Product packaging for 2-Aminoterephthalic acid(Cat. No.:CAS No. 10312-55-7)

2-Aminoterephthalic acid

Cat. No.: B087838
CAS No.: 10312-55-7
M. Wt: 181.15 g/mol
InChI Key: GPNNOCMCNFXRAO-UHFFFAOYSA-N
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Description

2-Aminoterephthalic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B087838 2-Aminoterephthalic acid CAS No. 10312-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNNOCMCNFXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369241
Record name 2-Aminoterephthalic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10312-55-7
Record name 2-Aminoterephthalic acid
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Record name 2-Aminoterephthalic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoterephthalic acid (2-ATA), also known as 2-amino-1,4-benzenedicarboxylic acid, is a versatile organic compound that has garnered significant interest in the fields of materials science, coordination chemistry, and pharmaceutical sciences. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it an excellent building block for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

This compound is a light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound
Synonyms 2-Amino-1,4-benzenedicarboxylic acid, H2N-BDC
CAS Number 10312-55-7[2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
InChI InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKey GPNNOCMCNFXRAO-UHFFFAOYSA-N
SMILES Nc1cc(ccc1C(O)=O)C(O)=O
Physicochemical Property Value
Appearance Light yellow to amber crystalline powder[3]
Melting Point 324 °C (decomposes)[4]
pKa 3.95 ± 0.10 (Predicted)[5]
XLogP3 1.6[2]

Solubility Profile

This compound exhibits solubility in polar organic solvents, while its solubility in water is described as slight.[5][6] A detailed study on its solubility in various alcoholic solvents has shown a temperature-dependent increase in solubility.[6][7]

Solvent Qualitative Solubility Quantitative Data (at various temperatures)
WaterSlightly soluble[4]Data not readily available in searched literature.
Methanol (B129727)SolubleHighest solubility among tested alcohols, increases with temperature.[6][7]
EthanolSolubleSolubility increases with temperature.[6][7]
1-PropanolSolubleSolubility increases with temperature.[6][7]
2-PropanolSolubleSolubility increases with temperature.[6][7]
1-ButanolSolubleSolubility increases with temperature.[6][7]
2-ButanolSolubleSolubility increases with temperature.[6][7]
2-Methyl-2-propanolSolubleSolubility increases with temperature.[6][7]
3-Methyl-1-butanolSolubleLowest solubility among tested alcohols, increases with temperature.[6][7]
Dimethylformamide (DMF)SolubleFrequently used as a solvent in MOF synthesis.[8]
Dimethyl sulfoxide (B87167) (DMSO)Soluble-

Spectroscopic Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Spectroscopy Peak Assignments
¹H NMR In DMSO-d6, characteristic peaks are observed at approximately 7.77, 7.39, and 7.02 ppm, corresponding to the aromatic protons.[3]
FT-IR (cm⁻¹) - ~3469 and ~3359: N-H stretching vibrations of the primary amine.[9] - ~1660: -NH₂ shear vibration.[5] - ~1614: Asymmetric COO stretching.[9] - ~1570: Carbonyl group (C=O) vibration.[5] - ~1498, 1432: O-C-O stretching and plane-bending vibrations of the terephthalate (B1205515) linker.[3] - ~1377: Symmetric COO stretching.[9] - ~1343, 1258: C-N stretching of the aromatic amine.[3] - ~765: N-H vibration.[5]
UV-Vis (in Ethanol) - ~342 nm: π → π* transition. - ~295 nm: π → π* transition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2-nitroterephthalic acid.[10]

General Procedure: [10]

  • A mixture of 2-nitroterephthalic acid (1.0 mmol), ammonium (B1175870) formate (B1220265) (3.3 mmol), and a catalytic amount of 10% Palladium on activated carbon (2 mol%) are combined with silicon dioxide in a ball mill.

  • Anhydrous methanol is added, and the mixture is milled for approximately 90 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) using a dichloromethane:methanol (20:1) eluent.

  • After completion, the crude mixture is suspended in methanol and filtered.

  • The filtrate is evaporated to yield this compound.

  • If necessary, the product can be further purified by column chromatography.

Synthesis_of_2_Aminoterephthalic_Acid reactant1 2-Nitroterephthalic Acid process Ball Milling (90 min) reactant1->process reactant2 Ammonium Formate reactant2->process catalyst 10% Pd/C catalyst->process solvent Methanol solvent->process purification Filtration & Evaporation process->purification product This compound purification->product

Synthesis of this compound.
General Solvothermal Synthesis of MOFs

This compound is a key linker in the solvothermal synthesis of various MOFs.[8][11]

General Procedure: [8]

  • A metal salt (e.g., zinc nitrate, copper nitrate) and this compound are dissolved in a polar organic solvent, typically N,N-dimethylformamide (DMF) or ethanol.

  • The solution is transferred to a Teflon-lined stainless steel autoclave.

  • The sealed autoclave is heated in an oven at a temperature ranging from 100°C to 250°C for 12 to 48 hours.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting crystalline MOF product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent to remove unreacted starting materials.

  • The purified MOF is dried, often under vacuum, to remove residual solvent.

Solvothermal_MOF_Synthesis cluster_reactants Reactants metal_salt Metal Salt dissolution Dissolution metal_salt->dissolution linker This compound linker->dissolution solvent Solvent (e.g., DMF) solvent->dissolution autoclave Transfer to Autoclave dissolution->autoclave heating Heating (100-250°C, 12-48h) autoclave->heating cooling Cooling heating->cooling separation Filtration/Centrifugation cooling->separation washing Washing separation->washing drying Drying washing->drying product MOF Crystals drying->product

General Solvothermal MOF Synthesis Workflow.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the role of this compound as a structural component in synthetic materials. There is limited evidence to suggest that this compound itself is directly involved in biological signaling pathways. Its significance in the context of drug development and biological systems is predominantly as a linker in MOFs, which can be designed for applications such as drug delivery and bio-imaging. The amino group provides a site for post-synthetic modification, allowing for the attachment of biologically active molecules.

Applications

The unique structure of this compound makes it a valuable compound in several areas of research and development:

  • Metal-Organic Frameworks (MOFs): This is the most prominent application. The dicarboxylic acid groups coordinate with metal ions to form porous, crystalline structures with high surface areas. The amino group can be used to tune the properties of the MOF or for post-synthetic modification.[11] These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[12]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.

  • Polymer Science: this compound can be incorporated into polymers to enhance their thermal stability and other properties.[12]

  • Dye Synthesis: It is used as a precursor in the manufacturing of certain dyes.[5]

Conclusion

This compound is a key organic linker with well-defined chemical and physical properties. Its utility is most pronounced in the field of materials chemistry, particularly in the rational design and synthesis of functional MOFs. While its direct biological activity appears limited, its role as a versatile building block for drug delivery systems and other biomedical applications continues to be an active area of research. This guide provides a foundational understanding of its core properties and experimental methodologies, serving as a valuable resource for researchers and professionals in related scientific disciplines.

References

An In-depth Technical Guide to 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10312-55-7

This technical guide provides a comprehensive overview of 2-aminoterephthalic acid, a pivotal organic compound in modern chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its significant applications, particularly in the burgeoning field of metal-organic frameworks (MOFs).

Chemical and Physical Properties

This compound, also known as 2-amino-1,4-benzenedicarboxylic acid, is a substituted aromatic dicarboxylic acid. Its structure, featuring both amine and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.[1][2][3] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 10312-55-7[1][4][5]
Molecular Formula C₈H₇NO₄[1][4][6]
Molecular Weight 181.15 g/mol [1][4][5]
Appearance Light yellow to amber or dark green crystalline powder/chunks[4][7]
Melting Point 324 °C (decomposes)[4][6][8][9]
Boiling Point 314.24 °C at 760 mmHg (Predicted)[8]
Solubility Slightly soluble in water, soluble in polar organic solvents like DMSO and MeOH.[4][6][9][10]
Density ~1.428 g/cm³ (Rough Estimate)[6]

Spectral Data: While specific spectral data can vary by source and purity, researchers can find representative NMR, HPLC, and LC-MS data from various chemical suppliers.[11]

Safety and Handling

This compound is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

Hazard Identification: [7][8][9][11][12][13]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.

    • H412: Harmful to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are fundamental to its utility as a chemical intermediate.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-nitroterephthalic acid.

  • Materials: 2-nitroterephthalic acid, ammonium (B1175870) formate (B1220265), 10% Palladium on carbon (Pd/C), silicon dioxide, and anhydrous methanol (B129727).

  • Procedure: a. In a ball mill, combine 2-nitroterephthalic acid (1.0 mmol), ammonium formate (3.3 mmol), 10% Pd/C (2 mol%), and silicon dioxide (175 mg). b. Add a small amount of anhydrous methanol. c. Ball-mill the mixture for approximately 90 minutes. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, suspend the crude product in methanol and filter through a Büchner funnel. f. Evaporate the filtrate to yield this compound. g. If necessary, purify the product further using column chromatography.

G cluster_synthesis Synthesis of this compound 2-Nitroterephthalic Acid 2-Nitroterephthalic Acid Ball Mill Ball Mill 2-Nitroterephthalic Acid->Ball Mill Ammonium Formate Ammonium Formate Ammonium Formate->Ball Mill Pd/C Pd/C Pd/C->Ball Mill Crude Product Crude Product Ball Mill->Crude Product Filtration Filtration Crude Product->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound

A simplified workflow for the synthesis of this compound.
Key Reactions

The dual functionality of this compound allows it to undergo a variety of reactions. The amino group can be diazotized and subsequently substituted, while the carboxylic acid groups can participate in condensation and coordination reactions.[14]

  • Materials: this compound, sodium nitrite (B80452), concentrated hydrochloric acid, potassium iodide, sodium thiosulfate (B1220275), dichloromethane (B109758), and distilled water.

  • Procedure: a. Suspend this compound in a mixture of distilled water and concentrated hydrochloric acid at 0°C. b. Add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature at 0°C. c. Stir the resulting solution at 0°C for 30 minutes. d. Pour the reaction mixture into a solution of potassium iodide in distilled water at room temperature. e. Stir the dark solution for 19 hours at room temperature. f. Add sodium thiosulfate until the solution turns light brown and a solid precipitates. g. Filter the reaction mixture under vacuum to collect the solid product. h. Wash the solid with a biphasic mixture of dichloromethane and water. i. Dry the solid under vacuum to obtain the iodinated product.

Applications in Research and Industry

This compound is a crucial intermediate in the synthesis of a wide range of advanced materials and pharmaceutical compounds.[1][2][10]

Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of MOFs.[1][2] These highly porous materials have significant potential in gas storage and separation, catalysis, and drug delivery.[1][15][16] The amino group provides a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.[3]

  • Materials: this compound, a metal salt (e.g., magnesium, cobalt, or strontium salt), and a solvent (typically N,N-dimethylformamide - DMF).

  • Procedure: a. Dissolve this compound and the metal salt in DMF in a Teflon-lined autoclave. b. Seal the autoclave and heat it to a specific temperature (e.g., 80-150°C) for a designated period (e.g., 24 hours). c. Allow the autoclave to cool to room temperature. d. Collect the resulting crystalline product by filtration. e. Wash the product with fresh solvent to remove any unreacted starting materials. f. Dry the synthesized MOF under vacuum.

G cluster_mof General Solvothermal MOF Synthesis 2-ATA 2-Aminoterephthalic Acid Autoclave Autoclave 2-ATA->Autoclave Metal Salt Metal Salt (e.g., Mg, Co, Sr) Metal Salt->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Heating Heating (80-150°C) Autoclave->Heating Cooling Cooling Heating->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Drying Drying Filtration & Washing->Drying MOF Crystals MOF Crystals Drying->MOF Crystals

A generalized workflow for the solvothermal synthesis of MOFs using this compound.
Polymer Science and Advanced Materials

This compound is incorporated into polymer chains to develop advanced materials with enhanced thermal resistance, specific optical properties, or improved mechanical strength.[1] It is also used in the synthesis of specialty polymers and as a precursor for fluorescent dyes.[2]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a valuable intermediate in the synthesis of certain drug molecules and diagnostic agents.[1][2] It is a precursor in the manufacture of various pharmaceutical agents, including some sulfa drugs.[2]

Signaling Pathways

Currently, there is limited direct evidence of this compound's involvement in specific biological signaling pathways. Its primary role in the biomedical field is as a structural component in drug delivery systems, such as MOFs, rather than as a bioactive signaling molecule itself. Research in this area is ongoing, and future studies may elucidate more direct biological interactions.

This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.

References

An In-depth Technical Guide on the Solubility of 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 2-aminoterephthalic acid, a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other functional materials. The solubility of this compound is a critical parameter for researchers, scientists, and drug development professionals, influencing process design, purification, and formulation. This document presents quantitative solubility data, detailed experimental protocols for its determination, and visualizations of experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various alcoholic solvents at different temperatures. The data reveals a positive correlation between temperature and solubility, a common trend for the dissolution of solid solutes.[1]

Table 1: Solubility of this compound in Alcoholic Solvents

SolventTemperature (K)Mole Fraction Solubility (10^4 * x)
Methanol (B129727) 303.1510.45
308.1512.11
313.1514.03
318.1516.25
323.1518.82
328.1521.80
333.1525.25
338.1529.25
Ethanol (B145695) 303.154.48
308.155.25
313.156.15
318.157.21
323.158.45
328.159.89
333.1511.58
338.1513.54
1-Propanol (B7761284) 303.152.15
308.152.55
313.153.02
318.153.57
323.154.22
328.154.97
333.155.85
338.156.89
1-Butanol (B46404) 303.151.18
308.151.41
313.151.68
318.152.00
323.152.38
328.152.82
333.153.35
338.153.97
2-Propanol 303.152.89
308.153.40
313.153.99
318.154.69
323.155.52
328.156.51
333.157.68
338.159.06
2-Butanol (B46777) 303.151.63
308.151.94
313.152.30
318.152.73
323.153.24
328.153.84
333.154.55
338.155.39
2-Methyl-2-propanol 303.152.88
308.153.42
313.154.05
318.154.79
323.155.67
328.156.70
333.157.92
338.159.36
3-Methyl-1-butanol 303.150.70
308.150.84
313.151.01
318.151.21
323.151.45
328.151.73
333.152.06
338.152.45

Data sourced from a study by Choi and Heynderickx (2023).[2]

The solubility of this compound in these alcoholic solvents was found to decrease in the following order: methanol > ethanol > 2-propanol ≈ 2-methyl-2-propanol > 1-propanol > 2-butanol > 1-butanol > 3-methyl-1-butanol.[1][2][3] This trend is inversely related to the boiling point of the solvents and is influenced by the increasing nonpolar carbon chain length of the alcohols.[3] The dissolution process in these solvents is reported to be endothermic and entropy-driven.[1][2]

Qualitatively, this compound is described as being slightly soluble in water and soluble in polar solvents like DMSO.[4][5][6][7][8][9]

Experimental Protocols

The most common method for determining the solubility of this compound is the isothermal shake-flask method (also referred to as the excess solid method).[1][2] This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the dissolved solute in the supernatant.

Detailed Methodology: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a jacketed glass vessel).

  • Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and the undissolved solid is in equilibrium with the dissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe is fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or UV-VIS spectroscopy are commonly employed for this purpose.[1]

    • HPLC Analysis: A known volume of the sample is diluted with a suitable mobile phase and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

    • UV-VIS Spectroscopy: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a previously established calibration curve.

  • Solid Phase Characterization: The solid phase remaining after the experiment is typically analyzed using techniques like Powder X-ray Diffraction (PXRD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[3]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_verification Verification A Add Excess 2-ATA to Solvent B Agitate at Constant Temperature A->B C Allow Solid to Settle B->C D Withdraw Supernatant via Filtered Syringe C->D H Analyze Solid Residue by PXRD C->H E Dilute Sample D->E F Analyze by HPLC or UV-VIS E->F G Calculate Solubility F->G G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility This compound Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility FunctionalGroups Functional Groups (-NH2, -COOH) FunctionalGroups->Solubility Polarity Polarity Polarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility MolecularSize Molecular Size MolecularSize->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

References

Spectral Analysis of 2-Aminoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectral properties of 2-aminoterephthalic acid, a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.[1][2][3] For researchers and professionals in drug development and materials science, a thorough understanding of the spectroscopic characteristics of this compound is essential for quality control, structural elucidation, and reaction monitoring. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, complete with experimental protocols and workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amine group, and the carboxylic acid groups.[4]

Chemical Shift (δ) ppmAssignment
~7.77Aromatic CH
~7.39Aromatic CH
~7.02Aromatic CH

Note: The exact chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons can be broad and variable depending on concentration, temperature, and residual water in the solvent. Data is primarily based on spectra of the BDC-NH₂ linker.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~169Carboxylic Acid (C =O)
~150Aromatic C -NH₂
~133Aromatic C -H
~120Aromatic C -H
~118Aromatic C -COOH
~115Aromatic C -H

Note: These are approximate values and may vary slightly based on experimental conditions. The spectrum was recorded in DMSO-d₆.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound (99% purity) in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Apparatus : Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition :

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as an internal reference.

NMR_Workflow start Start prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) start->prep transfer Transfer to NMR Tube prep->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument acquire Acquire Spectra (1H & 13C) instrument->acquire process Data Processing (Referencing, Phasing) acquire->process analyze Spectral Analysis process->analyze end End analyze->end

NMR Experimental Workflow.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Vibrational Analysis

The IR spectrum of this compound shows characteristic absorption bands for its amine and carboxylic acid functionalities.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3469, 3359StrongN-H asymmetric and symmetric stretching (-NH₂)
~3000-2500BroadO-H stretching of hydrogen-bonded carboxylic acid (-COOH)
~1614StrongC=O asymmetric stretching of carboxylate (COO⁻)
~1536StrongN-H bending
~1377MediumC=O symmetric stretching of carboxylate (COO⁻)
~1253MediumC-N stretching of aromatic amine

Note: Peak positions are derived from various sources and may differ slightly based on the sampling method (e.g., KBr pellet vs. ATR).[7][8]

Experimental Protocols for Solid-State IR

Since this compound is a solid, several methods can be used for IR analysis.

  • KBr Pellet Method :

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent disk.[9]

    • Place the disk in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Thin Solid Film Method :

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

    • Apply a drop of this solution onto a single salt plate (e.g., NaCl or KBr).[10]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

    • Mount the plate in the spectrometer and collect the spectrum.[10]

  • Attenuated Total Reflection (ATR) :

    • Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum directly without further sample preparation.[11]

IR_Workflow cluster_prep Sample Preparation Method start Solid Sample kbr KBr Pellet (Grind sample with KBr) start->kbr film Thin Film (Dissolve & Evaporate on Plate) start->film atr ATR (Place sample on crystal) start->atr analyze Acquire & Analyze FTIR Spectrum kbr->analyze film->analyze atr->analyze

Solid-State IR Sample Preparation Workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π → π* transitions in the aromatic system.

Electronic Transition Data
λmax (nm)SolventElectronic Transition
~392Ethanolπ → π*

Note: The absorption maximum (λmax) can be influenced by the solvent and pH. The value presented is for the neutral molecule in ethanol.[8] Upon deprotonation or coordination to a metal ion, a blue shift (to a shorter wavelength) may be observed.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.[8][12]

  • Sample Dilution : Prepare a dilute solution from the stock (typically in the micromolar concentration range) so that the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).

  • Apparatus : Use a matched pair of quartz cuvettes (one for the sample, one for the blank).

  • Data Acquisition :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[13]

    • Fill a cuvette with the pure solvent (e.g., ethanol) to serve as the blank. Place it in the spectrophotometer and record a baseline correction.[14]

    • Rinse the sample cuvette with the diluted sample solution, then fill it and place it in the spectrophotometer.

    • Scan the absorbance over a range of 190-450 nm.[8]

    • Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow start Start stock Prepare Stock Solution (in Ethanol) start->stock dilute Dilute to Working Concentration stock->dilute baseline Run Baseline Correction (Pure Solvent in Cuvette) dilute->baseline measure Measure Sample Absorbance (190-450 nm) baseline->measure analyze Identify λmax measure->analyze end End analyze->end

UV-Vis Spectroscopy Experimental Workflow.

References

In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-aminoterephthalic acid. It is designed to assist researchers, scientists, and drug development professionals in understanding the thermal properties of this compound, which is a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. This document outlines a detailed experimental protocol for TGA, discusses the expected thermal decomposition behavior, and presents a hypothesized decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is widely used to determine the thermal stability, composition, and decomposition kinetics of materials. In the context of this compound, TGA provides critical insights into its thermal stability, which is a key parameter for its application in the synthesis of materials intended for use under varying temperature conditions.

Data Presentation

For illustrative purposes, the following table summarizes hypothetical quantitative data that would be expected from a TGA experiment on this compound. This data is based on the theoretical mass loss from the sequential decomposition of its functional groups.

Temperature Range (°C)Weight Loss (%)Proposed Decomposition Event
< 150MinorLoss of adsorbed water or volatile impurities.
150 - 350~49.7%Decarboxylation (loss of two CO2 molecules).
> 350Further LossDecomposition of the remaining aromatic amine structure.

Note: This table is a theoretical representation and actual experimental values may vary depending on the specific experimental conditions.

Experimental Protocol for Thermogravimetric Analysis of this compound

This section provides a detailed methodology for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. The instrument should have precise temperature and atmosphere control.

3.2. Sample Preparation

  • Ensure the this compound sample is of high purity and in a powdered form to ensure uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Record the exact initial mass of the sample.

3.3. TGA Parameters

  • Temperature Program:

    • Initial Temperature: Ambient (e.g., 25°C)

    • Heating Rate: A standard heating rate of 10°C/min is recommended. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

    • Final Temperature: 800°C (or until no further mass loss is observed).

  • Atmosphere:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min to ensure an inert environment and to carry away decomposition products.

  • Data Collection:

    • Record the sample mass and temperature continuously throughout the experiment.

3.4. Post-Analysis

  • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

  • The final residual mass should also be noted.

Mandatory Visualizations

4.1. Hypothesized Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the known chemistry of its functional groups. The initial step is likely decarboxylation, followed by the degradation of the resulting aromatic amine.

G cluster_0 Initial Compound cluster_1 Decomposition Step 1: Decarboxylation cluster_2 Decomposition Step 2: Aromatic Ring Degradation 2-Aminoterephthalic_Acid This compound (C8H7NO4) Intermediate p-Phenylenediamine (C6H8N2) 2-Aminoterephthalic_Acid->Intermediate Heat (150-350°C) Evolved_Gas_1 Carbon Dioxide (2CO2) 2-Aminoterephthalic_Acid->Evolved_Gas_1 Final_Products Volatile Fragments (e.g., NH3, HCN, CxHy) Intermediate->Final_Products Heat (>350°C) Residue Carbonaceous Residue Intermediate->Residue TGA_Workflow start Start sample_prep Sample Preparation (Weigh 5-10 mg of this compound) start->sample_prep instrument_setup Instrument Setup (Set Temperature Program and Atmosphere) sample_prep->instrument_setup run_tga Run TGA Experiment instrument_setup->run_tga data_collection Data Collection (Record Mass vs. Temperature) run_tga->data_collection data_analysis Data Analysis (Determine Onset, Weight Loss %, Residue) data_collection->data_analysis reporting Generate Report data_analysis->reporting end_node End reporting->end_node

Physical characteristics of 2-Aminoterephthalic acid crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 2-Aminoterephthalic Acid Crystals

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: WG-2ATA-PC-20251207 Version: 1.0

Abstract

This compound (2-ATA), a bifunctional aromatic compound, is a critical building block in coordination chemistry and materials science.[1][2] Its structure, featuring a benzene (B151609) ring with two carboxylic acid groups and one amino group, makes it an exceptionally versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] The physical characteristics of 2-ATA in its crystalline form are paramount to understanding its behavior during MOF synthesis and for the rational design of new materials. This guide provides a comprehensive overview of the known physical properties of this compound crystals, including crystallographic, thermal, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their characterization efforts.

Crystalline Structure and Morphology

This compound typically appears as a white to yellow powder or crystalline solid.[2][4] The arrangement of 2-ATA molecules in the solid state is governed by hydrogen bonding and other intermolecular interactions, which can lead to the formation of different crystal structures, including solvates and polymorphs.[5][6][7]

Crystallographic Data

Detailed single-crystal X-ray diffraction (SCXRD) data has been reported for a solvated form of 2-ATA. The structure of this compound N,N-dimethylformamide disolvate was determined to have a monoclinic crystal system.[5][8] In this structure, strong hydrogen bonds are observed between the carboxylic acid protons of 2-ATA and the oxygen atoms of the DMF solvent molecules.[5][8] The crystal is further stabilized by both intramolecular and intermolecular hydrogen bonds involving the amine group, as well as weaker C-H···O interactions.[5][8]

Parameter This compound N,N-dimethylformamide disolvate [8]
Chemical Formula C₈H₇NO₄·2C₃H₇NO
Formula Weight (M) 327.34
Crystal System Monoclinic
Space Group Pn
a (Å) 7.8393 (2)
b (Å) 9.7462 (2)
c (Å) 10.9147 (2)
β (°) 103.251 (1)
Volume (V, ų) 811.72 (3)
Z 2
Calculated Density (Dₓ, Mg m⁻³) 1.339
Temperature (K) 153
Radiation Mo Kα (λ = 0.71073 Å)
Polymorphism

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon for materials involving this compound, particularly in the context of MOFs.[6] The specific arrangement of 2-ATA units within a framework can significantly influence the material's properties and catalytic performance.[6][7] While detailed studies on the polymorphism of pure 2-ATA are not extensively covered in the provided results, its tendency to form varied structures as a linker suggests that different crystallization conditions could potentially yield polymorphic forms of the pure acid.

Thermal Properties

Thermal analysis is crucial for determining the stability and decomposition behavior of 2-ATA, which is particularly important for its application in solvothermal synthesis methods used to create MOFs.[1]

Thermal Property Value
Melting Point 324 °C (decomposes)

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs synthesized using 2-ATA, TGA profiles indicate high thermal stability. For example, the IRMOF-3 framework is reported to be stable up to approximately 400°C.[1]

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material.[9] It can be used to determine melting points, phase transition temperatures, and heats of fusion.[10][11] For this compound, DSC has been used to determine its phase-transition temperature in solubility studies.[12]

Spectroscopic Characteristics

Spectroscopic techniques provide a "fingerprint" of the molecular structure, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy confirms the molecular structure of 2-ATA by identifying its characteristic vibrational modes.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
N-H Stretching 3469, 3359[13]Two distinct bands corresponding to the amine group.
C=O Stretching 1614 (asymmetric), 1377 (symmetric)[13]Stretching of the carboxylate groups.

Theoretical studies using Density Functional Theory (DFT) have been performed to calculate and analyze the vibrational properties of this compound, showing good agreement with experimental FTIR results.[3]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Data for 2-ATA is available in public databases such as PubChem.[14]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the physical properties of this compound crystals.

Characterization Workflow

The overall process for characterizing a new crystalline sample of 2-ATA involves a logical sequence of analytical techniques to determine its structure, purity, and stability.

G Workflow for Physicochemical Characterization of 2-ATA Crystals cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_struct Structural Analysis cluster_therm Thermal Analysis cluster_spec Spectroscopic Analysis cluster_final Conclusion synthesis Synthesis / Purification cryst Crystal Growth synthesis->cryst micro Microscopic Examination (Quality & Morphology) cryst->micro pxrd Powder XRD (Phase ID, Purity) micro->pxrd Select suitable crystals scxd Single-Crystal XRD (Structure Elucidation) micro->scxd Select suitable crystals tga TGA (Thermal Stability) micro->tga Prepare bulk sample dsc DSC (Phase Transitions) micro->dsc Prepare bulk sample ftir FTIR Spectroscopy (Functional Groups) micro->ftir Prepare bulk sample raman Raman Spectroscopy (Vibrational Modes) micro->raman Prepare bulk sample report Data Integration & Final Characterization Report pxrd->report scxd->report tga->report dsc->report ftir->report raman->report

Caption: General workflow for the characterization of 2-ATA crystals.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is used to identify crystalline phases and to assess the purity of a bulk sample.[15][16]

  • Sample Preparation:

    • Gently grind the crystalline 2-ATA sample into a fine powder (<10 µm) using an agate mortar and pestle to ensure random orientation and minimize preferred orientation effects.[16]

    • Mount approximately 5-20 mg of the powder onto a low-background sample holder (e.g., zero-background silicon holder).[15]

    • Use a flat edge, such as a glass slide, to gently press the powder into the holder, ensuring the sample surface is flat and flush with the holder's surface.[15]

  • Instrument Setup:

    • Use a diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å).[17]

    • Set the X-ray generator to standard operating conditions, typically 40 kV and 40 mA.[15][17]

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for organic materials, for example, from 5° to 50°.

    • Set a continuous scan rate, such as 0.05 degrees per second.[17]

    • The sample holder may be rotated to increase the number of crystallites contributing to the diffraction pattern.[18]

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

    • Compare the experimental pattern with reference patterns from crystallographic databases to confirm the phase identity.

    • The absence of unexpected peaks indicates a high degree of phase purity.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure thermal transitions such as melting and phase changes.[11]

  • Sample Preparation:

    • Using an analytical balance, accurately weigh 5 to 15 mg of the 2-ATA sample into a hermetic aluminum DSC pan.[10]

    • Securely crimp a lid onto the pan to encapsulate the sample.[10] Prepare an identical empty, sealed pan to serve as the reference.[19]

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.[19]

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

  • Data Collection:

    • To remove the sample's thermal history, it is common to perform an initial heat/cool/heat cycle.[10]

    • For data collection, ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) over the desired range (e.g., 25 °C to 350 °C).[10]

    • The instrument records the differential heat flow between the sample and the reference as a function of temperature.[9]

  • Data Analysis:

    • Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.

    • Determine the melting point from the onset temperature of the melting peak.[10]

    • Integrate the area under the peak to determine the enthalpy of the transition (e.g., heat of fusion).[10]

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine thermal stability and decomposition profiles.[20]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 2-ATA sample directly into a TGA crucible (e.g., alumina).[21]

  • Instrument Setup:

    • Place the crucible onto the TGA's highly sensitive microbalance.[22]

    • Seal the furnace and begin purging with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere, at a typical flow rate of 20-100 mL/min.[23][24]

  • Data Collection:

    • Program the instrument to heat the sample at a constant rate, such as 10 or 20 °C/min, up to a final temperature (e.g., 600 °C).[23]

    • The instrument continuously records the sample's mass as a function of temperature.[20]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset temperature of a mass loss step indicates the beginning of decomposition or desolvation.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify the functional groups present in the 2-ATA molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[25] Run a background spectrum of the empty, clean crystal.[26]

    • Place a small amount of the powdered 2-ATA sample onto the crystal, ensuring complete coverage of the measurement area.[26]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[26]

  • Instrument Setup:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.[26]

    • Select a resolution of 4 cm⁻¹.

  • Data Collection:

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The instrument records an interferogram, which is then Fourier-transformed by the software to produce the infrared spectrum.[27]

  • Data Analysis:

    • Plot the spectrum as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to specific molecular vibrations (e.g., N-H stretch, C=O stretch) by comparing their positions to correlation tables.[28]

References

Methodological & Application

Synthesis of 2-Aminoterephthalic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoterephthalic acid, a crucial building block for Metal-Organic Frameworks (MOFs) and a valuable intermediate in pharmaceutical synthesis, is a process of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-nitroterephthalic acid, focusing on two common and effective reduction methods: catalytic transfer hydrogenation and reduction with tin(II) chloride.

This compound's unique structure, featuring both amino and carboxylic acid functional groups, makes it a versatile precursor in the development of advanced materials and active pharmaceutical ingredients.[1][2] Its primary application lies in the construction of MOFs, which have vast potential in gas storage, separation, catalysis, and drug delivery.[1] In the pharmaceutical industry, it serves as a key intermediate for various drug molecules.[1][3]

This document outlines two reliable methods for the reduction of the nitro group in 2-nitroterephthalic acid to an amine, yielding the desired this compound. The protocols are presented with detailed steps to ensure reproducibility in a laboratory setting.

Key Synthesis Data and Comparison

The following table summarizes the quantitative data for the two primary synthesis methods described in this document, allowing for a direct comparison of their key parameters.

ParameterMethod 1: Catalytic Transfer HydrogenationMethod 2: Tin(II) Chloride Reduction
Primary Reagents 2-Nitroterephthalic acid, 10% Palladium on Carbon (Pd/C), Ammonium (B1175870) formate (B1220265)2-Nitroterephthalic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Methanol (B129727)Ethanol, Hydrochloric acid
Reaction Time 1.5 hours[4]6 hours
Temperature Not specified (likely room temperature or gentle heating)70 °C
Reported Yield 99%[4]High (exact percentage varies)
Work-up Complexity Low to moderateModerate to high (potential for tin salt precipitation)[3]

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon

This method is a highly efficient and clean procedure for the reduction of aromatic nitro compounds.[4] It utilizes a palladium catalyst and a hydrogen donor, ammonium formate, and is notable for its high yield and relatively simple work-up.

Materials:

  • 2-Nitroterephthalic acid (1.0 mmol)

  • 10% Palladium on activated carbon (Pd/C) (2 mol%, 21 mg)[4]

  • Ammonium formate (3.3 mmol, 208 mg)[4]

  • Anhydrous Methanol

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, combine 2-nitroterephthalic acid (1.0 mmol), 10% palladium on carbon (21 mg), and ammonium formate (208 mg).[4]

  • Add anhydrous methanol to the mixture.

  • The reaction is carried out for 1.5 hours. Progress can be monitored by thin-layer chromatography (TLC) using a 20:1 mixture of dichloromethane:methanol as the eluent.[4]

  • Upon completion, the reaction mixture is filtered through a Büchner funnel to remove the palladium catalyst.[4]

  • The filtrate is collected, and the solvent is removed by evaporation under reduced pressure to yield the crude this compound.[4]

  • If necessary, the product can be further purified by column chromatography.[4]

Method 2: Reduction using Tin(II) Chloride

This classical method employs tin(II) chloride in an acidic alcoholic solution to reduce the nitro group. While effective, the work-up can be more challenging due to the formation of tin salts.

Materials:

  • 2-Nitroterephthalic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the starting material, 2-nitroterephthalic acid, in ethanol.

  • Add a stoichiometric excess of tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to 70 °C and stir for 6 hours.

  • After the initial reaction period, add concentrated hydrochloric acid to the mixture and continue stirring overnight.

  • Cool the reaction mixture and collect the precipitate by centrifugation or vacuum filtration.

  • Wash the collected solid sequentially with deionized water and acetone to remove any remaining inorganic salts and impurities.

  • Dry the resulting yellow-green powder under vacuum to obtain this compound.

Visualizing the Synthesis Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.

Synthesis_Method_1 reagents reagents process process analysis analysis product product A Combine Reactants: 2-Nitroterephthalic acid 10% Pd/C Ammonium formate Methanol B React for 1.5 hours A->B C Monitor by TLC B->C D Filter to remove Pd/C B->D E Evaporate Solvent D->E F Crude this compound E->F G Optional: Column Chromatography F->G H Pure this compound G->H

Diagram 1: Workflow for Catalytic Transfer Hydrogenation.

Synthesis_Method_2 reagents reagents process process product product A Suspend Reactants: 2-Nitroterephthalic acid SnCl2·2H2O in Ethanol B Heat at 70°C for 6 hours A->B C Add Concentrated HCl Stir Overnight B->C D Cool and Collect Precipitate C->D E Wash with Water and Acetone D->E F Dry Under Vacuum E->F G This compound F->G

Diagram 2: Workflow for Tin(II) Chloride Reduction.

Product Characterization

The final product, this compound, is typically a light yellow or white to off-white crystalline powder. The melting point is reported to be above 300 °C, with some sources indicating decomposition at 324 °C. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the synthesized compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of Metal-Organic Frameworks (MOFs) derived from 2-aminoterephthalic acid using microwave-assisted methods. This technique offers significant advantages over conventional solvothermal synthesis, including drastically reduced reaction times, improved energy efficiency, and enhanced control over crystal size and morphology.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. MOFs based on the this compound linker are of particular interest due to the presence of the amino group, which can be further functionalized and can enhance interactions with guest molecules.

Microwave-assisted synthesis is a powerful tool for the rapid production of MOFs.[1] The use of microwave irradiation can accelerate the nucleation and crystal growth processes, leading to the formation of high-quality MOF crystals in minutes rather than hours or days.[2] This approach is not only time- and energy-efficient but also allows for the synthesis of nanomaterials with a narrow particle size distribution.[3]

Applications in Drug Delivery

The inherent properties of this compound MOFs, such as their high porosity and the presence of functional amino groups, make them excellent candidates for drug delivery systems. The porous structure allows for high drug loading capacities, while the chemical nature of the framework can be tailored to control the release of therapeutic agents. Although specific drug loading data for microwave-synthesized this compound MOFs is an emerging area of research, studies on analogous amino-functionalized MOFs have demonstrated significant potential. For instance, the amino groups can interact with drug molecules, and the overall framework can be designed to respond to specific stimuli, such as pH changes in the tumor microenvironment, for targeted drug release.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of two common MOFs based on this compound: a zirconium-based MOF (UiO-66-NH₂) and a zinc-based MOF (IRMOF-3).

Protocol 1: Microwave-Assisted Synthesis of UiO-66-NH₂

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Methanol (B129727) (for washing)

  • Microwave synthesis reactor

Procedure: [3][4]

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve ZrCl₄ (e.g., 320 mg, 1.37 mmol) in DMF (50 mL) in a beaker.

    • Add acetic acid (7 mL) and concentrated hydrochloric acid (286 μL) to the solution.

    • Add this compound (e.g., 1.38 mmol) to the mixture.

    • Stir the mixture for 30 minutes to ensure homogeneity.

  • Microwave Reaction:

    • Transfer the precursor solution to a Teflon-lined microwave reactor vessel.

    • Seal the vessel and place it in the microwave synthesizer.

    • Set the reaction temperature to 120-140°C and the reaction time to 30-60 minutes. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Product Isolation and Activation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules.

    • Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.

Protocol 2: Microwave-Assisted Synthesis of IRMOF-3

Materials:

Procedure: [2]

  • Precursor Solution Preparation:

    • Dissolve this compound (0.2 g, 1.1 mmol) and zinc nitrate hexahydrate (0.44 g, 1.5 mmol) in a mixture of DEF (39 mL) and ethanol (3 mL).

    • Stir the solution until all solids are dissolved.

  • Microwave Reaction:

    • Transfer the solution to a suitable vessel for microwave synthesis.

    • Heat the solution using a microwave power of 150 W for a very short reaction time of 30-60 seconds. An orange suspension should form.

  • Product Isolation and Activation:

    • After the reaction, cool the vessel.

    • Collect the orange precipitate by filtration.

    • Wash the product with fresh DEF and then with methanol.

    • Dry the product under vacuum.

Data Presentation

The following tables summarize typical characterization data for this compound MOFs synthesized via microwave-assisted methods, as reported in the literature.

Table 1: Synthesis Conditions and Physical Properties of Microwave-Assisted UiO-66-NH₂

ParameterValueReference
Metal PrecursorZirconium(IV) chloride[4]
Organic LinkerThis compound[4]
SolventDMF[4]
ModulatorAcetic Acid[4]
Microwave Temperature120 - 140 °C[5]
Microwave Time30 - 60 min[3][6]
BET Surface Area~1035 m²/g[3]
Particle Size80 - 160 nm[4]

Table 2: Synthesis Conditions for Microwave-Assisted Iron-based Amino-MOFs

MOF TypeMetal PrecursorSolventTemperature (°C)Time (min)Reference
MIL-101-NH₂FeCl₃·6H₂OWater10060[7]
MIL-53-NH₂FeCl₃·6H₂OWater15060[7]
MIL-88B-NH₂FeCl₃·6H₂OEthanol10030[7]

Visualizations

Microwave_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Microwave Reaction cluster_post Post-Synthesis Processing Metal Metal Precursor (e.g., ZrCl4) Mixing Mixing and Stirring Metal->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (Optional, e.g., Acetic Acid) Modulator->Mixing Microwave Microwave Reactor Mixing->Microwave Transfer to Reactor Parameters Set Temperature and Time Microwave->Parameters Reaction Rapid Nucleation and Crystal Growth Parameters->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Isolation Isolation (Centrifugation/Filtration) Cooling->Isolation Washing Washing (DMF, Methanol) Isolation->Washing Activation Drying/Activation under Vacuum Washing->Activation Final_Product Final MOF Product Activation->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound MOFs.

Drug_Delivery_Concept MOF Microwave-Synthesized This compound MOF Loading Drug Loading (e.g., Incubation) MOF->Loading Drug Drug Molecule Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Drug_Loaded_MOF->Target_Site Systemic Circulation Release Stimuli-Responsive Drug Release (e.g., pH) Drug_Loaded_MOF->Release Target_Site->Release Released_Drug Released Drug Release->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

References

Application Notes and Protocols: 2-Aminoterephthalic Acid as a Linker in MOF Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as a primary organic linker, with a focus on their application in drug delivery systems. The inherent functionalities of the amino group and the porous nature of these MOFs make them excellent candidates for controlled drug release.

Introduction

This compound (H₂N-BDC) is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). Its structure, featuring both amino and carboxylic acid groups, allows for the formation of robust, porous crystalline materials with tunable properties. The presence of the amino group provides a site for post-synthetic modification and can enhance interactions with guest molecules, such as therapeutic agents. This makes H₂N-BDC-based MOFs, particularly the UiO-66-NH₂ and MIL series, highly attractive for applications in drug delivery, offering high drug loading capacities and stimuli-responsive release profiles.

Featured MOFs and Their Properties

This section details the properties of prominent MOFs synthesized using this compound.

UiO-66-NH₂

UiO-66-NH₂ is a zirconium-based MOF known for its exceptional chemical and thermal stability. The [Zr₆O₄(OH)₄] clusters are interconnected by 2-aminoterephthalate linkers, forming a highly porous and robust framework.

Amino-Functionalized MIL Series

The MIL (Materials of Institut Lavoisier) series, such as MIL-101(Cr)-NH₂ and NH₂-Fe-BDC, are another important class of MOFs. They are recognized for their large pore volumes and surface areas, which are advantageous for encapsulating large drug molecules.

Quantitative Data for Drug Delivery Applications

The following tables summarize the quantitative data for drug loading and release in various MOFs synthesized with this compound.

Table 1: Characterization of this compound-Based MOFs

MOFMetal IonParticle Size (nm)BET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66-NH₂Zr⁴⁺17510520.45
DOX-loaded UiO-66-NH₂Zr⁴⁺200121-
PNVCL coated-UiO-66-NH₂/DOXZr⁴⁺23587-
NH₂-Fe-BDCFe³⁺577--
PEG–FA-NH₂-Fe-BDCFe³⁺461--

Table 2: Drug Loading and Encapsulation Efficiency

MOFDrugLoading Capacity (wt%)Encapsulation Efficiency (%)
UiO-66-NH₂Doxorubicin (DOX)>51%~97%
NH₂-Fe-BDCDoxorubicin (DOX)14.5~97%
UiO-66-NH₂-FACisplatin (CIS)-62.21
Cu-MOF (functionalized)Ibuprofen25.50-

Table 3: In Vitro Drug Release Profiles

MOFDrugRelease ConditionsCumulative Release (%)Time (h)
UiO-66-NH₂-CIS-FACisplatinpH 5.4808
UiO-66-NH₂-CIS-FACisplatinpH 7.4658
UiO-66-NH₂DoxorubicinpH 5.5--
NH₂-Fe-BDC (with LFUS)DoxorubicinpH 5.3904.7

Experimental Protocols

Detailed methodologies for the synthesis of key MOFs and subsequent drug loading and release studies are provided below.

Synthesis of UiO-66-NH₂

This protocol describes a common solvothermal synthesis method for UiO-66-NH₂.[1][2][3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

Procedure:

  • Dissolve 0.52 g of this compound in 40 mL of DMF in a beaker.

  • In a separate beaker, dissolve 0.50 g of ZrCl₄ in 20 mL of DMF and 4 mL of HCl. Use an ultrasonic bath for 20 minutes to aid dissolution.[1]

  • Mix the two solutions and sonicate for an additional 20 minutes.[1]

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 80-120°C for 24-36 hours.[1][2]

  • After cooling to room temperature, collect the precipitate by centrifugation (e.g., 3000 rpm).

  • Wash the solid product three times with DMF and then three times with methanol to remove unreacted precursors.

  • Dry the final product in an oven at 150°C for 4 hours.[3]

Synthesis of MIL-101(Cr)-NH₂

This protocol outlines the hydrothermal synthesis of MIL-101(Cr)-NH₂.[4][5]

Materials:

Procedure:

  • Disperse a mixture of 0.8 g of Cr(NO₃)₃·9H₂O, 0.362 g of this compound, and 0.2 g of NaOH in 20 mL of deionized water.[4][5]

  • Stir the mixture for 10 minutes.

  • Transfer the resulting solution to a Teflon-lined autoclave and heat at 150°C for 12 hours.[4][5]

  • Cool the reaction mixture to room temperature.

  • Collect the green solid product and wash it with DMF.

  • Purify the product further by solvothermal treatment in ethanol at 100°C for 24 hours.[4][5]

**4.3. Protocol for Drug Loading (Doxorubicin into UiO-66-NH₂) **

This protocol details the encapsulation of Doxorubicin (DOX) into UiO-66-NH₂.

Materials:

  • Activated UiO-66-NH₂

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 5.0 mg/mL).

  • Disperse a known amount of activated UiO-66-NH₂ (e.g., 1.0 g) in the DOX solution.

  • Stir the suspension in the dark at room temperature for 48 hours to allow for encapsulation.[1]

  • Collect the DOX-loaded MOF by centrifugation (e.g., 4000 rpm).

  • Wash the product with deionized water to remove any surface-adsorbed drug.

  • Dry the final product at room temperature overnight.[1]

  • Determine the drug loading efficiency by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectrophotometry.

Protocol for In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) and place it inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same PBS solution (e.g., 100 mL) to maintain sink conditions.

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound-based MOFs for drug delivery.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Salt Metal Salt (e.g., ZrCl4) Mixing Mixing & Sonication Metal_Salt->Mixing Linker 2-Aminoterephthalic Acid Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction Mixing->Solvothermal Washing Washing & Purification Solvothermal->Washing Activation Activation Washing->Activation MOF_Product Porous MOF (e.g., UiO-66-NH2) Activation->MOF_Product

General workflow for the synthesis of this compound-based MOFs.

Drug_Loading_Release_Workflow cluster_loading Drug Loading & Release Porous_MOF Activated MOF Incubation Incubation/ Stirring Porous_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Drug_Loaded_MOF Drug-Loaded MOF Incubation->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Release_Medium Release Medium (e.g., PBS) Release_Medium->Release Released_Drug Released Drug (Analyzed) Release->Released_Drug

Workflow for drug loading and in vitro release studies.

pH_Responsive_Release cluster_environment Tumor Microenvironment (Acidic pH) Drug_Loaded_MOF Drug-Loaded MOF (Stable at pH 7.4) Acidic_pH Low pH (e.g., pH 5.4) Drug_Loaded_MOF->Acidic_pH Destabilization MOF Framework Destabilization Acidic_pH->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell

Conceptual diagram of pH-responsive drug release in a tumor microenvironment.

References

Application Notes and Protocols: Post-Synthetic Modification of 2-Aminoterephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of functional organic linkers, such as 2-aminoterephthalic acid (NH2-BDC), provides a versatile platform for post-synthetic modification (PSM). This powerful strategy allows for the precise tailoring of the MOF's properties after its initial synthesis, enabling the introduction of new functionalities for a wide range of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[1][2][3]

The primary amino group of the this compound linker serves as a reactive handle for a variety of covalent modifications. This allows for the attachment of diverse functional groups, polymers, and biomolecules to the MOF structure without altering its fundamental framework topology.[4] This ability to fine-tune the chemical environment within the MOF pores is of paramount importance for applications in drug development, where controlled loading and release of therapeutic agents are crucial.

These application notes provide detailed protocols for the post-synthetic modification of MOFs containing this compound, with a focus on techniques relevant to drug delivery and other biomedical applications.

General Considerations for Post-Synthetic Modification

Successful post-synthetic modification of MOFs requires careful consideration of several factors to ensure the integrity of the framework and the desired functionalization.

  • Solvent Selection: The choice of solvent is critical. It must be able to swell the MOF structure to allow reagent access to the internal pores without dissolving or degrading the framework. Common solvents for PSM include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and ethanol.

  • Reagent Size: The size of the modifying reagent can significantly impact the degree of conversion. Bulky reagents may have limited diffusion into the MOF pores, leading to lower functionalization yields.[5]

  • Reaction Conditions: Temperature and reaction time should be carefully optimized to achieve the desired level of modification without compromising the crystallinity of the MOF.

  • Activation: Prior to modification, the MOF should be "activated" by removing solvent molecules from the pores. This is typically achieved by solvent exchange followed by heating under vacuum.[6]

  • Characterization: Thorough characterization of the modified MOF is essential to confirm successful functionalization and retention of the crystalline structure. Key techniques include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion of the MOF), and Thermogravimetric Analysis (TGA).

Application Notes: Enhancing MOF Properties through PSM

Tuning Surface Properties and Drug Affinity through Amide Functionalization

The conversion of the amino group to an amide is one of the most widely studied PSM reactions in MOF chemistry.[5] This modification allows for the introduction of a wide variety of functional groups, thereby altering the hydrophobicity, polarity, and specific binding interactions within the MOF pores. For drug delivery applications, this can be leveraged to enhance the loading capacity and control the release kinetics of therapeutic molecules.

Table 1: Quantitative Data on Amide Functionalization of IRMOF-3

Modifying Reagent (Anhydride)Degree of Conversion (%)Resulting Functional GroupReference
Acetic anhydride (B1165640)~100%Acetamide[5]
Propionic anhydride~100%Propanamide[5]
Butyric anhydride~100%Butanamide[5]
Valeric anhydride~100%Pentanamide[5]
Hexanoic anhydride~100%Hexanamide[5]
Nonanoic anhydride46%Nonanamide[5]
Palmitic anhydride20%Palmitamide[5]
Covalent Grafting of Polymers for Enhanced Stability and Controlled Release

Grafting polymers from the surface of MOF particles is an effective strategy to improve their stability in biological media and to introduce stimuli-responsive properties for controlled drug release.[7][8] Techniques such as atom-transfer radical polymerization (ATRP) can be initiated from the amino groups of the this compound linker.

Table 2: Drug Loading Capacity of Post-Synthetically Modified MOFs

MOFModificationDrugLoading Capacity (wt%)Reference
UiO-66-NH2None8-hydroxyquinoline19.45%[9]
UiO-66-NH2Cisplatin ConjugationCisplatin~12.8%[10]
MIL-101(Cr)NoneIbuprofen~140%[3]
MIL-100(Cr)NoneIbuprofen~35%[3]
MIL-53(Fe)NoneOridonin56.25%[11]

Experimental Protocols

Protocol 1: General Synthesis of Amino-Functionalized MOFs (UiO-66-NH2)

This protocol describes a general method for the synthesis of UiO-66-NH2, a commonly used parent MOF for post-synthetic modification.

Synthesis_UiO_66_NH2 cluster_reactants Reactants cluster_process Process cluster_product Product ZrCl4 ZrCl₄ Mix Mix & Sonicate ZrCl4->Mix NH2_BDC This compound NH2_BDC->Mix DMF DMF (Solvent) DMF->Mix H2O H₂O H2O->Mix Heat Heat at 120°C for 24h Mix->Heat Cool Cool to Room Temp. Heat->Cool Wash Wash with DMF & Chloroform (B151607) Cool->Wash Dry Dry Wash->Dry UiO_66_NH2 UiO-66-NH₂ Powder Dry->UiO_66_NH2

Figure 1. Workflow for the synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve ZrCl₄ and this compound in DMF in a glass vial.[12]

  • Add a small amount of deionized water to the solution.[12]

  • Sonicate the mixture until all solids are dissolved.[12]

  • Seal the vial and place it in a preheated oven at 120°C for 24 hours.[12]

  • After cooling to room temperature, collect the powder by centrifugation.[12]

  • Wash the product sequentially with DMF and chloroform to remove unreacted precursors.[12]

  • Dry the resulting UiO-66-NH₂ powder under vacuum.

Protocol 2: Amide Functionalization of an Amino-MOF (IRMOF-3)

This protocol details the conversion of the primary amine in IRMOF-3 to an amide using an acid anhydride.

Amide_Functionalization cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product IRMOF3 Activated IRMOF-3 React Suspend IRMOF-3 in Solvent IRMOF3->React Anhydride Acid Anhydride Add_Anhydride Add Anhydride Anhydride->Add_Anhydride Solvent Chloroform or DCM Solvent->React React->Add_Anhydride Stir Stir at Room Temp. (2-3 days) Add_Anhydride->Stir Filter Filter Stir->Filter Wash Wash with Fresh Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Amide_MOF Amide-Functionalized IRMOF-3 Dry->Amide_MOF

Figure 2. Workflow for amide functionalization of IRMOF-3.

Materials:

  • Activated amino-functionalized MOF (e.g., IRMOF-3)

  • Acid anhydride (e.g., acetic anhydride)

  • Anhydrous chloroform or dichloromethane (DCM)

Procedure:

  • Suspend the activated MOF in the anhydrous solvent in a sealed reaction vessel.

  • Add an excess of the acid anhydride to the suspension.

  • Stir the reaction mixture at room temperature for 2-3 days.[5] For larger anhydrides, heating may be required to improve conversion.[5]

  • Collect the solid product by filtration or centrifugation.

  • Wash the product thoroughly with fresh solvent to remove unreacted anhydride and byproducts.

  • Dry the amide-functionalized MOF under vacuum.

Protocol 3: Secondary Amine Formation via Reductive Amination

This protocol describes the two-step, one-pot synthesis of a secondary amine-functionalized MOF via reductive amination.

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction MOF_NH2 Amino-Functionalized MOF Heat1 Heat at 50°C for 1h MOF_NH2->Heat1 Aldehyde Aldehyde Aldehyde->Heat1 Solvent1 Methanol (B129727) Solvent1->Heat1 Imine_MOF Imine-Functionalized MOF (Intermediate) Heat1->Imine_MOF Heat2 Heat at 50°C for 72h Imine_MOF->Heat2 Reducer NaCNBH₃ Reducer->Heat2 Solvent2 Methanol Solvent2->Heat2 Sec_Amine_MOF Secondary Amine-Functionalized MOF Heat2->Sec_Amine_MOF

Figure 3. Workflow for reductive amination of an amino-MOF.

Materials:

  • Activated amino-functionalized MOF (e.g., MIL-101-NH2)

  • Aldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol

Procedure:

  • Suspend the activated MOF in methanol.

  • Add the desired aldehyde (4 equivalents) and heat the mixture at 50°C for 1 hour to form the imine intermediate.

  • Add sodium cyanoborohydride (4 equivalents) to the reaction mixture.

  • Continue heating at 50°C for 72 hours to reduce the imine to a secondary amine.

  • Cool the reaction to room temperature and collect the solid product by filtration.

  • Wash the product with methanol and dry under vacuum.

Protocol 4: Grafting of an ATRP Initiator onto an Amino-MOF

This protocol outlines the initial step for surface-initiated atom-transfer radical polymerization (SI-ATRP) by attaching an initiator to the amino groups of the MOF.

ATRP_Initiator_Grafting cluster_materials Materials cluster_process Process cluster_product Product UiO_66_NH2 Activated UiO-66-NH₂ Suspend Suspend UiO-66-NH₂ in Solvent UiO_66_NH2->Suspend Initiator ATRP Initiator (e.g., BIBB) Add_Base_Initiator Add Base and Initiator Initiator->Add_Base_Initiator Base Base (e.g., Triethylamine) Base->Add_Base_Initiator Solvent Anhydrous Solvent (e.g., THF) Solvent->Suspend Suspend->Add_Base_Initiator React React under Inert Atmosphere Add_Base_Initiator->React Wash Wash Thoroughly React->Wash Dry Dry under Vacuum Wash->Dry Initiator_MOF Initiator-Functionalized UiO-66-NH₂ Dry->Initiator_MOF

Figure 4. Workflow for ATRP initiator grafting onto UiO-66-NH₂.

Materials:

  • Activated amino-functionalized MOF (e.g., UiO-66-NH₂)

  • ATRP initiator with a suitable functional group for reaction with an amine (e.g., 2-bromoisobutyryl bromide)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

  • Suspend the activated MOF in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the suspension.

  • Slowly add the ATRP initiator to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Collect the solid product by filtration or centrifugation under inert conditions.

  • Wash the product extensively with the anhydrous solvent to remove any unreacted reagents.

  • Dry the initiator-functionalized MOF under vacuum. This product is now ready for surface-initiated polymerization.

References

Application Notes and Protocols: Functionalization of MOFs with 2-Aminoterephthalic Acid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of Metal-Organic Frameworks (MOFs) with 2-aminoterephthalic acid. The focus is on the synthesis, characterization, and application of these amino-functionalized MOFs, particularly IRMOF-3, MIL-101(Cr)-NH₂, and UiO-66-NH₂, as advanced drug delivery systems.

Introduction to Amino-Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of functional groups into the organic linkers allows for the tuning of the MOF's properties for specific applications. This compound is a versatile building block that introduces a primary amine group (-NH₂) into the MOF structure. This functionalization enhances the potential of MOFs in drug delivery through several mechanisms:

  • Enhanced Drug Loading: The amino groups can interact with drug molecules through hydrogen bonding, electrostatic interactions, or covalent bonding, leading to higher drug loading capacities.[1][2]

  • Controlled Release: The interactions between the amino groups and the drug can be designed to be sensitive to specific stimuli, such as pH, enabling controlled and targeted drug release.[3][4]

  • Biocompatibility: The introduction of amino groups can improve the biocompatibility of the MOFs.[1]

  • Post-Synthetic Modification: The reactive amine group serves as a handle for further chemical modifications, allowing for the attachment of targeting ligands or other functional moieties.[5]

This document will focus on three widely studied amino-functionalized MOFs:

  • IRMOF-3: Isoreticular Metal-Organic Framework-3, based on zinc nodes.[1][6]

  • MIL-101(Cr)-NH₂: A chromium-based MOF with large pores.

  • UiO-66-NH₂: A zirconium-based MOF known for its exceptional chemical and thermal stability.[7]

Applications in Drug Delivery

MOFs functionalized with this compound have shown significant promise as carriers for a variety of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and antibiotics. The high porosity and large surface area of these materials allow for the encapsulation of substantial amounts of drugs, while the chemical nature of the amino group facilitates controlled release.

Anticancer Drug Delivery

The acidic microenvironment of tumor tissues (pH ~5.0-6.5) compared to normal physiological pH (7.4) can be exploited for targeted drug release from pH-responsive MOFs.[3][4] The amino groups on the MOF framework can be protonated at lower pH, leading to electrostatic repulsion with positively charged drug molecules or conformational changes in the MOF structure, thereby triggering drug release.

Delivery of Other Therapeutics

Beyond cancer therapy, these amino-functionalized MOFs have been investigated for the delivery of other drugs. For instance, the loading and release of the anti-inflammatory drug ibuprofen (B1674241) have been studied in UiO-66-NH₂.[7] The interactions between the drug and the MOF can be tailored to achieve a sustained release profile, which is beneficial for chronic inflammatory conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data on the drug loading capacity and release performance of various drugs in IRMOF-3, MIL-101(Cr)-NH₂, and UiO-66-NH₂.

Table 1: Drug Loading Capacity in Amino-Functionalized MOFs

MOFDrugLoading MethodDrug Loading (wt%)Reference
IRMOF-3Curcumin (B1669340)Soaking55.36[1][2]
IRMOF-310-Hydroxycamptothecin (HCPT)One-pot synthesis46[3]
MIL-101(Fe)-NH₂Camptothecin (B557342) (CPT)Covalent Bonding~20[4]
UiO-66-NH₂Doxorubicin (DOX)Physical Encapsulation>51[8]
UiO-66-NH₂IbuprofenSoaking1.2 mg per mg MOF[7]
UiO-66-NH₂AcetaminophenSoaking0.7 mg per mg MOF[7]
UiO-66-NH₂AmoxicillinSoaking0.5 mg per mg MOF[7]

Table 2: Drug Release from Amino-Functionalized MOFs

MOFDrugRelease ConditionsCumulative Release (%)Time (h)Reference
IRMOF-310-Hydroxycamptothecin (HCPT)pH 5.042.372[3]
IRMOF-310-Hydroxycamptothecin (HCPT)pH 7.422.472[3]
MIL-101(Fe)-NH₂Camptothecin (CPT)pH 5.0Four-fold increase vs. pH 7.4-[4]
UiO-66-NH₂Doxorubicin (DOX)pH 5.5~8024
UiO-66-NH₂Doxorubicin (DOX)pH 7.4~8036
UiO-66-NH₂Ibuprofen-2548[7]
UiO-66-NH₂Acetaminophen-2848[7]
UiO-66-NH₂Amoxicillin-4348[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of amino-functionalized MOFs and the subsequent loading and release of drugs.

Synthesis of Amino-Functionalized MOFs

The general workflow for the synthesis of these MOFs involves a solvothermal reaction between a metal salt and this compound.

Synthesis_Workflow cluster_synthesis MOF Synthesis start Start dissolve Dissolve Metal Salt and This compound in Solvent start->dissolve 1. react Solvothermal Reaction (Autoclave) dissolve->react 2. cool Cool to Room Temperature react->cool 3. wash Wash with Solvent (e.g., DMF, Ethanol) cool->wash 4. dry Dry under Vacuum wash->dry 5. end_synth Amino-Functionalized MOF dry->end_synth 6.

Figure 1: General workflow for the synthesis of amino-functionalized MOFs.

Protocol 4.1.1: Synthesis of IRMOF-3

  • Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), this compound, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve zinc nitrate hexahydrate and this compound in DMF in a molar ratio of approximately 3:1.

    • Stir the mixture at room temperature for 10-20 minutes to ensure homogeneity.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at 100-120°C for 20-24 hours.

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting light-yellow crystals by filtration.

    • Wash the crystals thoroughly with fresh DMF and then with a solvent like chloroform (B151607) or dichloromethane (B109758) to remove any unreacted precursors and entrapped DMF.

    • Dry the purified IRMOF-3 crystals under vacuum at an elevated temperature (e.g., 100-120°C) for 10-24 hours.[3]

Protocol 4.1.2: Synthesis of MIL-101(Cr)-NH₂

  • Materials: Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), this compound, Sodium hydroxide (B78521) (NaOH), Deionized water, DMF, Ethanol (B145695).

  • Procedure:

    • Disperse chromium(III) nitrate nonahydrate, this compound, and sodium hydroxide in deionized water. The molar ratio of Cr salt to the ligand is typically 1:1.

    • Stir the mixture for about 10 minutes.

    • Transfer the resulting solution to a Teflon-lined autoclave.

    • Heat the autoclave at 150°C for 12 hours.

    • After cooling to room temperature, collect the green solid product by filtration.

    • Wash the product with DMF.

    • Further purify the material by solvothermal treatment in ethanol at 100°C for 24 hours.

Drug Loading and Release Studies

The following diagram illustrates the general procedure for loading a drug into a MOF and studying its release profile.

Drug_Loading_Release_Workflow cluster_loading Drug Loading cluster_release Drug Release Study start_load Start disperse_mof Disperse Activated MOF in Drug Solution start_load->disperse_mof 1. stir Stir for a Defined Period (e.g., 24-72h) disperse_mof->stir 2. separate Separate Drug-Loaded MOF (Centrifugation/Filtration) stir->separate 3. wash_drug Wash to Remove Surface-Adsorbed Drug separate->wash_drug 4. dry_drug Dry the Product wash_drug->dry_drug 5. end_load Drug-Loaded MOF dry_drug->end_load 6. disperse_loaded_mof Disperse Drug-Loaded MOF in Release Medium (e.g., PBS) end_load->disperse_loaded_mof Use in Release Study start_release Start start_release->disperse_loaded_mof 1. incubate Incubate at 37°C with Agitation disperse_loaded_mof->incubate 2. sample Collect Aliquots at Different Time Intervals incubate->sample 3. analyze Analyze Drug Concentration (e.g., UV-Vis Spectroscopy) sample->analyze 4. end_release Determine Release Profile analyze->end_release 5. MOF_Development_Cycle cluster_dev MOF Development and Application Cycle synthesis Synthesis of Amino-Functionalized MOF characterization Physicochemical Characterization synthesis->characterization drug_loading Drug Loading characterization->drug_loading loaded_characterization Characterization of Drug-Loaded MOF drug_loading->loaded_characterization application Application in Drug Delivery loaded_characterization->application optimization Optimization application->optimization optimization->synthesis Iterative Improvement

References

Application Notes and Protocols: 2-Aminoterephthalic Acid for Gas Adsorption Applications (CO₂, H₂)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-aminoterephthalic acid as a functionalized organic linker for the synthesis of Metal-Organic Frameworks (MOFs) for carbon dioxide (CO₂) and hydrogen (H₂) adsorption. The presence of the amine group (-NH₂) within the MOF structure enhances the affinity for CO₂, an acidic gas, through favorable Lewis acid-base interactions.[1][2] This document outlines the synthesis of amino-functionalized MOFs, their activation, and the experimental procedures for evaluating their gas adsorption performance. Quantitative data from various studies are summarized for comparative analysis.

Introduction

This compound (H₂ATA), also known as 2-amino-1,4-benzenedicarboxylic acid (NH₂-BDC), is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] The incorporation of functional groups, such as amines, onto the organic linkers can significantly enhance the gas adsorption properties of the resulting MOFs.[1][2] Specifically, the amine functionality in H₂ATA-based MOFs has been shown to improve CO₂ capture capacity and selectivity due to the increased affinity for the acidic CO₂ molecules.[1][2] This makes these materials promising candidates for applications such as carbon capture, gas separation, and gas storage.

The primary advantages of using this compound in MOF synthesis for gas adsorption include:

  • Enhanced CO₂ Affinity: The basic amine groups interact strongly with the acidic CO₂ molecules, leading to higher adsorption capacities and selectivity over other gases.[1][2]

  • Tunable Porosity: The choice of metal center and synthesis conditions allows for the tuning of pore size and surface area, which are critical for both CO₂ and H₂ adsorption.

  • Structural Diversity: this compound can be used to synthesize a variety of MOF structures with different metal ions, leading to a wide range of materials with tailored properties.

Synthesis of Amino-Functionalized MOFs

A common example of a MOF synthesized with this compound is an amino-functionalized version of MOF-74, often denoted as Mg-MOF-74-NH₂.[3][4] Another example is an amino-functionalized Zr-based MOF.[5] The general synthesis procedure involves the solvothermal reaction of a metal salt with the this compound linker.

Protocol: Synthesis of Amino-Functionalized Zr-MOF[5]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂ATA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Dissolve ZrCl₄ (6.31 mmol) in 15 mL of DMF and stir for approximately 20 minutes.

  • In a separate container, dissolve this compound in DMF.

  • Mix the two solutions and transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, a greenish-yellow crystalline product is obtained.

  • Filter the product under vacuum and wash it with DMF and then methanol to remove unreacted starting materials.

  • The washing step is crucial to remove any non-coordinated this compound from the pores.[6]

  • Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent.

Diagram: Synthesis Workflow of Amino-Functionalized MOF

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation Metal_Salt Metal Salt (e.g., ZrCl₄) in DMF Mixing Mixing Metal_Salt->Mixing Linker This compound in DMF Linker->Mixing Autoclave Heating in Autoclave (e.g., 120°C, 24h) Mixing->Autoclave Transfer Filtration Vacuum Filtration Autoclave->Filtration Cooling Washing Washing with DMF and Methanol Filtration->Washing Drying Drying under Vacuum (e.g., 150°C) Washing->Drying Final_Product Amino-Functionalized MOF Drying->Final_Product

Caption: Workflow for the synthesis of an amino-functionalized MOF.

MOF Activation

Before gas adsorption measurements, the synthesized MOF must be "activated" to remove any solvent molecules or unreacted linkers residing in the pores, which would otherwise block access to the adsorption sites.[7][8]

Protocol: Thermal Activation
  • Place the synthesized MOF sample in a sample tube of a gas adsorption analyzer.

  • Heat the sample under a high vacuum (e.g., <10⁻³ mbar).

  • The activation temperature and duration depend on the thermal stability of the MOF. For many Zr-based MOFs, a temperature of 150-200 °C for several hours is sufficient.

  • Alternatively, a "gas-flow activation" technique can be employed, where an inert gas like nitrogen or argon is flowed over the sample at a mild temperature to remove coordinating solvent molecules.[7][8] This method can be advantageous for preserving the structural integrity of more sensitive MOFs.[7][8]

Gas Adsorption Measurements

The performance of the amino-functionalized MOF for CO₂ and H₂ adsorption is typically evaluated by measuring adsorption isotherms. These measurements are usually performed using a volumetric or gravimetric gas adsorption analyzer.

Protocol: Volumetric Gas Adsorption Measurement[9][10]
  • Degassing: Activate the MOF sample in the sample tube as described in the activation protocol.

  • Void Volume Measurement: After activation and cooling to room temperature, measure the "warm" free space. Then, immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for H₂ adsorption or a water bath at a specific temperature for CO₂ adsorption) and measure the "cold" free space using a non-adsorbing gas like helium.

  • Isotherm Measurement:

    • Evacuate the sample tube again.

    • Introduce a known amount of the adsorbate gas (CO₂ or H₂) into the manifold.

    • Dose a small amount of the gas into the sample tube and allow the pressure to equilibrate.

    • Record the equilibrium pressure. The amount of gas adsorbed is calculated from the pressure difference.

    • Repeat the dosing steps to generate the full adsorption isotherm up to the desired pressure (e.g., 1 bar).

    • To measure the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.

Diagram: Experimental Setup for Volumetric Gas Adsorption

GasAdsorptionSetup cluster_gas Gas Supply cluster_sample Sample Environment Adsorbate_Gas Adsorbate Gas (CO₂ or H₂) Manifold Dosing Manifold (known volume) Adsorbate_Gas->Manifold He_Gas Helium Gas (for void volume) He_Gas->Manifold Pressure_Transducer Pressure Transducer Manifold->Pressure_Transducer Sample_Tube Sample Tube with MOF Manifold->Sample_Tube Dosing Vacuum_Pump Vacuum Pump Vacuum_Pump->Manifold Evacuation Temp_Bath Temperature Bath (e.g., Liquid N₂) Sample_Tube->Temp_Bath

Caption: Schematic of a volumetric gas adsorption measurement setup.

Breakthrough Analysis

Dynamic breakthrough experiments are crucial for evaluating the performance of an adsorbent under flow conditions, which is more representative of industrial applications.

Protocol: Dynamic Breakthrough Measurement[11][12]
  • Pack a column with a known amount of the activated amino-functionalized MOF.

  • Flow a gas mixture with a specific concentration of CO₂ (e.g., 10-20% CO₂ in N₂) through the column at a constant flow rate.[5]

  • Monitor the concentration of CO₂ at the outlet of the column over time using a gas analyzer (e.g., a mass spectrometer or a thermal conductivity detector).

  • The "breakthrough time" is the time at which the CO₂ concentration at the outlet reaches a certain percentage (e.g., 5%) of the inlet concentration.[9]

  • The dynamic adsorption capacity can be calculated by integrating the area above the breakthrough curve.[5]

Quantitative Data Summary

The following tables summarize the CO₂ and H₂ adsorption data for various MOFs functionalized with this compound or similar amino-containing linkers.

Table 1: CO₂ Adsorption Data for Amino-Functionalized MOFs
MOF MaterialTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)Heat of Adsorption (kJ/mol)Reference
Mg-MOF-1/8NH₂303Saturation3.941.54[3][4]
Amino-Zr-MOF27314.4629.4[5]
Amino-Zr-MOF29612.8629.4[5]
Amino-Zr-MOF273~9.89.029.4[5]
Amine Decorated Zn-MOF293~1~2.05 (46 cc/g)-[2]
Cu-based amino MOF298~15.85-[1]
Table 2: H₂ Adsorption Data for Functionalized MOFs

Note: Data for H₂ adsorption on MOFs specifically synthesized with this compound is less common in the provided search results. The table below presents data for other functionalized MOFs to provide a general idea of the expected performance.

MOF MaterialTemperature (K)Pressure (bar)H₂ Uptake (wt. %)Reference
MOF-808-CN7713.15[10]
MOF-808-OH7712.97[10]
MOF-5--1.46[11]
Ni-MOF-5--1.53[11]
Co-MOF-5--1.53[11]

Mechanism of Enhanced CO₂ Adsorption

The presence of the amine group in the MOF structure provides specific binding sites for CO₂ molecules. The interaction is a Lewis acid-base type, where the lone pair of electrons on the nitrogen atom of the amine group interacts with the electrophilic carbon atom of the CO₂ molecule. In the presence of water, the mechanism can be more complex, potentially involving the formation of bicarbonate species.[12][13][14][15]

Diagram: CO₂ Adsorption Mechanism

CO2_Adsorption_Mechanism cluster_mof MOF Pore Surface Amine_Group R-NH₂ (Amine Group) Adsorbed_Complex Adsorbed Complex (Lewis Acid-Base Interaction) Amine_Group->Adsorbed_Complex CO2_Molecule O=C=O (CO₂ Molecule) CO2_Molecule->Adsorbed_Complex Interaction

Caption: Interaction between an amine group and a CO₂ molecule.

Conclusion

MOFs synthesized with this compound exhibit promising characteristics for CO₂ and H₂ adsorption. The amine functionality significantly enhances the affinity for CO₂, leading to high uptake capacities. The protocols and data presented in this document provide a comprehensive guide for researchers interested in the synthesis, characterization, and application of these materials for gas separation and storage. Further research can focus on optimizing the synthesis conditions to control the morphology and defect density of these MOFs to further improve their gas adsorption performance.

References

Catalytic Excellence of 2-Aminoterephthalic Acid-Based MOFs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging the catalytic capabilities of Metal-Organic Frameworks (MOFs) synthesized from 2-aminoterephthalic acid. The inherent functionalities of these MOFs, particularly the presence of amino groups and accessible metal sites, make them highly effective catalysts for a variety of organic transformations relevant to pharmaceutical synthesis and drug development.

Introduction to this compound-Based MOFs in Catalysis

Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker have garnered significant attention in the field of heterogeneous catalysis. The strategic placement of an amino group on the terephthalate (B1205515) linker introduces basic sites into the framework, which can act as catalytic centers or be further functionalized. This, combined with the Lewis acidity of the metal nodes, creates a bifunctional catalytic system within a porous, high-surface-area material.

One of the most prominent examples is NH2-MIL-101(Fe), an iron-based MOF with a large pore volume and high stability. The presence of the amino group in NH2-MIL-101(Fe) has been shown to enhance its catalytic performance in various reactions, including Knoevenagel condensations and oxidation reactions. The synergistic effect between the metal centers and the amino functionalities is a key factor in their catalytic prowess.

Synthesis Protocols for this compound-Based MOFs

Synthesis of NH2-MIL-101(Fe)

This protocol details the solvothermal synthesis of NH2-MIL-101(Fe), a widely used catalyst.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a typical synthesis, dissolve Iron(III) chloride hexahydrate (e.g., 0.405 g) in N,N-Dimethylformamide (DMF) (e.g., 7.5 mL).[1]

  • In a separate container, dissolve this compound (e.g., 0.225 g) in DMF (e.g., 7.5 mL).[1]

  • Mix the two solutions and stir for 10 minutes to ensure homogeneity.[1]

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 110°C for 20-24 hours.[1][2]

  • After cooling to room temperature, the solid product is collected by filtration or centrifugation.

  • To purify the material, the as-synthesized solid is washed sequentially with hot DMF and ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

  • The purified NH2-MIL-101(Fe) is then dried under vacuum at an elevated temperature (e.g., 70°C) overnight.

cluster_synthesis Synthesis of NH2-MIL-101(Fe) FeCl3 FeCl3·6H2O in DMF Mixing Mixing and Stirring (10 min) FeCl3->Mixing H2NBDC This compound in DMF H2NBDC->Mixing Autoclave Solvothermal Reaction (110°C, 20-24h) Mixing->Autoclave Collection Filtration/Centrifugation Autoclave->Collection Washing Washing with DMF and Ethanol Collection->Washing Drying Drying under vacuum (70°C) Washing->Drying Product Purified NH2-MIL-101(Fe) Drying->Product

Fig. 1: Workflow for the synthesis of NH2-MIL-101(Fe).

Catalytic Applications and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental C-C bond-forming reaction in organic synthesis. The basic amino groups within the pores of this compound-based MOFs can efficiently catalyze this reaction.

General Protocol for Knoevenagel Condensation:

Materials:

Procedure:

  • In a round-bottom flask, add the aldehyde (e.g., 1.0 mmol), the active methylene compound (e.g., 1.2 mmol), and the MOF catalyst (e.g., 10-20 mg).

  • Add the solvent (e.g., 5 mL) or proceed under solvent-free conditions.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for the required time (e.g., 30 minutes to 24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The filtrate is then concentrated under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Example: Knoevenagel Condensation of Benzaldehyde and Malononitrile using CaO/NH2-MIL-101(Cr):

  • A mixture of benzaldehyde (106 mg, 1.0 mmol) and malononitrile (100 mg, 1.5 mmol) is dissolved in 10 mL of THF in a glass vial.[3]

  • 1 mg of the CaO/NH2-MIL-101(Cr) catalyst is added to the solution.[3]

  • The suspension is stirred for 60 minutes at 30°C.[3]

  • The catalyst is separated by centrifugation.[3]

  • The filtrate is concentrated under reduced pressure to yield the product.[3]

cluster_knoevenagel Knoevenagel Condensation Workflow Reactants Aldehyde + Active Methylene Compound Reaction Reaction in Solvent (Stirring at specified temperature) Reactants->Reaction Catalyst This compound-based MOF Catalyst->Reaction Monitoring TLC/GC Monitoring Reaction->Monitoring Separation Catalyst Separation (Centrifugation/Filtration) Monitoring->Separation Isolation Product Isolation (Solvent Evaporation) Separation->Isolation Purification Purification Isolation->Purification

Fig. 2: General workflow for Knoevenagel condensation.
Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Bimetallic MOFs derived from this compound have shown excellent activity in this reaction.

General Protocol for Nitroarene Reduction:

Materials:

  • Nitroarene substrate

  • Reducing agent (e.g., NaBH₄, H₂, or a hydrogen donor like formic acid)

  • Co/Fe-MOF catalyst based on this compound

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • To a solution of the nitroarene in the chosen solvent, add the MOF catalyst.

  • Add the reducing agent portion-wise or introduce hydrogen gas at a specific pressure.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, filter off the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography. A one-pot synthesis of bimetallic Co/Fe-MOFs using this compound has been reported for this application.[4]

Asymmetric Catalysis

Chiral MOFs are promising for enantioselective synthesis. While specific protocols for this compound-based chiral MOFs are still emerging, the general approach involves incorporating chirality into the framework.

Strategies for Chiral MOF Synthesis:

  • Chiral Linkers: Use of a chiral derivative of this compound.

  • Chiral Co-linkers: Incorporation of a chiral ligand along with this compound.

  • Post-Synthetic Modification: Grafting of a chiral catalyst onto the amino groups of a pre-synthesized MOF.

General Protocol for Asymmetric Reactions (e.g., Aldol Addition, Michael Addition):

  • Activate the chiral MOF catalyst by heating under vacuum to remove guest molecules.

  • In a reaction vessel under an inert atmosphere, add the substrate and the activated chiral MOF.

  • Add the solvent and cool the mixture to the desired reaction temperature.

  • Add the reagent and stir the reaction for the required duration.

  • Quench the reaction and separate the catalyst by filtration.

  • Analyze the product for yield and enantiomeric excess (ee) using chiral HPLC or GC.

Quantitative Data Summary

The following tables summarize the catalytic performance of various this compound-based MOFs in different reactions.

Table 1: Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundSolventTemp. (°C)TimeConversion (%)Reference
NH2-MIL-101(Fe)BenzaldehydeMalononitrileEthanol602 h>99[5]
CaO/NH2-MIL-101(Cr)BenzaldehydeMalononitrileTHF3060 min99[3]
CaO/NH2-MIL-101(Cr)4-NitrobenzaldehydeMalononitrileTHF3030 min99[3]
CaO/NH2-MIL-101(Cr)4-ChlorobenzaldehydeMalononitrileTHF3045 min95[3]

Table 2: Other Catalytic Reactions

CatalystReactionSubstrateProductKey Performance MetricReference
NH2-MIL-101(Fe)Tandem Photo-oxidation/ Knoevenagel CondensationBenzyl alcohol + MalononitrileBenzylidene malononitrile95% selectivity[5][6][7]
Co/Fe-MOFNitroarene ReductionNitrobenzeneAnilineEnhanced activity over parent MOF[4]
Co/Fe-MOFOxygen Evolution ReactionWaterOxygen10 mA cm⁻² at 410 mV overpotential[4]
Co/Fe-MOFDehydrogenationSodium borohydrideHydrogenTOF = 87 min⁻¹[4]

Signaling Pathways and Logical Relationships

The catalytic cycle for the Knoevenagel condensation using an amino-functionalized MOF can be visualized as follows:

cluster_catalytic_cycle Catalytic Cycle for Knoevenagel Condensation Catalyst MOF-NH2 (Basic Site) Methylene Active Methylene Compound Catalyst->Methylene Deprotonation Carbanion Carbanion Intermediate Methylene->Carbanion Aldehyde Aldehyde Carbanion->Aldehyde Nucleophilic Attack Adduct Aldol-type Adduct Aldehyde->Adduct Product Alkene Product Adduct->Product Dehydration Water H2O Adduct->Water Product->Catalyst

Fig. 3: Proposed catalytic cycle for Knoevenagel condensation.

Conclusion

This compound-based MOFs, particularly NH2-MIL-101(Fe) and its bimetallic analogues, are versatile and efficient heterogeneous catalysts for a range of organic transformations. Their high surface area, tunable porosity, and the presence of both Lewis acid and Brønsted base sites contribute to their remarkable catalytic activity. The detailed protocols provided herein serve as a valuable resource for researchers in drug development and organic synthesis to explore the potential of these advanced materials in their catalytic applications.

References

Application Notes and Protocols: 2-Aminoterephthalic Acid in Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-aminoterephthalic acid and its derivatives in the development of fluorescent sensors for the detection of various metal ions. The methodologies outlined are based on current scientific literature and are intended to serve as a practical guide for researchers in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.

Introduction

This compound is a versatile building block for the synthesis of fluorescent materials due to its inherent fluorescence and the presence of amino and carboxylic acid functional groups. These groups allow for the facile coordination with metal ions and the formation of various sensor platforms, including Metal-Organic Frameworks (MOFs) and fluorescent probes. The interaction of the target metal ion with the this compound-based sensor leads to a measurable change in its fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal. This principle enables the sensitive and selective quantification of metal ions.

Data Presentation: Quantitative Performance of this compound-Based Fluorescent Sensors

The following table summarizes the key performance metrics of various fluorescent sensors based on this compound for the detection of different metal ions.

Target IonSensor TypeSignaling MechanismLinear Range (µM)Limit of Detection (LOD) (µM)Interfering IonsReference
Fe³⁺ Cu-MOFTurn-off2 - 350.5Negligible interference from various cations and anions.[1][1]
Fe³⁺ Cu-MOFTurn-off2 - 180 (logarithmic)1.56No clear interference from a wide variety of cations and anions.[1][1]
Al³⁺ Schiff BaseTurn-on1.0 - 10.00.70-

Signaling Pathways and Experimental Workflows

The signaling mechanisms of this compound-based fluorescent sensors typically involve either fluorescence quenching or enhancement upon interaction with the target metal ion.

cluster_0 Fluorescence Quenching ('Turn-off') Mechanism cluster_1 Fluorescence Enhancement ('Turn-on') Mechanism Sensor Sensor Sensor_Analyte Sensor-Analyte Complex Sensor->Sensor_Analyte Binding No_Light_Out Reduced Fluorescence Sensor_Analyte->No_Light_Out Analyte Metal Ion (e.g., Fe³⁺) Analyte->Sensor_Analyte Light_In_Quench Excitation Light Light_In_Quench->Sensor_Analyte Sensor_NonFluorescent Non-Fluorescent Sensor Sensor_Fluorescent Fluorescent Complex Sensor_NonFluorescent->Sensor_Fluorescent Binding Light_Out Enhanced Fluorescence Sensor_Fluorescent->Light_Out Analyte_Enhance Metal Ion (e.g., Al³⁺) Analyte_Enhance->Sensor_Fluorescent Light_In_Enhance Excitation Light Light_In_Enhance->Sensor_Fluorescent

Caption: Generalized signaling pathways for "turn-off" and "turn-on" fluorescent sensors.

Start Start Synthesize Synthesize 2-Aminoterephthalic Acid-Based Sensor Start->Synthesize Characterize Characterize Sensor (e.g., FTIR, XRD, TEM) Synthesize->Characterize Prepare_Stock Prepare Sensor and Metal Ion Stock Solutions Characterize->Prepare_Stock Optimize Optimize Experimental Conditions (pH, temp, time) Prepare_Stock->Optimize Titration Perform Fluorescence Titration with Target Metal Ion Optimize->Titration Selectivity Conduct Selectivity Study with Interfering Ions Titration->Selectivity Real_Sample Analyze Real-World Samples Selectivity->Real_Sample Data_Analysis Data Analysis and Quantification Real_Sample->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for metal ion detection using a fluorescent sensor.

Experimental Protocols

Protocol 1: Synthesis of a Copper-Based MOF (Cu-MOF) Sensor for Fe³⁺ Detection (Turn-off)

This protocol is based on the solvothermal synthesis of a luminescent amino-functionalized metal-organic framework.[1]

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Fluorescence spectrophotometer

Procedure:

  • In a beaker, dissolve this compound and Cu(NO₃)₂·3H₂O in DMF with stirring to form a homogeneous solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the resulting solid product by centrifugation.

  • Wash the product sequentially with DMF and ethanol to remove any unreacted precursors.

  • Dry the final Cu-MOF product in a vacuum oven.

Protocol 2: Fluorescent Detection of Fe³⁺ using the Cu-MOF Sensor

Procedure:

  • Disperse a small amount of the synthesized Cu-MOF in deionized water or an appropriate buffer solution to create a sensor suspension.

  • In a cuvette, add the Cu-MOF suspension.

  • Record the initial fluorescence emission spectrum of the suspension (e.g., excitation at 330 nm, emission scan from 350 to 600 nm). The characteristic emission peak should be observed around 430 nm.[1]

  • Add aliquots of a standard Fe³⁺ solution of varying concentrations to the cuvette.

  • After each addition, gently mix the solution and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complete interaction.

  • Record the fluorescence emission spectrum after each addition.

  • A gradual decrease in the fluorescence intensity at 430 nm will be observed with increasing Fe³⁺ concentration.

  • Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence after adding Fe³⁺) against the Fe³⁺ concentration to generate a calibration curve.

  • For real sample analysis, add the sample solution to the Cu-MOF suspension and measure the fluorescence quenching to determine the Fe³⁺ concentration using the calibration curve.

Protocol 3: General Protocol for a "Turn-on" Fluorescent Sensor for Al³⁺ Detection

This protocol describes a general method for a Schiff base fluorescent sensor that exhibits a "turn-on" response to Al³⁺.

Materials:

  • A suitable aldehyde-containing fluorophore (e.g., a derivative of 2-hydroxy-1-naphthaldehyde)

  • An amine-containing compound (e.g., 2-aminoisoindoline-1,3-dione)

  • Ethanol or another suitable solvent

  • Glacial acetic acid (catalyst)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • DMSO

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

  • Fluorescence spectrophotometer

Procedure (Synthesis):

  • Dissolve the aldehyde derivative in dry ethanol in a round-bottom flask.

  • Add a solution of the amine compound in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours with stirring.

  • Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Procedure (Detection):

  • Prepare a stock solution of the synthesized Schiff base sensor in DMSO.

  • Prepare a stock solution of Al³⁺ in deionized water.

  • In a cuvette, prepare a solution of the sensor in a suitable solvent mixture (e.g., DMSO/water).

  • Record the initial fluorescence spectrum, which should be very low.

  • Add increasing amounts of the Al³⁺ stock solution to the sensor solution.

  • After each addition, mix and record the fluorescence emission spectrum.

  • Observe the significant enhancement of the fluorescence intensity at a specific wavelength upon binding with Al³⁺.

  • Construct a calibration curve by plotting the fluorescence intensity versus the Al³⁺ concentration.

General Protocol for Preparation of this compound-Based Carbon Quantum Dots (CQDs)

This is a generalized hydrothermal method for synthesizing fluorescent carbon quantum dots.

Materials:

  • This compound

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge or filtration system

  • Dialysis membrane

Procedure:

  • Dissolve this compound in deionized water in a beaker.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a temperature typically between 180-220 °C for 8-12 hours.

  • After cooling, the resulting dark brown solution is centrifuged at high speed to remove larger particles.

  • The supernatant containing the CQDs is collected and may be further purified by dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecular byproducts.

  • The purified CQD solution can then be used for metal ion sensing experiments, typically exhibiting fluorescence quenching upon interaction with heavy metal ions.

Selectivity and Interference

A critical aspect of sensor performance is its selectivity for the target ion over other potentially interfering ions. For any newly developed sensor, a thorough selectivity study is essential.

General Protocol for Selectivity Study:

  • Prepare solutions of the sensor with the target metal ion at a specific concentration.

  • Prepare solutions of the sensor with a range of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Cr³⁺) at a concentration significantly higher than the target ion.

  • Measure the fluorescence response of the sensor to each of these ions.

  • To assess interference, measure the fluorescence response of the sensor to the target ion in the presence of each of the other metal ions.

  • A highly selective sensor will show a significant response only to the target ion, with minimal change in fluorescence in the presence of other ions. For instance, the Cu-MOF sensor for Fe³⁺ showed no clear interference from a wide variety of other cations and anions.[1]

Application in Real Samples

The practical applicability of these sensors is demonstrated by their use in analyzing real-world samples.

General Protocol for Real Sample Analysis:

  • Collect the real water sample (e.g., tap water, river water).

  • Filter the sample to remove any particulate matter.

  • Spike the sample with known concentrations of the target metal ion to assess the recovery rate.

  • Add the sensor to the prepared sample and measure the fluorescence response.

  • Quantify the metal ion concentration using the previously established calibration curve.

  • Calculate the recovery percentage to validate the accuracy of the sensor in the complex matrix of the real sample. For example, recoveries from spiked real water samples for the Cu-MOF sensor for Fe³⁺ were in the range of 91.7–107.7%.[1]

These protocols provide a foundational framework for utilizing this compound in the development and application of fluorescent sensors for metal ion detection. Researchers are encouraged to optimize the experimental conditions for their specific sensor systems and analytical requirements.

References

Application Notes and Protocols: 2-Aminoterephthalic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-aminoterephthalic acid in the development of advanced drug delivery systems. The focus is on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) using this compound as a key building block.

Introduction

This compound (H₂ATA), a bifunctional organic molecule, serves as a versatile linker in the construction of Metal-Organic Frameworks (MOFs).[1] Its structure, featuring both amino and carboxylic acid groups, allows for the formation of porous, crystalline materials with high surface areas, making them ideal candidates for drug delivery applications.[1][2] The amino group, in particular, can be further functionalized post-synthesis, enabling the fine-tuning of the MOF's properties for specific therapeutic purposes.[2] MOFs synthesized with this compound, such as the UiO-66-NH₂ and MIL-101-NH₂ series, have demonstrated significant potential for high drug loading capacities and controlled, stimuli-responsive drug release, particularly in response to pH changes characteristic of tumor microenvironments.[3][4][5]

Key Applications

  • Targeted Cancer Therapy: The pH-sensitive nature of many this compound-based MOFs allows for the targeted release of anticancer drugs, such as doxorubicin (B1662922) and 5-fluorouracil, in the acidic environment of tumors, minimizing systemic toxicity.[3]

  • Controlled Release Systems: The tunable porosity and surface chemistry of these MOFs enable the development of systems with sustained and controlled release kinetics for a variety of therapeutic agents.[4][6]

  • Biocompatible Carriers: MOFs constructed from biocompatible metals (e.g., zirconium, iron) and organic linkers like this compound are being explored for their favorable safety profiles in biomedical applications.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems based on this compound-functionalized MOFs.

MOF CarrierDrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Reference
UiO-66-NH₂Doxorubicin5.6Not Reported[8]
UiO-Ra-DOX-CuSDoxorubicin13.5Not Reported[3]
MIL-101(Cr)Ibuprofen~58 (1.4 g/g)Not Reported[9]
ZIF-85-Fluorouracilup to 60Not Reported[3]
MOF CarrierDrugRelease ConditionsCumulative Release (%)Time (hours)Reference
UiO-Ra-DOX-CuSDoxorubicinpH 7.4~30.5Not Specified[3]
UiO-Ra-DOX-CuSDoxorubicinpH 5.0~48.5Not Specified[3]
ZIF-85-FluorouracilpH 7.4~171[3]
ZIF-85-FluorouracilpH 5.0>451[3]
UiO-66-NH₂Salicylic AcidSimulated Skin646[6]
MOF CarrierPropertyValue before Drug LoadingValue after Doxorubicin LoadingReference
UiO-66-NH₂BET Surface Area1052 m²/g121 m²/g[4]
UiO-66-NH₂Average Particle Size175 nm200 nm[4]

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH₂ via Solvothermal Method

This protocol describes the synthesis of the zirconium-based MOF, UiO-66-NH₂, a commonly used carrier for drug delivery.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂ATA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Teflon-lined autoclave

  • Centrifuge

  • Oven

Procedure:

  • In a glass vial, dissolve ZrCl₄ and this compound in DMF.

  • Add concentrated HCl to the solution.[10]

  • Securely cap the vial and place it within a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 85°C for 24 hours.[2][10]

  • After cooling to room temperature, collect the resulting powder by centrifugation.

  • Wash the product twice with DMF, allowing the powder to soak for 12 hours each time.[10]

  • Subsequently, wash the powder three times with ethanol, again with a 12-hour soaking period for each wash.[10]

  • Activate the synthesized UiO-66-NH₂ by heating at 85°C for 6 hours under vacuum, followed by heating at 110°C for 12 hours under vacuum.[10]

Protocol 2: Microwave-Assisted Synthesis of UiO-66-NH₂

This method offers a more rapid synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂ATA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (HAc)

  • Hydrochloric acid (HCl, concentrated)

  • Teflon autoclave for microwave synthesis

  • Microwave reactor

Procedure:

  • Dissolve ZrCl₄ in DMF in a beaker.[11]

  • Add acetic acid and concentrated hydrochloric acid to the solution.[11]

  • Add this compound to the mixture and stir for 30 minutes.[11]

  • Transfer the mixture to a Teflon autoclave designed for microwave synthesis.

  • Heat the mixture in a microwave reactor according to the instrument's specifications to achieve the desired crystallization.

  • Follow the washing and activation steps as described in Protocol 1.

Protocol 3: Drug Loading into UiO-66-NH₂

This protocol details a general procedure for loading a model drug, such as doxorubicin, into the synthesized MOF.

Materials:

  • Activated UiO-66-NH₂

  • Doxorubicin (DOX) or other desired drug

  • Ethanol or an appropriate solvent for the drug

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of activated UiO-66-NH₂ (e.g., 100 mg) in a solution of the drug in a suitable solvent (e.g., 50 mg of DOX in 10 mL of ethanol).[6]

  • Stir the suspension vigorously at room temperature for 24 hours.[6]

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh solvent to remove any drug adsorbed on the external surface.[6]

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading efficiency, measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[6] The loading capacity can be calculated using the following formula:

    • Drug Loading (%) = [(Initial weight of drug - Weight of drug in supernatant) / Weight of drug-loaded MOF] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from the MOF carrier.

Materials:

  • Drug-loaded UiO-66-NH₂

  • Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0-5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaker incubator maintained at 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) and place it inside a dialysis bag.[6]

  • Place the sealed dialysis bag into a larger container with a known volume of the same PBS solution (e.g., 100 mL).[6]

  • Maintain the setup at 37°C in a shaker incubator.[6]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.[6]

  • Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.[6]

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Characterization of this compound-Based MOFs

a) Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

  • General Procedure: The synthesized MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is then compared with known patterns for the target MOF (e.g., simulated patterns for UiO-66-NH₂) to verify its successful synthesis and crystallinity.[12][13][14]

b) Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and to quantify the amount of loaded drug.

  • General Procedure: A small sample of the MOF (either before or after drug loading) is heated at a controlled rate in a TGA instrument. The weight loss at different temperatures provides information about the removal of solvent molecules and the decomposition of the organic linker and the loaded drug.[15][16]

c) Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and particle size of the synthesized MOFs.

  • General Procedure: A small amount of the MOF powder is mounted on a sample stub and coated with a conductive material (e.g., gold). The sample is then imaged using an SEM to obtain high-resolution images of the particle shape and size distribution.[11]

d) Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

  • General Procedure: The MOF sample is degassed under vacuum to remove any adsorbed molecules. Then, the amount of nitrogen gas adsorbed onto the surface of the material at 77 K is measured at various pressures. The BET equation is then used to calculate the specific surface area.[4]

Visualizations

Signaling Pathways

Doxorubicin_Pathway cluster_cell Cell Doxorubicin Doxorubicin CellMembrane Cell Membrane DNA DNA Doxorubicin->DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Nucleus Nucleus DNA->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellularDamage Cellular Damage ROS->CellularDamage Mitochondria Mitochondria CellularDamage->Apoptosis

FiveFU_Pathway cluster_cell Cell FiveFU 5-Fluorouracil (5-FU) CellMembrane Cell Membrane FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP ThymidylateSynthase Thymidylate Synthase (TS) FdUMP->ThymidylateSynthase Inhibition RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporation & Disruption dTMP dTMP ThymidylateSynthase->dTMP DNA_Synthesis DNA Synthesis & Repair ThymidylateSynthase->DNA_Synthesis Disruption dUMP dUMP dUMP->ThymidylateSynthase Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Experimental Workflows

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis cluster_drugloading Drug Loading cluster_characterization Characterization cluster_release Drug Release & Analysis MetalSalt Metal Salt (e.g., ZrCl4) Linker This compound Solvent Solvent (e.g., DMF) Synthesis Solvothermal or Microwave Synthesis Washing Washing & Activation MOF Porous MOF (e.g., UiO-66-NH2) Drug Therapeutic Drug Loading Incubation & Stirring DrugLoadedMOF Drug-Loaded MOF PXRD PXRD TGA TGA SEM SEM BET BET InVitro In Vitro Release Assay (e.g., Dialysis) Analysis UV-Vis Spectroscopy ReleaseProfile Drug Release Profile

pH_Responsive_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (e.g., 5.0 in Tumor) MOF_Stable Drug-Loaded MOF (Stable Structure) SlowRelease Minimal Drug Release MOF_Stable->SlowRelease Protonation Protonation of Carboxylate Linkers MOF_Degrade MOF Structure Degradation FastRelease Accelerated Drug Release MOF_Degrade->FastRelease BondCleavage Metal-Ligand Bond Cleavage Protonation->BondCleavage BondCleavage->MOF_Degrade

References

Application Notes and Protocols for the Synthesis of Single Crystals of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the growth of single-crystal Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as the organic linker. The synthesis of high-quality single crystals is crucial for unambiguous structure determination and for studying the intrinsic properties of these porous materials, which are of significant interest in gas storage, catalysis, and drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound (H₂N-BDC or ATA) is a commonly used organic linker that introduces functionality, such as basic amino groups, into the MOF structure. These functional groups can enhance properties like selective CO₂ adsorption.[1][2][3] The ability to grow large, high-quality single crystals of these MOFs is essential for their characterization by single-crystal X-ray diffraction and for the investigation of their anisotropic properties.

This protocol outlines a generalized solvothermal method for the synthesis of this compound MOFs, which can be adapted for various metal precursors. Solvothermal synthesis is a widely employed technique where the crystallization process occurs in a sealed reaction vessel at elevated temperatures and pressures.[1][2][4][5]

Experimental Protocols

General Solvothermal Synthesis of this compound MOF Single Crystals

This protocol is a general guideline and may require optimization depending on the specific metal salt used and the desired crystal size and quality. The key to growing single crystals is to control the nucleation and growth rates, which can often be achieved by slowing down the crystallization process.[6]

Materials:

  • This compound (H₂N-BDC)

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zirconium(IV) chloride, Cobalt(II) nitrate hexahydrate, Magnesium nitrate hexahydrate)[1][7]

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic acid, Acetic acid) (Optional, but recommended for controlling crystal growth)[8]

  • Chloroform (B151607) or other suitable solvent for washing[7]

  • Glass vials or Teflon-lined stainless steel autoclaves

Procedure:

  • Preparation of the Precursor Solution:

    • In a typical synthesis, dissolve the metal salt and this compound in DMF in a glass vial or the Teflon liner of an autoclave. The molar ratio of metal salt to linker can vary, but a 1:1 or 1:2 ratio is a common starting point. For example, for the synthesis of IRMOF-3, zinc nitrate hexahydrate and this compound are dissolved in DMF.[7]

    • If using a modulator to control crystal size and morphology, add it to the solution at this stage. Modulators compete with the linker for coordination to the metal center, which can slow down the nucleation rate and promote the growth of larger crystals.[8]

  • Solvothermal Reaction:

    • Seal the reaction vessel tightly.

    • Place the vessel in a programmable oven.

    • Heat the mixture to the desired reaction temperature (typically between 80°C and 150°C) and hold for a specific duration (ranging from 12 to 72 hours).[7][9]

    • Crucially for single crystal growth , a slow cooling rate is recommended. Program the oven to cool down to room temperature over several hours to a day. Rapid cooling can lead to the formation of polycrystalline powder.[6]

  • Crystal Isolation and Washing:

    • After the reaction vessel has cooled to room temperature, carefully decant the mother liquor.

    • The resulting crystals are typically found at the bottom of the vessel.

    • Wash the crystals with fresh DMF to remove any unreacted precursors.

    • To activate the MOF and remove residual solvent from the pores, immerse the crystals in a volatile solvent like chloroform or perform a solvent exchange. This process may need to be repeated over several days.[7]

  • Drying:

    • Carefully dry the crystals under vacuum or a gentle stream of inert gas. Avoid high temperatures that could lead to the collapse of the framework.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of various this compound MOFs based on literature reports.

Table 1: Synthesis Parameters for this compound MOFs

MOF NameMetal SaltLigandSolventTemperature (°C)Time (h)Ref.
Mg-ABDCMg(NO₃)₂·6H₂OH₂N-BDCDMF12024[1]
Co-ABDCCo(NO₃)₂·6H₂OH₂N-BDCDMF12024[1]
Sr-ABDCSr(NO₃)₂H₂N-BDCDMF12024[1]
IRMOF-3Zn(NO₃)₂·6H₂OH₂N-BDCDMF10524[7]
UiO-66-NH₂ZrCl₄H₂N-BDCDMF12024[10]
NH₂-MIL-88B(Fe)FeCl₃H₂N-BDCDMF8024[11]

Table 2: Reactant Quantities for IRMOF-3 Synthesis

ReactantMolar Mass ( g/mol )Mass (g)Moles (mmol)Molar Ratio
Zn(NO₃)₂·6H₂O297.491.24.032.4
This compound181.150.31.661
DMF (Solvent)73.09---
Data adapted from[7]

Visualization

Experimental Workflow for Single Crystal Growth

The following diagram illustrates the general workflow for the solvothermal synthesis of this compound MOF single crystals.

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_isolation Isolation & Purification cluster_final Final Product A Dissolve Metal Salt & this compound in DMF B Add Modulator (Optional) A->B C Seal Reaction Vessel B->C D Heat to Reaction Temperature (e.g., 80-150°C) C->D E Hold for Reaction Time (e.g., 12-72h) D->E F Slow Cooling to Room Temperature E->F G Decant Mother Liquor F->G H Wash Crystals with Fresh DMF G->H I Solvent Exchange (e.g., Chloroform) H->I J Dry Single Crystals I->J K Characterization (e.g., SC-XRD, SEM) J->K

Caption: Workflow for single crystal growth of this compound MOFs.

This detailed protocol and the accompanying information aim to provide researchers with a solid foundation for the successful synthesis of high-quality single crystals of this compound-based MOFs for advanced applications.

References

Application Notes and Protocols: 2-Aminoterephthalic Acid in Mixed-Linker MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoterephthalic acid (H₂N-BDC) in the synthesis of mixed-linker metal-organic frameworks (MOFs). The inclusion of this functionalized linker allows for the precise tuning of MOF properties, enhancing their performance in diverse applications such as drug delivery, catalysis, and gas separation. Detailed experimental protocols, comparative data, and workflow diagrams are presented to facilitate the rational design and synthesis of advanced porous materials.

Introduction to Mixed-Linker MOFs with this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The "mixed-linker" or multivariate (MTV) approach involves the use of two or more different organic linkers in a single MOF structure.[2][3] This strategy allows for the creation of heterogeneous pore environments and the introduction of multiple functionalities within a single framework.[2]

This compound is a particularly valuable linker due to its appended amino group, which can serve as a functional site for post-synthetic modification, a basic site for enhanced CO₂ adsorption, or a coordination site for catalytic active species.[4][5] By combining this compound with other linkers of varying lengths, geometries, and functionalities, researchers can fine-tune the resulting MOF's properties, including pore size, surface area, stability, and catalytic activity.[3]

Key Applications and Performance Data

The incorporation of this compound in mixed-linker MOFs has led to significant advancements in several fields. Below is a summary of key applications and corresponding performance data.

Drug Delivery

The tunable pore size and functionalizable surfaces of mixed-linker MOFs make them excellent candidates for drug delivery systems.[6] The amino groups can improve drug loading through hydrogen bonding and allow for controlled release under specific physiological conditions, such as changes in pH.[7]

MOF SystemDrugLoading Capacity (wt%)Release ConditionsReference
NH₂-MIL-88B(Fe)Caffeine35In-situ encapsulation during synthesis[8]
Cu-MOF (mixed-linker)Montelukast SodiumNot specified, but 1:1 MOF:drug ratio showed enhanced absorptionPBS (pH 7.4), initial burst release followed by slower release[7]
5-FU@ZIF-85-Fluorouracil60Faster release at pH 5.0 than at pH 7.4 in PBS[6]
Catalysis

Mixed-linker and mixed-metal MOFs incorporating this compound have shown promise as multifunctional catalysts. The combination of different metals and linkers can create synergistic effects, enhancing catalytic activity and selectivity.[9][10]

MOF SystemCatalytic ReactionKey Performance MetricsReference
Co/Fe-MOF (NH₂-BDC linker)Nitroarene ReductionIncorporation of Co enhanced catalytic activity compared to the parent Fe-MOF.[10]
Co/Fe-MOF (NH₂-BDC linker)Oxygen Evolution Reaction (OER)Current density of 10 mA cm⁻² at 410 mV overpotential.[10]
Co/Fe-MOF (NH₂-BDC linker)Dehydrogenation of Sodium BorohydrideTurnover frequency = 87 min⁻¹; Hydrogen generation rate = 67 L min⁻¹ g⁻¹ catalyst.[10]
Multivariate 2D MOFCO₂ Cycloaddition>99% conversion for various epoxides.[11]
Multivariate 2D MOFCyanosilylation96% conversion with 1.5 mol% catalyst at room temperature.[11]
Gas Adsorption and Separation

The amino groups in this compound can enhance the selective adsorption of CO₂ due to favorable electrostatic interactions.[4] Mixed-linker strategies allow for the optimization of pore environments for specific gas separation applications.

MOF SystemGas AdsorptionKey Performance MetricsReference
UiO-66-NH₂CO₂~3.8 mmol/g at 298 K, 1 bar[4]
Amino-MIL-101(Fe)CO₂13.0 mmol/g at 298 K, 40 bar[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of mixed-linker MOFs.

Protocol 1: Solvothermal Synthesis of Mixed-Linker UiO-66(Zr)-(NH₂)ₓ

This protocol describes a general method for synthesizing UiO-66 and its functionalized derivatives with a mixture of terephthalic acid (BDC) and this compound (NH₂-BDC).[12]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or benzoic acid)[4]

  • Ethanol (B145695)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and a mixture of H₂BDC and H₂N-BDC in DMF. The total molar ratio of metal to linkers is typically 1:1. The ratio of the two linkers can be varied to achieve the desired functionalization.

  • Add a modulator, such as acetic acid or benzoic acid, to the solution. The modulator helps control the crystallite size and reduce defects.[4][12]

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.[12]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the resulting powder by filtration or centrifugation.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to activate the MOF by removing solvent molecules from the pores.

Protocol 2: Hydrothermal Synthesis of Mixed-Linker MIL-53(Al)-(NH₂)ₓ

This protocol is adapted from the synthesis of MIL-53(Al) and its amino-functionalized analogue.[13]

Materials:

  • Aluminum(III) nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve a mixture of terephthalic acid and this compound in a solution of DMF and water at 90°C with stirring. The total amount of linker should be stoichiometric to the metal salt.

  • After complete dissolution, add a solution of aluminum(III) nitrate nonahydrate in water to the linker solution under continuous stirring.

  • Transfer the resulting mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 150-220°C) for a designated period (e.g., 8-72 hours).[14][15]

  • Allow the autoclave to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry at 100°C for 2 hours.[15]

Protocol 3: Drug Loading and In-Vitro Release Study

This protocol provides a general method for drug encapsulation and release studies.

Materials:

  • Activated mixed-linker MOF

  • Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • Solvent for drug dissolution (e.g., ethanol, water)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

Procedure - Drug Loading:

  • Disperse a known amount of the activated MOF in a solution of the drug in a suitable solvent.

  • Stir the mixture vigorously at room temperature for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry.

Procedure - In-Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF into a dialysis bag containing PBS at a specific pH.

  • Place the dialysis bag into a beaker containing a larger volume of the same PBS solution, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the aliquots using UV-Vis spectrophotometry.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of mixed-linker MOFs containing this compound.

MixedLinkerMOFSynthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Post-Processing MetalSalt Metal Salt (e.g., ZrCl₄, Al(NO₃)₃) Mixing Mixing & Dissolution MetalSalt->Mixing Linker1 2-Aminoterephthalic Acid (NH₂-BDC) Linker1->Mixing Linker2 Co-linker (e.g., BDC) Linker2->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal/Hydrothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Transfer to Autoclave Washing Washing (DMF, Ethanol) Solvothermal->Washing Cooling & Collection Activation Activation (Vacuum, Heat) Washing->Activation FinalMOF Mixed-Linker MOF Activation->FinalMOF

Caption: General workflow for the solvothermal synthesis of mixed-linker MOFs.

LinkerStrategy Start Desired MOF Property HighSurfaceArea High Surface Area Start->HighSurfaceArea HighStability High Stability Start->HighStability SpecificFunctionality Specific Functionality (e.g., Catalysis, Sensing) Start->SpecificFunctionality LongerLinkers Use Longer Co-Linkers HighSurfaceArea->LongerLinkers HigherConnectivity Use Co-Linkers with Higher Connectivity HighStability->HigherConnectivity FunctionalLinkers Incorporate Functional Co-Linkers (e.g., this compound) SpecificFunctionality->FunctionalLinkers Result Tailored Mixed-Linker MOF LongerLinkers->Result HigherConnectivity->Result FunctionalLinkers->Result

Caption: Decision workflow for selecting a mixed-linker strategy.

DrugDeliveryWorkflow MOF Activated Mixed-Linker MOF Loading Drug Loading (e.g., Soaking, Stirring) MOF->Loading Drug Therapeutic Drug Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF Separation & Drying Release In-Vitro Release (PBS, 37°C) DrugLoadedMOF->Release Analysis Analysis of Release (UV-Vis Spectrophotometry) Release->Analysis Sample Aliquots Data Release Kinetics Data Analysis->Data

Caption: Experimental workflow for drug loading and release studies.

Conclusion

The use of this compound in mixed-linker MOF synthesis provides a powerful and versatile platform for the development of advanced functional materials. By carefully selecting co-linkers and synthesis conditions, researchers can tailor the properties of these MOFs for specific applications in drug delivery, catalysis, and beyond. The protocols and data presented in these notes serve as a valuable resource for scientists and professionals seeking to explore the potential of these innovative materials.

References

Electrochemical Applications of 2-Aminoterephthalic Acid Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-aminoterephthalic acid (ATA)-based polymers in electrochemical applications. The unique properties of these polymers, derived from the presence of both amine and carboxylic acid functional groups, make them highly suitable for the development of supercapacitors and sensitive electrochemical sensors.

I. Application in Supercapacitors: Poly(aniline-co-2-aminoterephthalic acid)

Copolymers of aniline (B41778) (ANI) and this compound (ATA) have demonstrated significant potential as electrode materials for hybrid supercapacitors. The incorporation of ATA into the polyaniline backbone enhances charge delocalization and provides a unique nanostructure, leading to improved electrochemical performance compared to pristine polyaniline.[1][2]

Quantitative Performance Data

The electrochemical performance of poly(aniline-co-2-aminoterephthalic acid) (P(ANI-co-ATA)) is highly dependent on the molar ratio of the monomers. An optimal ratio of ANI to ATA has been found to be 8:2.[2]

ParameterValueConditions
Specific Capacitance 198 F g⁻¹Current density of 20 mA g⁻¹[2]
Maximum Current Density 50 A g⁻¹---
Cycling Stability 78.5% capacitance retentionAfter 1000 cycles at 2 A g⁻¹[2]
Energy Density (vs. MCMB anode) 153.9 W h kg⁻¹Power density of 42 W kg⁻¹[1][2]
Energy Density (vs. LTO anode) 130.2 W h kg⁻¹Power density of 39.2 W kg⁻¹[1][2]
Power Density (vs. LTO anode) 3011.5 W kg⁻¹Energy density of 26.1 W h kg⁻¹[1][2]
Experimental Protocols

1. Synthesis of P(ANI-co-ATA) via Chemical Oxidative Polymerization [1][3]

This protocol describes the synthesis of P(ANI-co-ATA) with a 1:1 molar feed ratio of aniline to anthranilic acid (a similar aromatic amino acid, providing a procedural basis). The reaction temperature is a critical parameter to increase the polymerization rate.[3]

  • Materials:

    • Aniline (ANI)

    • This compound (ATA)

    • Hydrochloric acid (HCl), 1.5 M

    • Potassium persulfate (K₂S₂O₈)

    • Distilled water

  • Procedure:

    • Dissolve 6.85 g of this compound and 4.656 g of aniline in 1.5 M aqueous HCl.

    • Transfer the monomer solution to a three-neck flask equipped with a thermometer, a mechanical stirrer, and a separating funnel.

    • Prepare a solution of 0.025 M potassium persulfate in 1.5 M aqueous HCl.

    • Slowly add the potassium persulfate solution dropwise to the monomer solution while stirring and maintaining the temperature at approximately 40°C.

    • After the addition is complete, continue stirring the reaction mixture for about 90 minutes.

    • A greenish-brown precipitate of P(ANI-co-ATA) will form.

    • Collect the precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum.

2. Electrode Fabrication and Supercapacitor Assembly

  • Electrode Preparation:

    • Mix the synthesized P(ANI-co-ATA) powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. A typical weight ratio is 80:10:10 (active material:conductive agent:binder).

    • Coat the slurry onto a current collector (e.g., stainless steel or nickel foam).

    • Dry the coated electrode in a vacuum oven to remove the solvent.

    • Press the electrode to ensure good contact between the material and the current collector.

  • Supercapacitor Assembly:

    • Assemble a two-electrode cell (coin cell or Swagelok-type) in a glovebox under an inert atmosphere.

    • Use the P(ANI-co-ATA) electrode as the cathode and a suitable anode material (e.g., meso-carbon microbeads (MCMBs) or Li₄Ti₅O₁₂ (LTO)).[2]

    • Place a separator (e.g., a porous polymer membrane) between the two electrodes.

    • Add an appropriate electrolyte (e.g., an organic electrolyte for hybrid supercapacitors).

3. Electrochemical Characterization

  • Cyclic Voltammetry (CV):

    • Perform CV scans within a defined potential window to evaluate the capacitive behavior of the material.

    • The specific capacitance can be calculated from the CV curves.

  • Galvanostatic Charge-Discharge (GCD):

    • Measure the charge-discharge curves at different current densities to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Analyze the frequency response of the supercapacitor to understand the internal resistance and charge transfer kinetics.

G cluster_synthesis P(ANI-co-ATA) Synthesis cluster_fabrication Electrode and Supercapacitor Fabrication cluster_characterization Electrochemical Characterization s1 Dissolve ANI and ATA in 1.5 M HCl s3 Mix monomers and initiator at 40°C with stirring s1->s3 s2 Prepare 0.025 M K₂S₂O₈ in 1.5 M HCl s2->s3 s4 Stir for 90 minutes s3->s4 s5 Filter, wash, and dry the P(ANI-co-ATA) precipitate s4->s5 f1 Prepare slurry of P(ANI-co-ATA), carbon black, and PVDF s5->f1 f2 Coat slurry onto current collector f1->f2 f3 Dry and press electrode f2->f3 f4 Assemble two-electrode cell with anode, separator, and electrolyte f3->f4 c1 Cyclic Voltammetry (CV) f4->c1 c2 Galvanostatic Charge-Discharge (GCD) f4->c2 c3 Electrochemical Impedance Spectroscopy (EIS) f4->c3

P(ANI-co-ATA) Supercapacitor Workflow

II. Application in Electrochemical Sensors

Polymers of this compound can be synthesized directly on an electrode surface through electropolymerization to create a sensing layer.[4] This poly(this compound) (PATA) film enhances the electronic conductivity of the electrode and provides active sites for the detection of various analytes, including heavy metal ions.

Quantitative Performance Data for Heavy Metal Detection

The performance of PATA-based sensors for heavy metal detection is analyte-dependent. The following table provides representative data for the detection of various heavy metal ions using a composite material containing an amino-functionalized metal-organic framework (which shares functional similarities with PATA).

AnalyteDetection Limit (nM)Sensitivity (mA μM⁻¹ cm⁻²)
Cd²⁺ 39.60.0789
Pb²⁺ 7.60.4122
Cu²⁺ 11.90.2616
Hg²⁺ 9.60.3251
Experimental Protocols

1. Electropolymerization of this compound on a Glassy Carbon Electrode (GCE) [4][5]

This protocol describes the formation of a PATA film on a GCE surface.

  • Materials:

    • This compound (ATA)

    • Acetonitrile (B52724)

    • Tetrabutylammonium perchlorate (B79767) (TBAPF₆) or other suitable supporting electrolyte

    • Glassy carbon electrode (GCE)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Procedure:

    • Prepare a 0.5 mM solution of this compound in acetonitrile containing 0.1 M TBAPF₆.

    • Set up a three-electrode electrochemical cell with the GCE as the working electrode, a reference electrode, and a counter electrode.

    • Immerse the electrodes in the ATA solution.

    • Perform cyclic voltammetry by scanning the potential, for example, from an initial potential of -0.6 V to a switching potential of -1.6 V and back. The exact potential range should be optimized based on the electrochemical behavior of ATA in the chosen solvent-electrolyte system.[5]

    • Repeat the potential cycling for a set number of cycles to grow the polymer film to the desired thickness.

    • After electropolymerization, rinse the modified GCE with the solvent to remove any unreacted monomer.

2. Electrochemical Detection of Heavy Metals

This protocol outlines a general procedure for detecting heavy metal ions using a PATA-modified GCE with square wave stripping voltammetry.

  • Materials:

    • PATA-modified GCE

    • Supporting electrolyte (e.g., acetate (B1210297) buffer)

    • Standard solutions of heavy metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺)

  • Procedure:

    • Immerse the PATA-modified GCE in a solution containing the supporting electrolyte and the sample with the target heavy metal ions.

    • Apply a preconcentration potential for a specific duration to accumulate the heavy metal ions on the electrode surface.

    • Perform square wave stripping voltammetry by scanning the potential from a more negative to a more positive value.

    • The heavy metals will be stripped from the electrode surface, generating a current peak at a potential characteristic of each metal.

    • The peak current is proportional to the concentration of the heavy metal ion in the sample.

G cluster_fabrication Sensor Fabrication cluster_detection Heavy Metal Detection f1 Prepare 0.5 mM ATA in acetonitrile with 0.1 M TBAPF₆ f2 Set up three-electrode cell with GCE as working electrode f1->f2 f3 Perform cyclic voltammetry to electropolymerize ATA on GCE f2->f3 f4 Rinse the modified GCE f3->f4 d1 Immerse modified GCE in sample with supporting electrolyte f4->d1 d2 Apply preconcentration potential d1->d2 d3 Perform square wave stripping voltammetry d2->d3 d4 Measure peak current for quantification d3->d4

PATA-based Electrochemical Sensor Workflow

III. Solvothermal Synthesis of ATA-Based Metal-Organic Frameworks (MOFs)

ATA can also be used as an organic linker to synthesize metal-organic frameworks (MOFs) with potential electrochemical applications.[6][7] The solvothermal method is a common approach for synthesizing these materials.

Experimental Protocol for Solvothermal Synthesis[6]

This protocol provides a general procedure for the synthesis of ATA-based MOFs. The specific metal salt and reaction conditions will vary depending on the desired MOF structure.

  • Materials:

    • This compound (H₂ABDC)

    • A metal salt (e.g., magnesium, cobalt, or strontium nitrate)

    • N,N-Dimethylformamide (DMF) or another suitable solvent

    • Teflon-lined autoclave

  • Procedure:

    • Dissolve the this compound and the metal salt in DMF in a beaker.

    • Stir the mixture until a homogeneous solution is formed.

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-48 hours).

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product with fresh solvent to remove any unreacted starting materials.

    • Dry the synthesized MOF under vacuum.

G s1 Dissolve this compound and metal salt in DMF s2 Transfer solution to Teflon-lined autoclave s1->s2 s3 Heat in oven at specific temperature and time s2->s3 s4 Cool to room temperature s3->s4 s5 Filter and wash the crystalline MOF product s4->s5 s6 Dry the MOF under vacuum s5->s6

Solvothermal Synthesis of ATA-based MOFs

References

Application Note: 2-Aminoterephthalic Acid-Based Adsorbents for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination of water resources is a significant global environmental and health concern due to the toxicity, persistence, and bio-accumulative nature of these pollutants.[1] Adsorption is widely regarded as a highly efficient, cost-effective, and versatile method for removing heavy metals from aqueous solutions.[1][2][3] 2-Aminoterephthalic acid has emerged as a promising molecule in the development of advanced adsorbent materials. Its structure, featuring both amino (-NH₂) and carboxyl (-COOH) functional groups, allows for effective chelation and electrostatic interaction with various heavy metal ions.[4] This bifunctionality has been leveraged to create a new generation of adsorbents, including modified natural polymers, metal-organic frameworks (MOFs), and hydrogels, demonstrating high capacities for heavy metal removal.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of adsorbents derived from this compound in heavy metal removal from water, intended for researchers and scientists in environmental science and materials chemistry.

Application Data: Adsorption Performance

The efficiency of adsorbents based on this compound is demonstrated by their high adsorption capacities for a range of toxic heavy metals. The data below, compiled from recent studies, highlights the performance of different material types under optimal conditions.

Table 1: Maximum Adsorption Capacities of this compound-Based Adsorbents

Adsorbent MaterialTarget Heavy MetalMax. Adsorption Capacity (q_max) (mg/g)Optimal pHReference
2-imino-4-thiobiuret modified MIL-125 MOFMercury (Hg²⁺)946.06[5]
2-imino-4-thiobiuret modified MIL-125 MOFLead (Pb²⁺)350.06[5]
2-imino-4-thiobiuret modified MIL-125 MOFCadmium (Cd²⁺)68.96[5]
Formic acid/amino-modified UiO-66 MOFChromium (Cr⁶⁺)338.98~2[7]
OSM/PAA Hydrogel¹Nickel (Ni²⁺)409.835.0[6][8]
OSM/PAA Hydrogel¹Zinc (Zn²⁺)398.45.0[6][8]
OSM/PAA Hydrogel¹Copper (Cu²⁺)367.645.0[6][8]

¹Note: OSM/PAA Hydrogel is based on 2-aminopyridine-modified sodium alginate/polyacrylic acid, which shares functional principles with this compound-based materials.

Experimental Protocols

Detailed methodologies for the synthesis of an exemplar adsorbent and its application in heavy metal removal are provided below.

Protocol 1: Synthesis of this compound Modified Cellulose (B213188)

This protocol describes a method for grafting this compound onto a cellulose backbone, creating a robust and effective adsorbent for heavy metals. The process involves an initial alkali treatment to activate the cellulose followed by an esterification reaction.[4]

A. Materials and Reagents:

  • Cellulose (e.g., from cotton or wood pulp)

  • Sodium Hydroxide (NaOH) solution (10-30% w/v)

  • This compound

  • Deionized (DI) Water

  • Drying Oven

B. Procedure:

  • Alkali Treatment:

    • Weigh 4-10 parts of raw cellulose material.

    • Add the cellulose to a beaker containing a 10-30% (w/v) NaOH solution.

    • Stir the mixture continuously for 1 hour at room temperature. This step cleans the cellulose surface and exposes hydroxyl groups.[4]

    • After stirring, wash the treated cellulose with DI water repeatedly until the wash water is neutral (pH ~7).

    • Dry the washed cellulose in a forced-air oven at 45°C overnight.

  • Grafting/Esterification:

    • The alkali-treated cellulose is reacted with this compound.

    • The hydroxyl groups on the cellulose backbone react with the carboxyl groups of the this compound to form an ester linkage.[4] This covalently grafts the functional molecule onto the cellulose surface.

    • The final product, this compound modified cellulose, is then washed to remove any unreacted reagents and dried before use.

G cluster_0 Synthesis Workflow raw_cellulose Raw Cellulose alkali_treatment Alkali Treatment (10-30% NaOH, 1h) raw_cellulose->alkali_treatment washing_neutral Wash to Neutral pH alkali_treatment->washing_neutral drying Forced Air Drying (45°C, overnight) washing_neutral->drying esterification Esterification Reaction (with this compound) drying->esterification final_product Modified Cellulose Adsorbent esterification->final_product

Fig. 1: Synthesis workflow for this compound modified cellulose.
Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the performance of an adsorbent in removing heavy metals from a synthetic aqueous solution.

A. Materials and Reagents:

  • Synthesized adsorbent (e.g., modified cellulose from Protocol 1)

  • Stock solution (e.g., 1000 mg/L) of a target heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, etc.)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker

  • Syringe filters (0.45 µm)

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

B. Procedure:

  • Preparation of Working Solutions: Prepare a series of working solutions of the target heavy metal at different initial concentrations (e.g., 20, 50, 100 mg/L) by diluting the stock solution with DI water.

  • Adsorption Test:

    • For each concentration, add a precise amount of adsorbent (e.g., 0.01 g) to a specific volume of the metal solution (e.g., 40 mL).[7] This corresponds to an adsorbent dose of 0.25 g/L.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 5-6 for Pb²⁺, Cd²⁺) using 0.1 M HCl or 0.1 M NaOH.[2][5]

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours) to ensure equilibrium is reached.[9][10]

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the heavy metal in the filtrate using AAS or ICP-MS.

  • Calculation of Adsorption Capacity:

    • The amount of metal adsorbed at equilibrium, q_e (mg/g), is calculated using the formula: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium metal concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[9]

G cluster_1 Batch Adsorption Workflow prep_solution Prepare Heavy Metal Solution (Known Concentration C₀) add_adsorbent Add Adsorbent (Known Mass m) prep_solution->add_adsorbent adjust_ph Adjust pH add_adsorbent->adjust_ph agitate Agitate for Contact Time t (Constant Temperature) adjust_ph->agitate separate Separate Adsorbent (Filtration/Centrifugation) agitate->separate analyze Analyze Filtrate for Final Concentration Cₑ separate->analyze calculate Calculate Adsorption Capacity (qₑ) analyze->calculate

Fig. 2: General workflow for a batch heavy metal adsorption experiment.

Mechanism of Adsorption

The high efficiency of this compound-based adsorbents stems from the presence of both amino (-NH₂) and carboxyl (-COOH) groups. These functional groups act as Lewis bases and can form strong coordinate bonds (chelation) with positively charged heavy metal ions (M²⁺). Additionally, depending on the solution pH, the carboxyl group can deprotonate to -COO⁻, leading to strong electrostatic attraction with the metal cations.[4][11] This dual-mode interaction contributes to the high selectivity and capacity of these materials.

G cluster_2 Adsorption Mechanism cluster_functional_groups Adsorbent Adsorbent Surface (this compound) Carboxyl Carboxyl Group (-COOH) Adsorbent->Carboxyl provides Amino Amino Group (-NH₂) Adsorbent->Amino provides Metal Heavy Metal Ion (M²⁺) Carboxyl->Metal Chelation / Electrostatic Attraction Amino->Metal Chelation

Fig. 3: Chelation and electrostatic attraction by functional groups.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Aminoterephthalic acid (2-ATA).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

  • Answer: This is a common issue in recrystallization and can be caused by several factors.[1]

    • Excess Solvent: The most likely cause is the addition of too much solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To resolve this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. This creates a rough surface that can initiate crystal growth.[3]

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

    • Insufficient Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2][4]

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: Instead of forming crystals, my product is separating as an oily liquid upon cooling. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid before the solution has cooled enough for crystallization to occur. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the crude material is highly impure.[5]

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

      • Alternatively, select a different recrystallization solvent or solvent system with a lower boiling point.[5]

      • If the product is very impure, a preliminary purification step, such as a solvent wash, may be necessary before attempting recrystallization.[5]

Issue 3: Colored Impurities Persist in the Final Product

  • Question: My recrystallized this compound is still yellow or brown. How can I obtain a white or off-white product?

  • Answer: The typical appearance of pure this compound is a white to off-white or slight yellow crystalline powder.[6][7] Persistent color indicates the presence of colored impurities.

    • Activated Carbon Treatment: You can use activated carbon (charcoal) to adsorb these impurities.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slightly to prevent flash boiling.

      • Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight) to the solution.

      • Gently boil the solution for 5-10 minutes.

      • Perform a hot gravity filtration to remove the carbon.[5]

      • Allow the clear filtrate to cool slowly to form crystals.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am trying to purify my product using column chromatography, but the separation between my desired compound and impurities is poor. What can I do?

  • Answer: Poor separation on a column can result from several factors.

    • Incorrect Solvent System: The polarity of the mobile phase is critical. You should first optimize the solvent system using Thin-Layer Chromatography (TLC).[5] For this compound, a solvent mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 20:1) has been used.[8] Aim for a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate.[5]

    • Column Overloading: Do not load too much crude product onto the column. A general rule is to use no more than 1-5% of the silica (B1680970) gel's weight.[5]

    • Improper Packing: Ensure the column is packed uniformly without any cracks or bubbles, as these can lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound impurities largely depend on the synthetic route. A common synthesis involves the reduction of 2-nitroterephthalic acid.[8] Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 2-nitroterephthalic acid.

  • By-products: Compounds formed from side reactions during synthesis. For the related compound terephthalic acid, common impurities include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[9]

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q2: What is the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] It is described as being soluble in polar solvents like water and alcohols.[6] However, other sources indicate it is only slightly soluble in water and methanol.[7][10] A detailed study measured its solubility in various alcohols, finding that solubility increases with temperature and follows the order: methanol > ethanol (B145695) > 2-propanol ≈ 2-methyl-2-propanol > 1-propanol (B7761284) > 2-butanol (B46777) > 1-butanol (B46404) > 3-methyl-1-butanol.[11] Therefore, methanol or an ethanol/water mixture are excellent starting points for recrystallization.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity of >98% can be confirmed with this method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.[12][13]

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 324 °C with decomposition) indicates high purity.[10][14] Impurities will typically broaden and depress the melting point range.[3]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.[8]

Data Presentation

Table 1: Solubility of this compound in Various Alcohols

This table summarizes the mole fraction solubility (x) of this compound in eight different alcohol solvents at various temperatures, as determined by the excess solid method.[11]

Temperature (K)Methanol (10³x)Ethanol (10³x)1-Propanol (10⁴x)1-Butanol (10⁴x)2-Propanol (10⁴x)2-Butanol (10⁴x)2-Methyl-2-propanol (10⁴x)3-Methyl-1-butanol (10⁴x)
303.15 1.8350.8164.8153.1265.2164.1155.2342.516
308.15 2.2151.0115.9143.8156.4155.0146.4253.015
313.15 2.6641.2357.2164.6147.8146.1167.8243.614
318.15 3.1951.5018.7155.5169.4167.4159.4264.316
323.15 3.8161.81510.5146.61511.3158.91411.3255.115
328.15 4.5452.18412.6167.91413.51410.71613.5246.114
333.15 5.3942.61615.1159.41616.11612.81516.1267.316
338.15 6.3863.12518.01411.21519.11515.31419.1258.715

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., methanol) based on solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring.[2]

  • Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding excess solvent.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • (Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal eluent (mobile phase) using TLC. A common system is dichloromethane:methanol.[8]

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute all compounds.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 2-ATA Dissolve Dissolve in Hot Solvent (e.g., Methanol) Crude->Dissolve HotFilter Hot Gravity Filtration Dissolve->HotFilter Insoluble or colored impurities? Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration & Wash Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry ColChrom Column Chromatography VacuumFilter->ColChrom Further Purification Needed? PureATA Pure 2-ATA Dry->PureATA Analysis Purity Analysis (HPLC, NMR, MP) PureATA->Analysis ColChrom->Dry

Caption: General experimental workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Cooling Solution Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Solid OilOut Product Oils Out Problem->OilOut Liquid Layer Success Crystals Form Problem->Success Solid Crystals Cause1 Too much solvent? NoCrystals->Cause1 Sol2_A Reheat solution OilOut->Sol2_A Sol1_A Evaporate some solvent and re-cool Cause1->Sol1_A Yes Cause2 Supersaturated? Cause1->Cause2 No Sol1_B Scratch flask or add seed crystal Cause2->Sol1_B Yes Sol2_B Add more solvent or a different co-solvent Sol2_A->Sol2_B Sol2_C Allow to cool more slowly Sol2_B->Sol2_C

Caption: Troubleshooting decision tree for common issues during recrystallization.

Impurity_Removal Impurity Impurity Type Insoluble Particulates Colored Compounds Soluble By-products Method Purification Method Hot Gravity Filtration Activated Carbon + Filtration Recrystallization / Chromatography Impurity:p1->Method:m1 Removes Impurity:p2->Method:m2 Removes Impurity:p3->Method:m3 Removes

Caption: Logical relationship between impurity types and corresponding removal techniques.

References

Technical Support Center: Scaling Up 2-Aminoterephthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Aminoterephthalic acid (2-ATA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental production of this compound, particularly when scaling up from laboratory to pilot plant or small-scale manufacturing.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis from 2-nitroterephthalic acid. What are the potential causes and solutions?

  • Answer: Low yields during the scale-up of this compound production can stem from several factors related to the catalytic reduction of 2-nitroterephthalic acid. Here are some common causes and troubleshooting steps:

    • Inefficient Catalytic Activity: The catalyst, often palladium on carbon (Pd/C), is crucial for the reduction of the nitro group.[1]

      • Potential Cause: The catalyst may be of low quality, deactivated, or not adequately dispersed in the reaction mixture.

      • Solution:

        • Ensure you are using a high-quality catalyst from a reputable supplier.

        • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent premature deactivation.

        • Optimize the catalyst loading; while a higher loading can increase the reaction rate, it may not be economically viable at scale.

        • Improve agitation to ensure good catalyst suspension and contact with the reactants.

    • Incomplete Reaction: The reduction of the nitro group may not be proceeding to completion.

      • Potential Cause: Insufficient reaction time, inadequate temperature or pressure, or a depleted reducing agent.

      • Solution:

        • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[1]

        • If using catalytic hydrogenation with H₂ gas, ensure a constant and sufficient pressure is maintained throughout the reaction. For a related process of producing dimethyl aminoterephthalate, pressures of 0.3-2.5 MPa have been reported.

        • When using a transfer hydrogenation agent like ammonium (B1175870) formate (B1220265), ensure the correct molar excess is used.[1]

        • Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. For a similar hydrogenation, temperatures of 80-100°C have been noted.

    • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

      • Potential Cause: Over-reduction of the carboxylic acid groups or polymerization reactions.

      • Solution:

        • Optimize the reaction conditions (temperature, pressure, and catalyst) to favor the selective reduction of the nitro group.

        • Ensure the starting 2-nitroterephthalic acid is of high purity to avoid side reactions from impurities.

    • Product Isolation Losses: The desired product may be lost during the workup and purification steps.

      • Potential Cause: this compound has some solubility in the reaction solvent and wash solutions.

      • Solution:

        • After the reaction, carefully adjust the pH to the isoelectric point of this compound to minimize its solubility during precipitation.

        • Minimize the volume of solvent used for washing the isolated product.

        • Consider using a solvent in which the product is less soluble for the final wash.

Issue 2: Product Purity Issues and Contamination

  • Question: Our isolated this compound does not meet the required purity specifications. What are the likely impurities and how can we improve the purification process at a larger scale?

  • Answer: Achieving high purity is critical, especially for applications in drug development. Common impurities and purification strategies are outlined below:

    • Common Impurities:

      • Unreacted 2-nitroterephthalic acid: This indicates an incomplete reaction.

      • Partially reduced intermediates: Such as nitroso or hydroxylamino derivatives.

      • Catalyst residues: Fine particles of the heterogeneous catalyst (e.g., Pd/C) may be present in the final product.

      • Solvent residues: Residual solvents from the reaction or purification steps.

      • Side-products from the starting material synthesis: Impurities present in the initial 2-nitroterephthalic acid.

    • Purification Strategies for Scale-up:

      • Filtration: After the reaction, it is crucial to completely remove the solid catalyst. At a larger scale, this may require moving from laboratory funnel filtration to a filter press or a similar industrial filtration setup.

      • Crystallization: This is a key step for purifying the product.

        • Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

        • Cooling Profile: Control the cooling rate during crystallization. A slow cooling profile generally leads to larger crystals and better impurity rejection.

        • Washing: Wash the crystallized product with a suitable solvent to remove residual impurities from the mother liquor.

      • pH Adjustment: The amphoteric nature of this compound (containing both acidic carboxyl groups and a basic amino group) can be exploited for purification.[2]

        • Dissolving the crude product in a basic aqueous solution (e.g., sodium hydroxide) and then filtering to remove insoluble impurities can be effective. The product is then precipitated by acidifying the filtrate.

        • Conversely, dissolving in an acidic solution and precipitating with a base can also be used.

      • Decolorization: If the product is colored, treatment with activated carbon in solution can remove colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent synthesis route involves two main steps: the nitration of terephthalic acid or its dimethyl ester to form 2-nitroterephthalic acid or dimethyl 2-nitroterephthalate, followed by the reduction of the nitro group to an amino group. The reduction is typically achieved through catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C).[1]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Key safety considerations include:

  • Catalytic Hydrogenation: This process often involves flammable hydrogen gas under pressure, requiring appropriately rated reactors and safety measures to prevent leaks and ignition. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air, and must be handled with care.

  • Nitration: The nitration step uses strong acids (e.g., nitric and sulfuric acid) and is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Solvent Handling: Many organic solvents used in the process are flammable and may have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Q3: How does the choice of solvent impact the reaction and purification?

A3: The solvent plays a critical role in both the reaction and purification stages.

  • Reaction: The solvent must be able to dissolve the starting materials to a sufficient extent and be inert under the reaction conditions. For the reduction step, alcohols like methanol (B129727) or ethanol (B145695) are often used.[1]

  • Purification: For crystallization, the solvent should exhibit a significant temperature-dependent solubility for this compound while keeping impurities either fully dissolved or insoluble. Water and polar organic solvents are generally suitable for dissolving this compound.[2]

Q4: What analytical methods are recommended for in-process control and final product quality assessment?

A4: A combination of analytical techniques is recommended:

  • In-Process Control:

    • TLC (Thin Layer Chromatography): A quick and simple method to monitor the disappearance of the starting material and the appearance of the product.[1]

    • HPLC (High-Performance Liquid Chromatography): Provides more quantitative information on the reaction progress and the formation of byproducts.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups.

    • Elemental Analysis: To confirm the elemental composition.

Quantitative Data

Table 1: Example Reaction Conditions for the Synthesis of this compound and its Dimethyl Ester

ParameterLab-Scale Reduction of 2-Nitroterephthalic Acid[1]Catalytic Hydrogenation for Dimethyl Aminoterephthalate
Starting Material 2-Nitroterephthalic Acid (1.0 mmol)Dimethyl 2-Nitroterephthalate
Reducing Agent Ammonium Formate (3.3 mmol)Hydrogen Gas
Catalyst 10% Pd/C (2 mol%)Noble Metal Catalyst
Solvent MethanolIsopropanol
Temperature Not specified (Milling)80-100 °C
Pressure Not applicable0.3-2.5 MPa
Reaction Time 90 minutesNot specified
Reported Yield 99%>95%
Reported Purity Not specified>99.5% (Chromatographic)

Note: The data for dimethyl aminoterephthalate is from a patent for a related process and is provided for illustrative purposes.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Catalytic Transfer Hydrogenation [1]

This protocol is based on a general procedure for the reduction of nitroaromatic compounds.

Materials:

  • 2-Nitroterephthalic acid (1.0 mmol)

  • Ammonium formate (3.3 mmol, 208 mg)

  • 10% Palladium on activated carbon (Pd/C) (2 mol%, 21 mg)

  • Silica (B1680970) gel (175 mg)

  • Anhydrous methanol

  • Dichloromethane

Procedure:

  • In a suitable vessel for ball milling, combine the 2-nitroterephthalic acid, ammonium formate, 10% Pd/C, and silica gel.

  • Add a small amount of anhydrous methanol.

  • Ball mill the mixture for 90 minutes.

  • After milling, take a small sample (~1 mg) of the crude reaction mixture, suspend it in methanol, and analyze by TLC (e.g., using a 20:1 mixture of dichloromethane:methanol as the eluent) to confirm the completion of the reaction.

  • Leave the crude reaction mixture in a well-ventilated fume hood overnight to allow for the evaporation of any excess volatile reagents.

  • Suspend the crude product in methanol and filter through a Büchner funnel to remove the catalyst and silica gel.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the this compound product.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start 1. Charge Reactor (2-Nitroterephthalic Acid, Solvent) add_catalyst 2. Add Catalyst (e.g., Pd/C) start->add_catalyst reduction 3. Reduction (Add Reducing Agent/H2 Gas, Control T and P) add_catalyst->reduction monitoring 4. Monitor Reaction (TLC/HPLC) reduction->monitoring filtration 5. Catalyst Filtration monitoring->filtration precipitation 6. Product Precipitation (pH Adjustment/Cooling) filtration->precipitation isolation 7. Isolate Crude Product (Filtration) precipitation->isolation recrystallization 8. Recrystallization (Dissolve, Filter Hot, Crystallize, Isolate) isolation->recrystallization drying 9. Drying recrystallization->drying final_product 10. Final Product (this compound) drying->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield of This compound check_reaction Is the reaction complete? (Check TLC/HPLC) start->check_reaction check_catalyst Is the catalyst active? check_reaction->check_catalyst No check_conditions Are reaction conditions (T, P, time) optimal? check_reaction->check_conditions No check_reductant Is the reducing agent (e.g., H2, Ammonium Formate) sufficient? check_reaction->check_reductant No check_isolation Review product isolation and work-up procedure. Minimize solubility losses. check_reaction->check_isolation Yes check_purity Analyze for side products. Optimize for selectivity. check_reaction->check_purity Yes optimize_reaction Optimize Reaction Parameters check_catalyst->optimize_reaction Address Issues check_conditions->optimize_reaction Address Issues check_reductant->optimize_reaction Address Issues optimize_purification Optimize Purification Procedure check_isolation->optimize_purification Address Issues check_purity->optimize_purification Address Issues

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Improving the Crystallinity of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in synthesizing highly crystalline Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid (H2BDC-NH2).

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound MOFs, such as the commonly studied UiO-66-NH2.

Problem 1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or an amorphous halo, indicating poor crystallinity.

Poor crystallinity is a frequent issue resulting from rapid precipitation and uncontrolled nucleation. Several factors can be adjusted to promote the growth of larger, more ordered crystals.

Potential Solutions & Methodologies:

  • Introduce a Modulator: Modulators are molecules, typically monocarboxylic acids, that compete with the primary linker (this compound) for coordination to the metal clusters. This competition slows down the reaction kinetics, allowing for more controlled crystal growth.[1]

    • Methodology: Add a specific number of molar equivalents of a modulator relative to the metal precursor. Acetic acid and benzoic acid are common choices. The optimal amount varies significantly and requires screening.[2] For Zr-based MOFs like UiO-66-NH2, starting with 30 equivalents of acetic acid has been shown to be effective.[2]

    • Caution: An excessive amount of modulator can completely inhibit MOF formation, leading to no yield.[3]

  • Adjust Reaction Temperature: Temperature directly influences the kinetics of MOF formation.

    • Methodology: If your product is amorphous, consider a modest increase in temperature (e.g., by 10-20 °C) to provide enough energy for crystal formation.[3] Conversely, if the reaction is proceeding too quickly, a lower temperature might favor the growth of larger crystals.[1] For UiO-66-NH2, synthesis is often performed at 120 °C.[2][4]

  • Control Water Content: For certain MOFs, particularly Zr-MOFs, a small, controlled amount of water is crucial for the formation of the metal-oxo clusters that serve as secondary building units.[3][5]

    • Methodology: The synthesis of UiO-66-NH2 can be improved by adding a controlled amount of water to the reaction mixture.[5] However, excess or uncontrolled water can lead to the formation of dense, non-porous inorganic phases.[3]

  • Optimize Cooling Rate: Rapid cooling can lead to the formation of many small crystallites.

    • Methodology: Allow the reaction vessel (e.g., autoclave) to cool slowly to room temperature over several hours. This can promote the growth of larger, higher-quality crystals.[3]

Summary of Key Synthesis Parameters for UiO-66-NH2

ParameterValue/ConditionExpected OutcomeReference(s)
Metal Precursor Zirconium(IV) chloride (ZrCl4)Forms the Zr6O4(OH)4 metal clusters.[4][6]
Organic Linker This compoundBridges the metal clusters to form the framework.[4][6]
Solvent N,N-Dimethylformamide (DMF)Common high-boiling solvent for solvothermal synthesis.[4][6]
Temperature 85-120 °CAffects reaction kinetics and crystal growth.[4][7]
Reaction Time 24 hoursStandard duration for solvothermal synthesis.[4][6]
Modulator Acetic Acid (e.g., 30 eq.)Controls nucleation and growth, improving crystallinity.[2]
Water Addition Controlled amount (e.g., H2O/Zr ratio of 1)Essential for cluster formation in some cases.[5]

Problem 2: The final product has low porosity and surface area (low BET surface area).

Low porosity can be a result of poor crystallinity, framework collapse during activation, or residual solvent/unreacted precursors trapped in the pores.

Potential Solutions & Methodologies:

  • Optimize Activation: Activation is the process of removing guest molecules from the MOF pores after synthesis. Improper activation can cause the framework to collapse, especially for less robust structures.

    • Methodology 1: Solvent Exchange: Before drying, exchange the high-boiling synthesis solvent (like DMF) with a more volatile, lower-surface-tension solvent (e.g., ethanol (B145695), acetone, or methanol).[3][8] This is typically done by soaking the synthesized MOF in the new solvent for several days, with periodic replacement of the solvent.[3][8] This minimizes capillary forces that can cause pore collapse during final drying.

    • Methodology 2: Supercritical Drying: For highly sensitive MOFs, supercritical CO2 drying is a gentle and effective method to remove solvent without causing framework collapse.[3][9]

    • Methodology 3: Thermal Activation: After solvent exchange, heat the MOF sample under vacuum to remove the volatile solvent. A typical procedure involves heating at a specific temperature (e.g., 60 °C) overnight.[10]

  • Thorough Washing: Ensure all unreacted starting materials are washed away before activation.

    • Methodology: After synthesis, the product should be repeatedly washed with the synthesis solvent (e.g., DMF) and then a volatile solvent (e.g., ethanol) to remove impurities that might be clogging the pores.[6] Centrifugation is used to separate the product between washes.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in MOF synthesis? A1: A modulator, often a monocarboxylic acid like acetic acid, competes with the multitopic organic linker for coordination sites on the metal cluster.[1] This slows down the rate of framework formation, reducing the nucleation rate and promoting the growth of larger, more ordered crystals with fewer defects, thus enhancing crystallinity.[1][12]

Q2: Why is DMF a commonly used solvent for this compound MOF synthesis? A2: N,N-Dimethylformamide (DMF) is a polar, high-boiling solvent that can effectively dissolve the metal salts and organic linkers used in MOF synthesis.[8] Its high boiling point allows for solvothermal reactions to be carried out at elevated temperatures (typically 80-150 °C), which is often necessary to overcome the kinetic barriers for crystal formation.[8]

Q3: My PXRD pattern matches the simulated one, but the peaks are broad. Is the material still useful? A3: Broad peaks in a PXRD pattern indicate small crystallite size or a high degree of disorder and defects within the crystal lattice. While the material has the correct topology, its properties, such as gas sorption capacity and stability, may be compromised compared to a highly crystalline sample. For applications requiring high surface area and well-defined pores, improving the crystallinity is crucial.

Q4: How do I properly wash and activate my synthesized this compound MOF? A4: A typical procedure is as follows:

  • Initial Wash: After cooling the reaction, separate the solid product and wash it several times with fresh DMF to remove unreacted precursors.[6]

  • Solvent Exchange: Submerge the washed product in a volatile solvent like ethanol or methanol. Let it soak for 1-3 days, replacing the solvent daily to ensure complete exchange of DMF.[3][8]

  • Final Drying (Activation): Decant the exchange solvent and dry the product under vacuum, often with gentle heating, to remove all solvent from the pores and activate the material for use.[9][13]

Q5: Can I use a different metal source other than ZrCl4 for UiO-66-NH2? A5: Yes, other zirconium sources can be used, but this may require adjusting the synthesis conditions. The choice of metal precursor can affect the reaction kinetics and the final properties of the MOF.[5] It is important to consult the literature for specific protocols related to different precursors.

Visual Guides

Experimental & Logic Workflows

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision process for improving crystallinity.

G Diagram 1: General Synthesis Workflow for this compound MOFs cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation A Dissolve Metal Precursor (e.g., ZrCl4) in DMF B Add this compound A->B C Add Modulator (e.g., Acetic Acid) B->C D Transfer to Autoclave C->D E Solvothermal Synthesis (e.g., 120°C, 24h) D->E F Cool to Room Temp. E->F G Wash with DMF & Ethanol F->G H Solvent Exchange G->H I Activate under Vacuum H->I J Crystalline MOF Product I->J

Caption: A step-by-step workflow for synthesizing this compound MOFs.

G Diagram 2: Troubleshooting Poor Crystallinity Start Problem: Amorphous Product or Poor PXRD Pattern Modulator Was a modulator used? Start->Modulator AddModulator Action: Add modulator (e.g., Acetic Acid) Modulator->AddModulator No AdjustModulator Action: Adjust modulator concentration (screen equivalents) Modulator->AdjustModulator Yes Temp Check Reaction Temperature AddModulator->Temp AdjustModulator->Temp IncreaseTemp Action: Incrementally increase temperature (10-20°C) Temp->IncreaseTemp Cooling Check Cooling Rate IncreaseTemp->Cooling SlowCooling Action: Ensure slow cooling to room temperature Cooling->SlowCooling Result Re-synthesize & Characterize SlowCooling->Result

Caption: A decision tree for troubleshooting poor MOF crystallinity.

G Diagram 3: Factors Influencing Crystallinity cluster_params Synthesis Parameters center Crystallinity Temp Temperature Temp->center Modulator Modulator Concentration Modulator->center Time Reaction Time Time->center Solvent Solvent System Solvent->center Cooling Cooling Rate Cooling->center

Caption: Key parameters that influence the final crystallinity of the MOF product.

References

Technical Support Center: Morphology Control of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound MOFs, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: The synthesized MOF has a wide particle size distribution. How can I obtain more uniform crystals?

Answer: A wide particle size distribution often results from uncontrolled nucleation and growth rates. To achieve a more uniform crystal size, consider the following strategies:

  • Decouple Nucleation and Growth: A method that separates the nucleation and growth stages can produce more uniform crystals. Initially, a small portion of the metal precursor is mixed with the organic linker to form small MOF clusters (nuclei). Subsequently, the remaining metal precursor is added to facilitate the growth of these seeds into crystals of a controlled size.[1]

  • Employ Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can influence the crystallization process. Modulators compete with the linker for coordination to the metal clusters, which can regulate the growth rate and lead to more uniform and often larger crystals.[2][3][4][5][6] For instance, in the synthesis of UiO-66, adding modulators like acetic acid or formic acid can increase the number of structural defects, which in turn affects the crystal morphology.[3]

  • Control Temperature and Reaction Time: These parameters are crucial for controlling the kinetics of MOF formation. Fine-tuning the temperature and reaction duration can help achieve a better balance between nucleation and growth, resulting in a narrower size distribution. Solvothermal synthesis conditions, including temperature, can be adjusted to control the size, morphology, and crystallinity of the resulting MOF.[7]

Question 2: I am trying to synthesize NH2-MIL-88B(Fe), but I keep getting NH2-MIL-53(Fe) instead. What could be the reason?

Answer: The formation of different MOF phases, such as obtaining NH2-MIL-53(Fe) instead of NH2-MIL-88B(Fe), can be influenced by the presence of other molecules in the synthesis solution. In some cases, molecules like caffeine (B1668208) have been shown to act as structure-directing agents or templates. The presence of caffeine in the synthesis solution can lead to the formation of NH2-MIL-88B(Fe), while its absence results in the formation of NH2-MIL-53(Fe).[8] This suggests that the coordination environment and the energetics of framework formation are subtly influenced by guest molecules.

Question 3: The synthesized MOF crystals are too small. How can I increase the crystal size?

Answer: Increasing the crystal size of MOFs is often desirable for applications like single-crystal X-ray diffraction or to improve material handling. Here are some approaches to obtain larger crystals:

  • Use of Modulators: As mentioned previously, modulators can increase crystal size. For example, in the synthesis of Zr-based MOFs like UiO-66, increasing the quantity of acid modulators generally leads to larger crystallites.[2]

  • Adjusting Synthesis Conditions: Optimizing parameters such as temperature, reaction time, and solvent choice can favor crystal growth over nucleation, leading to larger crystals.[7] A systematic study of these factors is often necessary to find the optimal conditions for a specific MOF.[5]

  • Decoupling Nucleation and Growth: This strategy, as described in Question 1, can also be used to grow larger crystals by controlling the number of initial nuclei and providing a controlled supply of precursors for growth.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that control the morphology of this compound MOFs?

A1: The morphology of this compound MOFs is influenced by a variety of synthesis parameters. The most critical factors include:

  • pH of the reaction mixture: The pH affects the deprotonation of the carboxylic acid groups on the this compound linker, which is crucial for coordination with the metal centers.[5][9][10]

  • Temperature and Reaction Time: These parameters control the kinetics of the reaction, influencing both the nucleation and growth of the MOF crystals.[5][7]

  • Solvents: The choice of solvent can affect the solubility of the precursors, the coordination modulation, and can even lead to the formation of solvent-derived defects in the MOF structure.[5][7][11][12][13] For example, in the synthesis of NH2-MIL-53(Al), altering the ratio of water in a DMF-water mixed solvent system can control the crystal size and morphology.[10]

  • Modulators: Additives like monocarboxylic acids can compete with the linker coordination, thereby influencing the crystal growth rate and final morphology.[2][3][4][5][6]

  • Surfactants and Capping Agents: These can be used to control the crystal shape and size by selectively adsorbing to certain crystal facets, thereby inhibiting or promoting growth in specific directions.[5]

Q2: How do modulators work in controlling MOF morphology?

A2: Modulators are typically small molecules, often carboxylic acids, that are added to the synthesis mixture. They play a crucial role in controlling the morphology of MOFs through a mechanism called "coordination modulation."[5] The modulator competes with the organic linker to coordinate to the metal ions or clusters. This competition slows down the rate of framework assembly, allowing for more ordered crystal growth and better control over the final crystal size and shape.[2] The effectiveness of a modulator can be related to its pKa value and its concentration in the reaction mixture.[2][6]

Q3: Can the morphology of a this compound MOF be altered after synthesis?

A3: Yes, post-synthetic modification (PSM) is a powerful technique to alter the properties of a pre-synthesized MOF, which can sometimes include changes in morphology, although it is more commonly used to introduce new functional groups.[14][15][16] While drastic changes to the overall crystal shape are less common, PSM can be used to introduce defects or etch the surface, which can alter the surface morphology. More significant morphological changes are typically achieved by controlling the initial synthesis conditions.

Q4: What is a typical solvothermal synthesis procedure for a this compound MOF?

A4: A general solvothermal procedure for synthesizing an amino-functionalized MOF involves dissolving the metal salt (e.g., FeCl₃·6H₂O) and this compound in a solvent, typically N,N-dimethylformamide (DMF).[17][18] The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature for a set period (e.g., 110°C for 20-24 hours).[17][18] After the reaction, the solid product is collected by centrifugation or filtration, washed with solvents like DMF and ethanol (B145695) to remove unreacted precursors, and then dried.[17]

Quantitative Data Summary

The following tables summarize key synthesis parameters and their effects on the morphology of various this compound MOFs, based on literature data.

Table 1: Synthesis Parameters for NH₂-MIL-101(Fe)

ParameterValueObservationReference
Metal PrecursorFeCl₃·6H₂O---[17]
LigandThis compound---[17]
SolventN,N-dimethylformamide (DMF)---[17][18]
Temperature110 °CFormation of reddish-brown solid[17][18]
Time20 - 24 hoursFormation of crystalline product[17][18]
Molar Ratio (FeCl₃:Ligand)2:1Successful synthesis of NH₂-MIL-101(Fe)[19]

Table 2: Influence of Modulators on UiO-66 Morphology

ModulatorEquivalentsAverage Crystal SizeReference
None024.3 ± 0.5 nm[2]
Acetic Acid10Increased crystal size[2]
Formic Acid10Increased crystal size[2]
Benzoic Acid10Increased crystal size[2]
Acetic Acid50Leads to highly defective structure[3]
Formic Acid50Leads to highly defective structure[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of NH₂-MIL-101(Fe) [17]

  • Preparation of Precursor Solutions:

    • Dissolve 0.675 g of FeCl₃·6H₂O (2.45 mM) in 15 mL of N,N-dimethylformamide (DMF).

    • Dissolve 0.225 g of this compound (1.24 mM) in the same DMF solution.

  • Solvothermal Reaction:

    • Sonicate the mixture to ensure complete dissolution and dispersion.

    • Transfer the solution to a 50 mL Teflon-lined autoclave.

    • Heat the autoclave at 110 °C for 20 hours.

  • Product Isolation and Purification:

    • After cooling to room temperature, collect the reddish-brown solid product by centrifugation.

    • Wash the product sequentially with deionized water, DMF, and ethanol. Repeat the washing step twice for each solvent.

    • Dry the final product in a vacuum oven at 60 °C overnight.

Visualizations

Experimental Workflow for Morphology Control

experimental_workflow Workflow for Controlling MOF Morphology start Define Target MOF (e.g., NH2-UiO-66) precursors Select Precursors: - Metal Salt - this compound start->precursors synthesis_params Define Synthesis Parameters: - Solvent - Temperature - Time precursors->synthesis_params modulator_q Add Modulator? synthesis_params->modulator_q add_modulator Select Modulator & Concentration (e.g., Acetic Acid, 10 eq.) modulator_q->add_modulator Yes synthesis Solvothermal Synthesis modulator_q->synthesis No add_modulator->synthesis characterization Characterize Morphology: - SEM - PXRD synthesis->characterization analysis Analyze Results: - Crystal Size - Shape - Phase Purity characterization->analysis end Desired Morphology Achieved analysis->end Success troubleshoot Troubleshoot & Refine Parameters analysis->troubleshoot Failure troubleshoot->synthesis_params Iterate

Caption: A flowchart illustrating the general experimental workflow for controlling the morphology of this compound MOFs.

Troubleshooting Logic for Undesired Crystal Size

troubleshooting_logic Troubleshooting Guide for Crystal Size Control start Problem: Undesired Crystal Size size_issue Crystal Size Issue start->size_issue too_small Crystals Too Small size_issue->too_small Too Small too_large Crystals Too Large size_issue->too_large Too Large non_uniform Non-Uniform Size size_issue->non_uniform Non-Uniform solution_small1 Increase Modulator Concentration too_small->solution_small1 solution_small2 Decrease Nucleation Rate (e.g., lower temperature) too_small->solution_small2 solution_small3 Increase Growth Time too_small->solution_small3 solution_large1 Decrease Modulator Concentration too_large->solution_large1 solution_large2 Increase Nucleation Rate (e.g., higher temperature) too_large->solution_large2 solution_large3 Decrease Growth Time too_large->solution_large3 solution_uniform1 Introduce Modulator non_uniform->solution_uniform1 solution_uniform2 Decouple Nucleation & Growth Steps non_uniform->solution_uniform2 solution_uniform3 Optimize Solvent System non_uniform->solution_uniform3

Caption: A decision-making diagram for troubleshooting common issues related to the crystal size of synthesized MOFs.

References

Overcoming solubility issues of 2-Aminoterephthalic acid in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Aminoterephthalic acid.

Frequently Asked Questions (FAQs)

1. What is the general solubility of this compound?

This compound is a yellow crystalline powder that is slightly soluble in water and many common organic solvents at room temperature.[1] Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the solution. It is generally more soluble in polar aprotic solvents like DMSO and DMF and in alcohols, especially at elevated temperatures.

2. What is the solubility of this compound in common laboratory solvents?

The solubility of this compound varies across different solvents. The following table summarizes available quantitative and qualitative solubility data.

SolventSolubilityTemperature (°C)Notes
Water Slightly soluble/Insoluble[1][2]Room TemperatureSolubility is low under neutral pH conditions.
Methanol Slightly soluble, increases with temperature[2][3]See detailed table belowOne of the better alcoholic solvents for dissolution.
Ethanol (B145695) Solubility increases with temperature[3]See detailed table belowGood solubility, especially when heated.
Dimethyl Sulfoxide (DMSO) 100 mg/mL (552.03 mM)[4]Room TemperatureHigh solubility; sonication may be required.[4]
N,N-Dimethylformamide (DMF) SolubleNot specifiedOften used in syntheses involving this compound.
Acetone Partially solubleNot specifiedOften used in combination with other solvents like DMF.
Acetonitrile (ACN) Poorly solubleNot specifiedGenerally not a preferred solvent for high concentrations.
Tetrahydrofuran (THF) Poorly solubleNot specifiedGenerally not a preferred solvent for high concentrations.

Solubility in Alcohols at Various Temperatures [3][5]

SolventSolubility (mole fraction x10³) at 303.15 K (30°C)Solubility (mole fraction x10³) at 313.15 K (40°C)Solubility (mole fraction x10³) at 323.15 K (50°C)Solubility (mole fraction x10³) at 333.15 K (60°C)
Methanol 1.532.233.214.59
Ethanol 0.891.311.892.69
1-Propanol 0.480.711.031.47
2-Propanol 0.650.961.381.96
1-Butanol 0.320.470.680.97
2-Butanol 0.430.630.911.29
2-Methyl-2-propanol 0.640.941.351.92
3-Methyl-1-butanol 0.250.370.530.76

3. How can I improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound:

  • Heating: Gently heating the solvent-solute mixture can significantly increase the solubility.

  • Sonication: Using an ultrasonic bath or probe sonicator can help break down solute agglomerates and accelerate dissolution.[6][7]

  • pH Adjustment: As an amphoteric compound with both acidic carboxylic acid groups and a basic amino group, its solubility is highly pH-dependent.

4. What is the recommended procedure for dissolving this compound?

The optimal procedure depends on the desired solvent and concentration. Below are some recommended starting protocols.

Experimental Protocols

Protocol 1: Dissolution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO. For higher concentrations (e.g., up to 100 mg/mL), use of a freshly opened bottle of DMSO is recommended as it is hygroscopic.[4]

  • Initial Mixing: Vortex the mixture at room temperature for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath. Sonicate in intervals of 5-10 minutes, checking for dissolution after each interval. A bath sonicator can be used for this purpose.[8]

  • Gentle Heating (optional): If sonication is insufficient, gently warm the mixture to 40-50°C with continuous stirring. Avoid excessive heat to prevent potential degradation.

Protocol 2: Dissolution in Alcohols (e.g., Methanol, Ethanol)

  • Weighing and Solvent Addition: Add the this compound to the desired volume of alcohol.

  • Stirring and Heating: Place the mixture on a stirrer hotplate and begin stirring. Gradually increase the temperature to 40-60°C. The solubility of this compound in alcohols increases significantly with temperature.[3]

  • Monitoring: Continue stirring and heating until the solid is completely dissolved. Do not exceed the boiling point of the solvent.

  • Cooling: Allow the solution to cool to the desired experimental temperature. Be aware that precipitation may occur upon cooling if the solution is supersaturated at the lower temperature.

Protocol 3: Dissolution in Aqueous Solutions via pH Adjustment

This compound has a predicted pKa of approximately 3.95 for its carboxylic acid groups.[9] This amphoteric nature allows for its dissolution in both acidic and basic aqueous solutions.

  • To dissolve in a basic solution:

    • Create a slurry of this compound in water.

    • Slowly add a base (e.g., 1M NaOH or 1M NH₄OH) dropwise while stirring.

    • Monitor the pH. As the pH increases above the pKa of the carboxylic acid groups, they will deprotonate, forming a more soluble carboxylate salt.

    • Continue adding base until the solid is fully dissolved.

  • To dissolve in an acidic solution:

    • Create a slurry of this compound in water.

    • Slowly add an acid (e.g., 1M HCl) dropwise while stirring.

    • Monitor the pH. As the pH decreases, the amino group will become protonated, forming a more soluble ammonium (B1175870) salt.

    • Continue adding acid until the solid is fully dissolved.

Troubleshooting Guide

Issue: The compound is not dissolving even after following the protocol.

  • Increase Temperature: For organic solvents, gradually increase the temperature while stirring. Be mindful of the solvent's boiling point and the compound's thermal stability (it decomposes at 324°C).[1][2]

  • Increase Sonication Time: Extend the sonication time, ensuring the sample does not overheat.

  • Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a mixture of DMF and ethanol is used in the synthesis of metal-organic frameworks.[3]

  • pH Adjustment (for aqueous solutions): Ensure the pH is sufficiently above or below the isoelectric point to achieve complete dissolution.

Issue: The compound precipitates out of solution.

  • Temperature Change: Precipitation upon cooling is common if the solution was prepared at an elevated temperature and is supersaturated at room temperature. Maintain a higher temperature if the experimental conditions allow.

  • pH Shift: In aqueous solutions, a change in pH towards the isoelectric point can cause precipitation. Ensure the solution is adequately buffered.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration and can lead to precipitation. Keep the container sealed.

Visual Troubleshooting Workflow

G Troubleshooting this compound Solubility start Start: Undissolved This compound solvent Select Appropriate Solvent (e.g., DMSO, Alcohol) start->solvent mix Vortex/Stir at Room Temperature solvent->mix dissolved1 Fully Dissolved? mix->dissolved1 sonicate Apply Sonication (10-15 min intervals) dissolved1->sonicate No end_success Success: Compound Dissolved dissolved1->end_success Yes dissolved2 Fully Dissolved? sonicate->dissolved2 heat Gently Heat (40-60°C) with Stirring dissolved2->heat No dissolved2->end_success Yes dissolved3 Fully Dissolved? heat->dissolved3 ph_adjust For Aqueous Solutions: Adjust pH (Acidic or Basic) dissolved3->ph_adjust No (Aqueous) dissolved3->end_success Yes end_fail Consult Further: Consider Co-solvent or Alternative Solvent dissolved3->end_fail No (Organic) dissolved4 Fully Dissolved? ph_adjust->dissolved4 dissolved4->end_success Yes dissolved4->end_fail No

Caption: A step-by-step workflow for dissolving this compound.

Logical Relationship of Factors Affecting Solubility

G Factors Influencing this compound Solubility solubility Solubility of This compound solvent Solvent Properties solubility->solvent temperature Temperature solubility->temperature ph pH (Aqueous) solubility->ph physical Physical Methods solubility->physical polarity Polarity solvent->polarity h_bonding Hydrogen Bonding solvent->h_bonding sonication Sonication physical->sonication stirring Stirring/Agitation physical->stirring

Caption: Key factors that impact the solubility of this compound.

References

Stability issues of 2-Aminoterephthalic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 2-Aminoterephthalic acid under various pH conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous solutions are related to its potential for degradation under certain pH, light, and temperature conditions. The presence of both an amino group and two carboxylic acid groups on the aromatic ring makes the molecule susceptible to a few degradation pathways. Key concerns include:

  • pH-dependent solubility and precipitation: The solubility of this compound is expected to be highly dependent on pH. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid groups will be deprotonated, which generally increases aqueous solubility. At pH values near its isoelectric point, the compound's solubility will be at its minimum, which can lead to precipitation.

  • Degradation under harsh pH and high temperature: Like many organic molecules, this compound can undergo hydrolysis or other forms of degradation when exposed to strongly acidic or basic conditions, especially when combined with elevated temperatures.

  • Photodegradation: Aromatic amines and carboxylic acids can be susceptible to degradation upon exposure to UV light.[1][2][3][4][5] This can lead to the formation of colored byproducts and a loss of the parent compound.

  • Oxidative degradation: The amino group can be susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air and light.

Q2: How does pH affect the appearance of a this compound solution?

A2: Changes in pH can affect the electronic structure of the molecule, which in turn can alter its UV-Visible absorption spectrum and, consequently, its color. For aromatic amines like aniline, a shift in the UV spectrum is observed with changes in pH.[6][7] While this compound is a slight yellow powder, its aqueous solutions are typically colorless.[8] A noticeable color change, such as the appearance of a yellow or brown tint, could indicate degradation.

Q3: What are the predicted pKa values for this compound?

A3: The predicted pKa value for this compound is approximately 3.95.[9] This value likely corresponds to the deprotonation of one of the carboxylic acid groups. The second carboxylic acid group and the protonated amino group will have their own distinct pKa values, which will influence the overall charge of the molecule at different pH values.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Precipitate forms in the solution. The pH of the solution is near the isoelectric point of this compound, minimizing its solubility.Adjust the pH of the solution. Increasing the pH (e.g., to > 8) will deprotonate the carboxylic acid groups, while decreasing the pH (e.g., to < 3) will protonate the amino group, both of which should increase aqueous solubility.
Solution turns yellow or brown over time. This is likely due to degradation, possibly through oxidation or photodegradation.- Protect the solution from light by using amber vials or covering the container with aluminum foil. - Prepare fresh solutions before use and store them at low temperatures (2-8 °C) for short periods. - Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of compound observed in HPLC analysis. The compound may be degrading under the experimental conditions (e.g., pH of the mobile phase, temperature). Adsorption to the container or HPLC column is also a possibility.- Analyze the stability of the compound in the mobile phase over time. - If degradation is observed, consider adjusting the mobile phase pH or using a lower analysis temperature. - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Evaluate different HPLC columns to check for irreversible binding.
Unexpected peaks appear in the chromatogram. These are likely degradation products.- Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[10][11]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to estimate the solubility of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers) at a concentration of 50 mM.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered samples with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH.

Experimental Workflow for pH-Dependent Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2-10) prep_sample Add Excess 2-ATA to Buffers prep_buffer->prep_sample equilibrate Equilibrate at Constant Temp. prep_sample->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify by HPLC-UV or UV-Vis filter->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the solubility of this compound at various pH values.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[12]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and a co-solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. If unknown degradation products are observed, use HPLC-MS to aid in their identification.

Logical Flow for Forced Degradation and Analysis

G cluster_stress Stress Conditions start Start: 2-ATA Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation photo Photolysis (UV/Vis) start->photo thermal Thermal (Heat) start->thermal analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end End: Stability Profile & Degradant ID analysis->end

Caption: Overview of the forced degradation study workflow for this compound.

Potential Degradation Pathways

Based on the structure of this compound and literature on similar compounds, the following degradation pathways are plausible under stress conditions:

  • Decarboxylation: Under acidic conditions and heat, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of one or both carboxylic acid groups.[6]

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or hydroxylated derivatives.[1]

  • Photodimerization/Polymerization: Upon exposure to UV light, radical intermediates may form, leading to dimerization or polymerization of the molecule.[4][5]

Signaling Pathway of pH-Dependent Speciation

G low_ph Low pH (Acidic) cation Cationic Form (-NH3+, -COOH) low_ph->cation Protonation of Amino Group neutral_ph Neutral pH (Isoelectric Region) zwitterion Zwitterionic/Neutral Form (-NH3+, -COO- / -NH2, -COOH) neutral_ph->zwitterion high_ph High pH (Basic) anion Anionic Form (-NH2, -COO-) high_ph->anion Deprotonation of Carboxylic Groups cation->zwitterion Increase pH zwitterion->cation Decrease pH zwitterion->anion Increase pH anion->zwitterion Decrease pH

Caption: Ionization states of this compound at different pH values.

References

Technical Support Center: Synthesis of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as a linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound-based MOFs, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I followed the synthesis protocol, but no solid product or crystals formed. What could be the issue?

A1: The absence of precipitation or crystal formation can stem from several factors related to the reaction conditions and reagents.

  • Incorrect Solvent System: The solubility of the metal salt and the this compound linker is crucial for MOF formation. Ensure that the chosen solvent or solvent mixture is appropriate for your specific MOF system. For many syntheses involving this compound, N,N-dimethylformamide (DMF) is a common solvent.[1][2]

  • Inappropriate Temperature: Solvothermal and hydrothermal synthesis methods are highly temperature-dependent. A temperature that is too low may not provide sufficient energy to overcome the activation barrier for nucleation and crystal growth. Conversely, a temperature that is too high can sometimes lead to the formation of dense, non-porous phases or decomposition of the linker.

  • Incorrect pH: The deprotonation of the carboxylic acid groups on the this compound is essential for coordination to the metal centers. The pH of the reaction mixture can significantly influence this. In some cases, the addition of a modulator or a base might be necessary to achieve the optimal pH for crystallization.

  • Reagent Quality: Ensure the purity of your this compound, metal salt, and solvents. Impurities can inhibit or interfere with the crystallization process.

Q2: My product is an amorphous powder, not the crystalline MOF I expected. How can I improve crystallinity?

A2: The formation of an amorphous product is a common issue and often relates to the kinetics of the nucleation and crystal growth process.

  • Optimize Reaction Temperature and Time: A rapid reaction rate can lead to fast precipitation of an amorphous solid. Try lowering the reaction temperature or reducing the reaction time. Conversely, in some systems, a higher temperature and longer reaction time may be necessary to promote the transition from an amorphous phase to a crystalline one.

  • Introduce a Modulator: Modulators, such as acetic acid or other monocarboxylic acids, can compete with the linker for coordination to the metal clusters.[3][4][5][6][7] This can slow down the reaction rate, promoting the formation of larger, more ordered crystals. The concentration of the modulator is a critical parameter to optimize.

  • Adjust Solvent Composition: The choice of solvent can influence the solubility of the precursors and the stability of the intermediate species, thereby affecting the crystallinity of the final product. Experimenting with different solvents or solvent mixtures may be beneficial.

  • Control Heating and Cooling Rates: A slow heating and cooling rate during solvothermal synthesis can sometimes favor the formation of more crystalline materials.

Q3: The BET surface area of my synthesized MOF is significantly lower than reported values. What can I do to improve it?

A3: A low Brunauer-Emmett-Teller (BET) surface area often indicates pore collapse, the presence of residual solvent or unreacted starting materials in the pores, or an improperly activated material.

  • Thorough Activation is Crucial: The as-synthesized MOF pores are typically filled with solvent molecules and sometimes unreacted linker or modulator. An effective activation procedure is necessary to remove these guest molecules and open up the porous network. This usually involves solvent exchange with a low-boiling-point solvent (e.g., methanol (B129727), ethanol (B145695), or acetone) followed by heating under vacuum.[8]

  • Optimize Activation Conditions: The activation temperature and time are critical. Insufficient heating may not remove all guest molecules, while excessive heat can cause the framework to collapse, especially for less robust MOFs. A thermogravimetric analysis (TGA) of the as-synthesized material can help determine the appropriate activation temperature.

  • Solvent Exchange Protocol: Before heating under vacuum, a thorough solvent exchange is vital. The as-synthesized MOF should be washed multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors, followed by exchange with a more volatile solvent like ethanol or methanol over several days.[1] This gradual exchange helps to maintain the integrity of the framework.

  • Supercritical CO2 Drying: For particularly sensitive MOFs, supercritical CO2 drying can be an effective, albeit more complex, method to remove solvents without causing pore collapse due to surface tension effects.

Q4: My PXRD pattern shows peaks that do not match the expected pattern, indicating impurities. How can I improve the purity of my MOF?

A4: The presence of impurities, often unreacted starting materials or different crystalline phases, can be addressed by carefully controlling the synthesis conditions.

  • Stoichiometry of Reactants: Ensure the correct molar ratio of the metal precursor to the this compound linker. An excess of either reactant can lead to the presence of unreacted starting material in the final product.

  • Thorough Washing: After synthesis, it is essential to wash the product thoroughly to remove any unreacted starting materials or byproducts. This is typically done with the synthesis solvent followed by a lower-boiling-point solvent.

  • Control of Reaction Parameters: As with improving crystallinity, fine-tuning the reaction temperature, time, and modulator concentration can favor the formation of the desired MOF phase over others.

Data Presentation

Table 1: Influence of Synthesis Parameters on UiO-66-NH2 Properties

Metal SourceModulator (equivalents)Temperature (°C)Time (h)BET Surface Area (m²/g)Crystal Size (nm)Reference
ZrCl₄Acetic Acid (20)12024~1000100-200[5]
ZrCl₄Acetic Acid (40)12024~1150200-300[5]
ZrCl₄Formic Acid (20)12024~95080-150[6][7]
ZrOCl₂·8H₂OBenzoic Acid (10)12024~850~150[9]
ZrOCl₂·8H₂ONone12024~70050-100[9]

Table 2: Solvothermal Synthesis Conditions for Various this compound MOFs

MOF NameMetal SaltSolventTemperature (°C)Time (h)Reference
Mg-ABDCMg(NO₃)₂·6H₂ODMF/Ethanol9048[10]
Co-ABDCCo(NO₃)₂·6H₂ODMF/Ethanol12548[10]
Sr-ABDCSr(NO₃)₂DMF/Ethanol12548[10]
NH₂-MIL-88B(Fe)FeCl₃·6H₂ODeionized Water8024[2]

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH₂

This protocol is a general guideline for the solvothermal synthesis of UiO-66-NH₂.

  • Preparation of Precursor Solution:

    • In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve this compound in DMF.

  • Mixing and Modulation:

    • Combine the two solutions.

    • Add a modulator, such as acetic acid or benzoic acid, to the mixture. The amount of modulator can be varied to control crystal size and defect density.

  • Solvothermal Reaction:

    • Seal the vial and place it in a preheated oven at a specific temperature (typically 120 °C) for a set duration (e.g., 24 hours).

  • Work-up and Washing:

    • After the reaction, cool the vial to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product several times with DMF to remove unreacted starting materials.

    • Wash the product several times with a volatile solvent such as ethanol or methanol.

  • Activation:

    • Perform a solvent exchange by soaking the MOF in fresh methanol or ethanol for several days, replacing the solvent periodically.

    • Dry the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove the solvent from the pores.

Protocol 2: Activation of this compound MOFs

A proper activation is critical to achieve a high surface area and accessible pores.

  • Initial Washing: After synthesis and collection of the solid product, wash it thoroughly with the high-boiling point synthesis solvent (e.g., DMF) to remove any residual reactants. This is typically done by centrifugation and redispersion several times.

  • Solvent Exchange:

    • Suspend the washed MOF in a low-boiling-point solvent such as methanol or ethanol.

    • Allow the suspension to stand for at least 24 hours to facilitate the exchange of the high-boiling-point solvent within the pores with the more volatile solvent.

    • Decant the solvent and add fresh low-boiling-point solvent. Repeat this process at least three times over a period of 3 days.

  • Thermal Activation:

    • After the final solvent exchange, collect the solid product.

    • Place the sample in a vacuum oven or a Schlenk line.

    • Slowly heat the sample under dynamic vacuum to a temperature sufficient to remove the exchanged solvent. This temperature should be below the decomposition temperature of the MOF, which can be determined by TGA. A typical activation temperature for many robust this compound MOFs is between 120 °C and 180 °C.

    • Hold the sample at this temperature for several hours (e.g., 12-24 hours) until the solvent is completely removed.

  • Storage: After activation, store the MOF in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_product Final Product Metal_Salt Metal Salt Solution Mixing Mixing & Optional Modulator Addition Metal_Salt->Mixing Linker This compound Solution Linker->Mixing Solvothermal Solvothermal Reaction Mixing->Solvothermal Washing Washing with Solvent Solvothermal->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Activation Thermal Activation (Vacuum) Solvent_Exchange->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: General experimental workflow for the synthesis of this compound MOFs.

Troubleshooting_Logic cluster_solutions1 Check & Adjust cluster_solutions2 Optimize cluster_solutions3 Improve cluster_solutions4 Refine Start Synthesis Outcome No_Product No Product / Crystals Start->No_Product Issue Amorphous Amorphous Product Start->Amorphous Issue Low_SA Low Surface Area Start->Low_SA Issue Impure Impure Product Start->Impure Issue Good_Product Crystalline, Pure, High SA MOF Start->Good_Product Success Solvent_Temp_pH Solvent, Temperature, pH No_Product->Solvent_Temp_pH Reagent_Quality Reagent Quality No_Product->Reagent_Quality Reaction_Kinetics Reaction Kinetics (Temp, Time) Amorphous->Reaction_Kinetics Add_Modulator Add/Vary Modulator Amorphous->Add_Modulator Heating_Rate Heating/Cooling Rate Amorphous->Heating_Rate Activation_Protocol Activation Protocol Low_SA->Activation_Protocol Solvent_Exchange_Method Solvent Exchange Low_SA->Solvent_Exchange_Method Stoichiometry Reactant Stoichiometry Impure->Stoichiometry Washing_Procedure Washing Procedure Impure->Washing_Procedure

Caption: Troubleshooting logic for common issues in this compound MOF synthesis.

References

Technical Support Center: Modulating MOF Porosity with 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modulation of Metal-Organic Framework (MOF) porosity using 2-aminoterephthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of amino-functionalized MOFs.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent system.- Incorrect reaction temperature or time.- Suboptimal ratio of metal salt to linker.- Ensure the use of a suitable solvent, typically a mixture like DMF/ethanol.[1]- Optimize the solvothermal reaction temperature and duration. For example, some syntheses require heating at 120°C for 24-48 hours.[2][3]- Systematically vary the molar ratio of the metal precursor to this compound.[1]
Poor Crystallinity or Amorphous Product - Reaction conditions are too harsh or too mild.- Presence of impurities.- Ineffective modulation of crystal nucleation and growth.- Adjust the heating and cooling rates of the solvothermal reaction.- Use high-purity reagents and solvents.- Introduce a modulator, such as acetic acid or hydrochloric acid, to control the crystallization process. This can be particularly effective in aqueous syntheses.[4][5]
Low Porosity or Surface Area - Incomplete removal of solvent molecules from the pores.- Pore collapse upon solvent removal.- Formation of a non-porous or interpenetrated framework.- Employ a thorough solvent exchange procedure, for instance, by soaking the product in a volatile solvent like methanol (B129727) or acetone (B3395972) before drying.[2]- Utilize supercritical CO2 drying as a gentle method to preserve the framework integrity.- Adjust the synthesis conditions (e.g., linker concentration, temperature) to favor the formation of a more open and stable framework. The presence of the amino group can sometimes lead to hydrogen bonding that affects porosity.[6][7]
Inconsistent Batch-to-Batch Results - Minor variations in synthesis parameters.- Inhomogeneous mixing of reagents.- Strictly control all reaction parameters, including temperature, time, reagent concentrations, and solvent ratios.- Ensure vigorous and consistent stirring during the initial mixing of reagents.[1]
Difficulty in Functionalizing the MOF Post-Synthetically - Steric hindrance from the MOF framework.- Inactive amino groups.- Choose a post-synthetic modification strategy that is compatible with the pore size and chemical environment of your MOF.- Ensure the amino groups on the this compound linker are accessible and reactive.
Low Drug Loading Capacity - Mismatch between the drug molecule size and the MOF pore size.- Poor interaction between the drug and the MOF.- Select a MOF with a pore aperture suitable for the dimensions of the drug molecule.- The amino groups can be used to enhance interactions with drug molecules through hydrogen bonding or covalent linkage.[8] Consider modifying the drug or the MOF to improve compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in MOF synthesis?

A1: this compound serves as an organic linker that coordinates with metal ions to form the MOF structure. The presence of the amino group (-NH2) introduces basic sites into the framework, which can be exploited for selective gas adsorption (e.g., CO2) and as a point for post-synthetic modification.[9][10] This functionalization is also key to modulating the MOF's electronic properties and its interactions with guest molecules, such as drugs.[8]

Q2: How does the choice of metal ion affect the properties of MOFs synthesized with this compound?

A2: The metal ion plays a crucial role in determining the topology, stability, and porosity of the resulting MOF. Different metal ions (e.g., Zr, Cr, Fe, Co, Mg, Zn) will lead to different coordination geometries and framework structures.[9][11] For instance, Zr-based MOFs like UiO-66-NH2 are known for their high stability, while MOFs made with divalent metals like Mg or Co can exhibit high heats of CO2 adsorption.[2][9]

Q3: Can the porosity of an amino-functionalized MOF be tuned?

A3: Yes, the porosity can be tuned through several strategies. One approach is to use mixed-linker systems, where this compound is combined with other linkers of different lengths or functionalities to modulate the pore size and chemical environment.[12][13] Another method involves controlling the synthesis conditions, such as temperature and the use of modulators, which can influence the crystal growth and final framework topology.[2][14][15]

Q4: What are the key characterization techniques for amino-functionalized MOFs?

A4: Essential characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.[1][9]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.[1][9]

  • Nitrogen Sorption Analysis: To determine the surface area, pore volume, and pore size distribution.[1][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the amino functional groups.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the crystal morphology and size.[2]

Q5: How can these MOFs be utilized in drug delivery?

A5: MOFs synthesized with this compound are promising candidates for drug delivery due to their high porosity, tunable pore sizes, and the presence of functional groups.[8][16] Drugs can be loaded into the pores of the MOF, and the amino groups can enhance loading capacity and control the release profile.[8] Nanoscale versions of these MOFs (NMOFs) can be used as vectors to deliver therapeutic agents to specific targets in the body.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound (H2ABDC).

Table 1: Synthesis Conditions and Structural Properties of Amino-Functionalized MOFs

MOFMetal SaltSolventTemperature (°C)Time (h)Resulting StructureReference
Mg-ABDCMg(NO3)2·6H2ODMF/Ethanol90482D Layered[1]
Co-ABDCCo(NO3)2·6H2ODMF/Ethanol125482D Layered[1]
Sr-ABDCSr(NO3)2DMF/Ethanol125483D Motif[1]
Zr-UiO-66-NH2ZrCl4DMF12024Octahedral[2]
MIL-101(Cr)-NH2Cr(NO3)3·9H2OWater---[5]
Fe/Co-MOFFeCl3 & CoCl2DMF--Spindle-shaped[11]

Table 2: Porosity and Gas Adsorption Data

MOFBET Surface Area (m²/g)CO2 Uptake (mmol/g)CO2/N2 SelectivityHeat of Adsorption (kJ/mol)Reference
Mg-ABDC63~1.4 (at 1 bar, 298K)396>30[9][17]
Co-ABDC71-326>30[9][17]
Sr-ABDC2.5Low18-[9][17]
MIL-101(Cr)-NH23700 ± 2005.4 (at 1 bar, 278K)High-59.5[5]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Mg-ABDC, Co-ABDC, and Sr-ABDC [1]

  • Reagent Preparation: Prepare solutions of the respective metal nitrate (B79036) salt (Mg(NO3)2·6H2O, Co(NO3)2·6H2O, or Sr(NO3)2) and this compound (H2ABDC) in a DMF/ethanol solvent mixture.

  • Mixing: Stir the reagents at room temperature for 10 minutes.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat to the desired temperature (90°C for Mg-ABDC; 125°C for Co-ABDC and Sr-ABDC) for 48 hours.

  • Product Recovery: After cooling to room temperature, filter the product, wash with DMF, and then with a more volatile solvent like methanol.

  • Drying: Dry the final product under vacuum.

Protocol 2: Synthesis of Zr-UiO-66-NH2 [2]

  • Reagent Dissolution: Dissolve zirconium tetrachloride (ZrCl4) and this compound in DMF.

  • Sonication: Sonicate the solution to ensure homogeneity.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Washing and Solvent Exchange: After cooling, filter the product and wash with DMF. Subsequently, soak the solid in methanol (exchanging the methanol multiple times) to remove residual DMF.

  • Drying: Dry the purified product under vacuum at 60°C.

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification and Activation cluster_characterization Characterization cluster_application Application reagents 1. Reagent Preparation (Metal Salt + this compound) mixing 2. Mixing in Solvent (e.g., DMF) reagents->mixing reaction 3. Solvothermal Reaction (Autoclave, High Temp.) mixing->reaction washing 4. Washing (e.g., with DMF) reaction->washing exchange 5. Solvent Exchange (e.g., with Methanol) washing->exchange drying 6. Drying (Vacuum) exchange->drying pxrd PXRD drying->pxrd Characterize Product tga TGA drying->tga Characterize Product sorption N2 Sorption drying->sorption Characterize Product ftir FTIR drying->ftir Characterize Product drug_loading Drug Loading drying->drug_loading Drug Delivery Application release_studies Release Studies drug_loading->release_studies Drug Delivery Application

Caption: Experimental workflow for synthesis, purification, characterization, and application of amino-functionalized MOFs.

Porosity_Modulation center MOF Porosity topology Framework Topology center->topology affects surface_area Surface Area center->surface_area determines pore_size Pore Size center->pore_size controls linker Linker Functionalization (e.g., -NH2 group) linker->center metal Choice of Metal Ion (e.g., Zr, Zn, Mg) metal->center synthesis Synthesis Conditions (Temp., Time, Modulators) synthesis->center mixed_linker Mixed-Linker Strategy mixed_linker->center application Application Performance (e.g., Drug Loading, Gas Adsorption) topology->application impacts surface_area->application impacts pore_size->application impacts

Caption: Logical relationships in modulating MOF porosity and its impact on performance.

References

Technical Support Center: 2-Aminoterephthalic Acid MOF Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-aminoterephthalic acid-based Metal-Organic Frameworks (MOFs), with a particular focus on UiO-66-NH2. Our goal is to help you minimize crystal defects and achieve high-quality materials for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound MOFs like UiO-66-NH₂?

A1: The most prevalent defects are "missing linkers" and "missing clusters".[1] Missing linker defects occur when a this compound linker is absent from its expected position in the framework, with the charge often being balanced by other molecules like modulators or solvent.[1][2] Missing cluster defects involve the absence of an entire Zr₆ metal cluster and its associated 12 linkers, which can create larger pores within the crystal structure.[2]

Q2: Why is it important to control defects in my MOF crystals?

A2: Defect engineering is a powerful tool for tuning the properties of MOFs.[3] While introducing defects can sometimes be beneficial, for example, by creating open metal sites that enhance catalytic activity, uncontrolled defects can lead to reduced porosity, poor crystallinity, and decreased chemical or thermal stability.[1][4] For applications requiring high purity and predictable performance, such as in drug delivery or separations, minimizing defects is crucial.

Q3: What are "modulators" and how do they help in reducing defects?

A3: Modulators are typically monocarboxylic acids (like acetic acid, formic acid, or benzoic acid) that are added during synthesis.[5] They compete with the this compound linker for coordination to the metal clusters. This competition slows down the rate of crystal nucleation and growth, allowing for a more ordered and less defective final structure.[5][6] The choice of modulator and its concentration are key parameters for controlling defect density.[2]

Q4: Can I fix defects in my MOF crystals after they have been synthesized?

A4: Yes, a technique known as "post-synthetic defect healing" can be employed. This often involves methods like solvent-assisted linker exchange (SALE), where the defective MOF is heated in a solution containing an excess of the original this compound linker.[2] This allows the linker to integrate into the framework at the vacant sites, effectively "healing" the missing linker defects. Another approach is post-synthetic annealing, which can help redistribute linkers and modulators within the framework.

Troubleshooting Guide

Problem 1: My powder X-ray diffraction (PXRD) pattern shows broad peaks and low intensity, indicating poor crystallinity.

  • Probable Cause A: Reaction kinetics are too fast. Rapid precipitation of the MOF can lead to the formation of small, disordered crystallites.

    • Solution: Introduce a modulator, such as acetic acid or benzoic acid, to the synthesis mixture. The modulator competes with the linker, slowing down the crystallization process and promoting the growth of larger, more ordered crystals.[5] Start with a low concentration of modulator and optimize as needed.

  • Probable Cause B: Suboptimal synthesis temperature. The temperature can significantly influence defect formation.

    • Solution: Systematically vary the synthesis temperature. For UiO-66-NH₂, lower temperatures (e.g., room temperature to 80°C) can sometimes lead to more defective structures, while higher temperatures (e.g., 120°C or above) often yield more crystalline materials with fewer defects.[7][8][9]

Problem 2: My gas sorption measurements (e.g., N₂ isotherm) show a lower-than-expected surface area.

  • Probable Cause A: Incomplete activation. Residual solvent or modulator molecules may be trapped within the pores of the MOF, blocking access for gas molecules.

    • Solution: Ensure a thorough activation procedure. This typically involves washing the synthesized MOF with a solvent like DMF and then ethanol (B145695), followed by heating under vacuum to remove all guest molecules from the pores.

  • Probable Cause B: High density of defects. While some defects can increase porosity, a high concentration of missing linkers or clusters can also lead to a partial collapse of the framework and a reduction in the accessible surface area.

    • Solution: Optimize the synthesis conditions to reduce defects. This can be achieved by adjusting the modulator type and concentration, or the synthesis temperature as described in Problem 1. Refer to the quantitative data tables below for guidance on how these parameters affect surface area.

Problem 3: The thermal stability of my MOF is lower than reported values.

  • Probable Cause: High concentration of missing linker defects. The stability of the MOF framework is dependent on the connectivity between the metal clusters and organic linkers. A significant number of missing linkers can weaken the overall structure, leading to decomposition at lower temperatures.[10]

    • Solution 1 (Synthesis): Use a modulator during synthesis to promote the formation of a more complete and robust framework. Hydrochloric acid has been shown to produce highly stable UiO-66 type MOFs.

    • Solution 2 (Post-Synthesis): Attempt a post-synthetic defect healing procedure. By re-introducing the this compound linker to the synthesized MOF under solvothermal conditions, you can fill in some of the missing linker vacancies and improve the thermal stability.

Quantitative Data Summary

The following tables summarize the impact of different synthesis parameters on the properties of UiO-66 and its amino-functionalized analogue, UiO-66-NH₂.

Table 1: Effect of Modulator Type and Concentration on UiO-66 Properties

ModulatorModulator eq. (to Zr)BET Surface Area (m²/g)Pore Volume (cm³/g)Number of Missing Linkers (per Zr₆ cluster)
None02410.13-
Formic Acid109180.42-
Formic Acid10013670.56-
Acetic Acid50892--
Acetic Acid2001090--
Trifluoroacetic Acid201173-~1.5
Trifluoroacetic Acid361777->2

Data compiled from multiple sources.[2]

Table 2: Effect of Synthesis Temperature on UiO-66-NH₂ Defects

Sample NameSynthesis Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Calculated Missing Linkers (per Zr₆ cluster)
Zr-MOF-808010980.451.84
Zr-MOF-10010010330.421.63
Zr-MOF-1201209210.381.31
Zr-MOF-1501508050.331.15
Zr-MOF-DF (Near Defect-Free)120 (with HCl)7890.320.21

Data adapted from a study on temperature modulation of defects.[9]

Experimental Protocols

Protocol 1: Synthesis of Low-Defect UiO-66-NH₂

This protocol is a standard method for producing highly crystalline UiO-66-NH₂ with a relatively low number of defects.

  • Preparation of Precursor Solution: In a glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) and this compound (H₂BDC-NH₂) in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.

  • Modulator Addition: Add a modulator to the solution. For a low-defect synthesis, concentrated hydrochloric acid (HCl) can be used effectively.[9] The amount of modulator needs to be optimized for your specific setup, but a good starting point is a significant molar excess relative to the ZrCl₄.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.[11]

  • Cooling and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A yellow crystalline powder should have formed.[11]

  • Purification: Centrifuge the mixture to collect the solid product. Wash the powder thoroughly by re-dispersing it in fresh DMF and centrifuging again. Repeat this washing step three times. Then, perform a solvent exchange by washing with ethanol three times.

  • Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any residual solvent from the pores.

Protocol 2: Post-Synthetic Defect Healing via Solvent-Assisted Linker Exchange (SALE)

This protocol can be used to repair missing linker defects in a previously synthesized, defective batch of UiO-66-NH₂.

  • Preparation of Healing Solution: Prepare a solution of this compound in DMF. The concentration should be in large excess (e.g., 10-20 times the molar amount of missing linkers estimated for your defective sample).

  • MOF Suspension: Disperse the defective UiO-66-NH₂ powder in the healing solution in a glass vial.

  • Solvothermal Healing: Seal the vial and heat it in an oven at a temperature slightly lower than or equal to the original synthesis temperature (e.g., 100-120°C) for 12-24 hours.

  • Purification and Activation: After the healing process, cool the vial to room temperature. Collect the powder by centrifugation and wash it thoroughly with fresh DMF and then ethanol to remove the excess, unreacted linker.

  • Final Activation: Activate the healed MOF by heating under vacuum to ensure the pores are clear. The success of the healing process can be verified by comparing the PXRD patterns, gas sorption isotherms, and thermal stability of the MOF before and after the treatment.

Visual Guides

experimental_workflow cluster_synthesis Protocol 1: Low-Defect Synthesis cluster_healing Protocol 2: Post-Synthetic Defect Healing A 1. Prepare Precursors (ZrCl₄, H₂BDC-NH₂, DMF) B 2. Add Modulator (e.g., HCl) A->B C 3. Solvothermal Reaction (120°C, 24h) B->C D 4. Wash & Purify (DMF, Ethanol) C->D E 5. Activate (Heat under Vacuum) D->E F Result: Low-Defect UiO-66-NH₂ E->F G Start: Defective UiO-66-NH₂ I 2. Solvothermal Healing (100-120°C, 12-24h) G->I H 1. Prepare Healing Solution (Excess H₂BDC-NH₂ in DMF) H->I J 3. Wash & Purify (DMF, Ethanol) I->J K 4. Activate (Heat under Vacuum) J->K L Result: Healed UiO-66-NH₂ K->L

Caption: Experimental workflows for synthesizing low-defect UiO-66-NH₂ and healing defective crystals.

logical_relationship cluster_params Synthesis Parameters cluster_defects Crystal Properties Modulator Modulator Concentration & Acidity Kinetics Reaction Kinetics Modulator->Kinetics controls Temp Synthesis Temperature Temp->Kinetics influences Defects Defect Density (Missing Linkers) Kinetics->Defects affects Cryst Crystallinity Kinetics->Cryst affects Stability Thermal/Chemical Stability Defects->Stability impacts Porosity Porosity & Surface Area Defects->Porosity impacts Cryst->Stability Cryst->Porosity

Caption: Relationship between synthesis parameters and final MOF crystal properties.

References

Technical Support Center: Activation of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminoterephthalic acid-based Metal-Organic Frameworks (MOFs). The following information is designed to address common issues encountered during the crucial activation step of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of activating a this compound MOF?

Activation is a critical post-synthesis step to remove residual solvent molecules, unreacted ligands, and other guest molecules that occupy the pores of the MOF structure.[1][2] Proper activation is essential to make the porous network accessible for applications such as gas storage, catalysis, and drug delivery.[2][3] Incomplete activation can lead to significantly reduced surface area and porosity, negatively impacting the material's performance.

Q2: What are the most common methods for activating this compound MOFs?

The most common activation methods include:

  • Solvent Exchange followed by Thermal Activation: This is a widely used two-step process. The as-synthesized MOF is first soaked in a low-boiling-point solvent to replace the high-boiling-point synthesis solvent (e.g., DMF).[3] The solvent-exchanged MOF is then heated under vacuum to remove the volatile solvent.[3]

  • Thermal Activation: This method involves directly heating the as-synthesized MOF under a vacuum to remove the guest molecules. This approach is simpler but can sometimes lead to framework collapse if the solvent removal is too rapid or the temperature is too high.[3]

  • Supercritical CO2 (scCO2) Drying: This is a gentler method that is particularly useful for delicate MOF structures that are prone to collapse.[3][4] In this process, the solvent within the pores is exchanged with liquid CO2, which is then brought to its supercritical state and slowly vented, avoiding the capillary forces that can cause structural damage.[5][6]

Q3: How can I confirm that my this compound MOF has been successfully activated?

Successful activation can be verified using a combination of characterization techniques:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the activated MOF should match the simulated pattern, indicating that the crystalline structure has been maintained.[7]

  • Thermogravimetric Analysis (TGA): A TGA curve of an activated MOF should show minimal weight loss in the low-temperature region, indicating the absence of residual solvent molecules.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of an activated MOF should show the disappearance or significant reduction of peaks associated with the synthesis solvent (e.g., the C=O stretch of DMF around 1650-1680 cm⁻¹).[8]

  • N2 Adsorption-Desorption Isotherms: A successful activation will result in a significant increase in the Brunauer-Emmett-Teller (BET) surface area and pore volume, which can be measured by N2 physisorption at 77 K.[7]

Troubleshooting Guides

Problem 1: Low BET surface area after activation.

Possible Cause Troubleshooting Step
Incomplete solvent removal Residual solvent molecules are blocking the pores. Increase the activation time or temperature, but be cautious not to exceed the thermal stability of the MOF. Perform a solvent exchange with a more volatile solvent before thermal activation.[9]
Structural collapse The MOF framework has collapsed during activation. Use a gentler activation method such as supercritical CO2 drying.[10] Alternatively, try a slower heating rate during thermal activation.
Impurities The presence of amorphous impurities or unreacted starting materials can block pores. Ensure the purity of the as-synthesized MOF through washing steps before activation.

Problem 2: Loss of crystallinity observed in PXRD after activation.

Possible Cause Troubleshooting Step
Framework collapse The capillary forces during solvent evaporation have destroyed the crystalline structure.[11] Use a gentler activation method like supercritical CO2 drying or freeze-drying.[1] Solvents with lower surface tension are recommended for the solvent exchange step.[12]
Thermal decomposition The activation temperature was too high, causing the MOF to decompose. Determine the thermal stability of your MOF using TGA and activate at a temperature well below the decomposition point.

Problem 3: FT-IR spectrum still shows solvent peaks after activation.

Possible Cause Troubleshooting Step
Insufficient activation time or temperature The conditions were not sufficient to remove all the solvent. Increase the duration or temperature of the activation process under vacuum.
Strongly bound solvent molecules Some solvent molecules may be strongly coordinated to the metal centers. A thorough solvent exchange with a solvent that has a high affinity for the guest solvent but is more volatile can be effective. In some cases, multiple solvent exchange steps may be necessary.

Experimental Protocols

Protocol 1: Solvent Exchange and Thermal Activation of UiO-66-NH2

This protocol is a typical procedure for the activation of UiO-66-NH2, a widely studied MOF based on this compound.

  • Washing: After synthesis, wash the as-synthesized UiO-66-NH2 powder with N,N-dimethylformamide (DMF) to remove unreacted precursors.[13]

  • Solvent Exchange: Decant the DMF and immerse the MOF powder in a fresh portion of a low-boiling-point solvent such as ethanol (B145695).[13] Allow the MOF to soak for at least 24 hours, replacing the ethanol with a fresh portion every 8 hours. This step should be repeated at least three times to ensure complete exchange of DMF.

  • Thermal Activation: Decant the ethanol and transfer the solvent-exchanged MOF to a vacuum oven. Heat the sample under dynamic vacuum at a temperature between 120 °C and 150 °C for 12-24 hours.[14] The specific temperature and time may need to be optimized for your specific sample.

  • Characterization: After cooling to room temperature under vacuum, characterize the activated MOF using PXRD, TGA, FT-IR, and N2 sorption to confirm successful activation.

Quantitative Data Summary

MOFActivation MethodActivation Temperature (°C)Activation Time (h)Resulting BET Surface Area (m²/g)
UiO-66-NH2 Solvent exchange (DMF to ethanol) and thermal activation12024~1000 - 1400
NH2-MIL-53(Al) Thermal activation15012~1100 - 1500[15]
Fe-MIL-88B-NH2 Solvent exchange (DMF to ethanol) and thermal activation8024Varies with synthesis conditions

Visualizations

Activation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization As_Synthesized As-Synthesized MOF (in high-boiling solvent, e.g., DMF) Solvent_Exchange Solvent Exchange (e.g., with Ethanol) As_Synthesized->Solvent_Exchange Step 1 scCO2_Drying Supercritical CO2 Drying As_Synthesized->scCO2_Drying Alternative Gentle Method Thermal_Activation Thermal Activation (under vacuum) Solvent_Exchange->Thermal_Activation Step 2a Activated_MOF Activated MOF Thermal_Activation->Activated_MOF scCO2_Drying->Activated_MOF PXRD PXRD Activated_MOF->PXRD TGA TGA Activated_MOF->TGA FTIR FT-IR Activated_MOF->FTIR N2_Sorption N2 Sorption (BET) Activated_MOF->N2_Sorption

Caption: General workflow for the activation of this compound MOFs.

Troubleshooting_Tree Start Low BET Surface Area? Check_PXRD Check PXRD for Crystallinity Start->Check_PXRD Crystalline Crystalline Check_PXRD->Crystalline Yes Amorphous Amorphous/Loss of Crystallinity Check_PXRD->Amorphous No Check_FTIR Check FT-IR for Solvent Peaks Solvent_Present Solvent Peaks Present Check_FTIR->Solvent_Present Yes No_Solvent No Solvent Peaks Check_FTIR->No_Solvent No Crystalline->Check_FTIR Remedy_Collapse Action: Use gentler activation (e.g., scCO2 drying) Amorphous->Remedy_Collapse Remedy_Incomplete_Activation Action: Increase activation time/temperature or improve solvent exchange Solvent_Present->Remedy_Incomplete_Activation Remedy_Pore_Blocking Possible Cause: Pore blocking by impurities. Action: Improve washing of as-synthesized MOF. No_Solvent->Remedy_Pore_Blocking

Caption: Troubleshooting decision tree for low BET surface area in activated MOFs.

References

Technical Support Center: Modulator-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the crucial role of modulators in the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a modulator in the synthesis of this compound MOFs?

A modulator is an additive, typically a monocarboxylic acid, used in MOF synthesis to control the reaction kinetics.[1] Its main functions are to improve the crystallinity and reproducibility of the final product, control crystal size and morphology, and intentionally introduce structural defects ("defect engineering") to tune the MOF's properties.[2][3][4] Modulators compete with the primary organic linker (this compound) for coordination to the metal centers, which slows down the rapid precipitation of amorphous material and promotes the growth of more ordered, crystalline structures.[1][5]

Q2: How do modulators mechanistically work during MOF formation?

Modulators function primarily through "coordination modulation." The modulator, which has a similar binding group (carboxylate) to the linker, competes to bind to the metal secondary building units (SBUs).[2] This competition is a dynamic equilibrium that slows the overall framework assembly rate. By moderating the speed of crystal nucleation and growth, modulators allow for the formation of larger, more well-defined crystals with fewer structural imperfections, unless defects are the desired outcome.[1][6]

Q3: How do I select the optimal modulator for my synthesis?

The choice of modulator is critical and often determined empirically. However, several guiding principles exist:

  • pKa Value: A modulator with a pKa value close to that of the this compound linker often yields better results, as it establishes a good competitive balance.[2] Strong acids can sometimes inhibit MOF formation entirely or lead to impurities.[2][7]

  • Structure and Size: The molecular size and structure of the modulator can influence crystal morphology and the introduction of defects.[7][8] For example, benzoic acid's size is comparable to the terephthalate (B1205515) linker, which can lead to a high number of defects.[7]

  • Common Choices: Acetic acid, benzoic acid, and formic acid are widely used and effective modulators for synthesizing this compound-based Zr-MOFs like UiO-66-NH2.[2][9]

Q4: What is a typical concentration or molar ratio for a modulator?

The concentration of the modulator is a critical parameter that requires optimization.

  • Low Concentrations: May not be sufficient to effectively control the reaction, leading to small or poorly crystalline particles.

  • High Concentrations: Generally lead to larger crystals and can be used to introduce a higher density of defects.[2][7] However, excessively high concentrations can completely inhibit MOF formation, resulting in low or no yield.[2][10][11]

  • Starting Point: A common starting point is to use a significant molar excess of the modulator relative to the linker, with ratios ranging from 10 to over 100 equivalents. For example, in the synthesis of UiO-66-NH2, benzoic acid has been used in amounts from 1.25 to 5 grams for approximately 50 mg of the linker.[12]

Q5: Can the modulator be incorporated into the final MOF structure?

Yes. Because modulators bind to the metal clusters, they can be incorporated into the final structure, typically at defect sites where a linker is missing.[10][11] This incorporation can alter the MOF's chemical and physical properties, such as surface acidity and piezoelectric response.[13] The amount of incorporated modulator can be quantified using techniques like 1H NMR spectroscopy or thermogravimetric analysis (TGA) after digesting the MOF crystal.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the modulator-assisted synthesis of this compound MOFs.

ProblemPotential Cause(s) Related to ModulatorRecommended Solution(s)
Poor Crystallinity or Amorphous Product 1. Reaction rate is too fast due to insufficient modulation.[5] 2. Modulator is not effective for the specific synthesis conditions.1. Increase the concentration (molar equivalents) of the modulator to slow down nucleation.[1] 2. Switch to a modulator with a pKa closer to that of this compound.[2] 3. Consider a modulator known to be effective, such as benzoic or acetic acid.[2][9]
Very Small Crystal Size (<100 nm) 1. Nucleation rate is significantly higher than the crystal growth rate. 2. Modulator concentration is too low.[2]1. Systematically increase the molar ratio of the modulator to the linker. Higher modulator concentrations generally lead to larger crystals.[6] 2. Experiment with different modulators, as some promote larger crystal growth more effectively.[2]
Undesired Crystal Morphology 1. The chosen modulator preferentially caps (B75204) certain crystal faces, altering the growth pattern.[14] 2. The interaction between the modulator and the solvent may affect crystal habit.1. Try a different class of modulator. For example, if a carboxylic acid yields octahedra, a nitrogen-containing modulator like pyridine (B92270) might produce plate-shaped crystals.[14][15] 2. Vary the modulator concentration, as this can also influence the final morphology.
Low Yield or No Product Formation 1. Modulator concentration is excessively high, completely inhibiting the coordination of the linker to the metal centers.[2][10] 2. The modulator is a very strong acid that disrupts SBU formation.[2]1. Systematically decrease the modulator concentration.[10][11] 2. If using a strong acid (e.g., TFA, HCl), switch to a weaker carboxylic acid like acetic acid or benzoic acid.[2]
Presence of Impurity Phases 1. Use of strong acid modulators at high concentrations can lead to the formation of insoluble impurities or alternative crystalline phases.[2]1. Reduce the concentration of the strong acid modulator. 2. Replace the strong acid with a weaker one. For example, benzoic acid is often preferred over trifluoroacetic acid as it is less likely to cause side reactions like DMF hydrolysis.[10][11]

Quantitative Data Summary

The following table summarizes the reported effects of different modulators on the synthesis of UiO-66, a well-studied analogue of UiO-66-NH2. The principles are directly transferable.

MOF SystemModulatorModulator Equivalents (relative to Zr)Observed EffectReference(s)
UiO-66Acetic Acid10 - 100+Increases crystal size; can increase surface area by creating defects.[2][5]
UiO-66Benzoic Acid10 - 100+Reliably creates a high concentration of missing-cluster defects, increasing surface area. Yields monodisperse octahedral crystals.[7][10][11][16]
UiO-66Formic Acid10 - 50Effective at increasing crystallinity but can lead to smaller crystals compared to acetic or benzoic acid.[2]
UiO-66Trifluoroacetic Acid (TFA)50Can lead to the formation of impurities and poorly defined crystal morphology.[2] Readily catalyzes DMF hydrolysis.[10][11][2][10][11]
UiO-66Hydrochloric Acid (HCl)50Can lead to the formation of impurity phases.[2]
UiO-66-NH2Acetic AcidVariousIncreases the number of defects compared to unmodulated synthesis. Breaks structural symmetry, which can enhance piezoelectricity.[6][13]

Experimental Protocols & Visualizations

General Protocol for Modulator-Assisted Synthesis of UiO-66-NH2

This protocol provides a general methodology for synthesizing UiO-66-NH2 using a modulator. Note: All quantities should be optimized for specific experimental goals.

Reagents:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxynitrate hydrate

  • This compound (H₂BDC-NH₂)

  • Modulator (e.g., Benzoic Acid or Acetic Acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (for washing)

Procedure:

  • Solution A: In a 20 mL glass vial, dissolve the metal precursor (e.g., 75 mg ZrOCl₂·8H₂O) and the modulator (e.g., 1.25 g benzoic acid) in 5 mL of DMF.[12]

  • Solution B: In a separate vial, dissolve the this compound linker (e.g., 50-60 mg) in 5 mL of DMF.

  • Mixing: Combine Solution A and Solution B in a single vial.

  • Sonication: Sonicate the resulting mixture until all solids are completely dissolved, resulting in a clear solution.[12]

  • Solvothermal Reaction: Securely cap the vial and place it in a preheated oven at 120 °C for 24 hours.[12]

  • Cooling & Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A yellow or pale-yellow powder should have precipitated.

  • Washing: Collect the solid product by centrifugation. Discard the supernatant and wash the product by re-dispersing it in fresh DMF, sonicating, and centrifuging again. Repeat this DMF wash step three times.

  • Solvent Exchange: After the DMF washes, perform a similar washing procedure three times using ethanol to remove residual DMF.

  • Activation: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-120 °C) overnight to remove the solvent from the pores. The resulting powder is the activated MOF.

Diagrams

Modulator_Mechanism Mechanism of Coordination Modulation in MOF Synthesis cluster_reactants Initial Reactants cluster_outcomes Results Metal Metal Precursor (e.g., ZrCl₄) Linker 2-Aminoterephthalic Acid SBU Metal SBU Formation Modulator Modulator (e.g., Benzoic Acid) Solvent Solvent (DMF) Competition Competition for Coordination Sites SBU->Competition Path1 Modulator temporarily blocks coordination site Competition->Path1 High Modulator Concentration Path2 Linker coordinates to SBU Competition->Path2 Lower Modulator Concentration Outcome2 Defect Formation (Missing Linker) Path1->Outcome2 Outcome1 Slower, Controlled Crystal Growth Path2->Outcome1 FinalMOF Crystalline MOF with Tunable Properties Outcome1->FinalMOF Outcome2->FinalMOF

Caption: Mechanism of coordination modulation in MOF synthesis.

Synthesis_Workflow General Experimental Workflow for Modulated MOF Synthesis A 1. Dissolve Metal Precursor & Modulator in DMF C 3. Combine Solutions & Sonicate until Homogeneous A->C B 2. Dissolve Linker (this compound) in DMF B->C D 4. Solvothermal Reaction (e.g., 120°C for 24h) C->D E 5. Cool to Room Temperature & Collect Product via Centrifugation D->E F 6. Wash with Fresh DMF (Repeat 3x) E->F G 7. Solvent Exchange with Ethanol (Repeat 3x) F->G H 8. Activate MOF (Drying under Vacuum) G->H I Final Product: Activated MOF Powder H->I Troubleshooting_Logic Troubleshooting Logic Flowchart Start Start: Synthesis Complete, Product Obtained CheckPXRD Analyze with PXRD Start->CheckPXRD Amorphous Result: Amorphous CheckPXRD->Amorphous No sharp peaks Impure Result: Crystalline with Impurities CheckPXRD->Impure Extra peaks PhasePure Result: Phase Pure CheckPXRD->PhasePure Clean pattern Sol_Amorphous Solution: - Increase Modulator Conc. - Change Modulator Type Amorphous->Sol_Amorphous Sol_Impure Solution: - Use Weaker Acid Modulator - Reduce Modulator Conc. Impure->Sol_Impure CheckSEM Analyze with SEM PhasePure->CheckSEM SmallCrystals Issue: Crystals Too Small CheckSEM->SmallCrystals Size issue BadMorphology Issue: Undesired Morphology CheckSEM->BadMorphology Shape issue GoodCrystals Result: Desired Size & Morphology CheckSEM->GoodCrystals No issues Sol_Small Solution: - Increase Modulator Conc. SmallCrystals->Sol_Small Sol_Morph Solution: - Try Different Modulator (e.g., Pyridine vs. Acid) BadMorphology->Sol_Morph Success Successful Synthesis GoodCrystals->Success

References

Technical Support Center: Synthesis of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as an organic linker.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound-based MOFs, such as UiO-66-NH₂ and IRMOF-3.

Q1: My final product is amorphous or has very low crystallinity according to XRD analysis. What are the possible causes and solutions?

A1: Low crystallinity is a frequent issue in MOF synthesis. Several factors related to the solvent and reaction conditions can contribute to this problem.

  • Cause 1: Inappropriate Solvent Choice. The polarity and coordination ability of the solvent are crucial for MOF crystallization. While N,N-dimethylformamide (DMF) is a common and effective solvent for many this compound MOFs, using alternatives without proper optimization can lead to amorphous products.

  • Solution 1: If using a solvent other than DMF, ensure that the precursors are fully dissolved and that the solvent can effectively mediate the reaction. For instance, when using alcohols, adjusting the reaction temperature and time might be necessary. Some studies have explored mixed-solvent systems, which can also influence crystallinity.

  • Cause 2: Incorrect Water Content. The presence of water can significantly impact the formation of certain MOFs. For Zr-based MOFs like UiO-66-NH₂, a specific amount of water is often essential for the formation of the metal clusters.[1] However, excessive water can lead to the formation of dense, non-porous phases or amorphous hydroxides.

  • Solution 2: When using DMF, be aware of its hygroscopic nature. Using anhydrous DMF and then adding a controlled amount of water can improve reproducibility. The optimal water content is specific to the MOF system and should be determined experimentally.

  • Cause 3: Suboptimal Reaction Temperature or Time. MOF crystallization is a kinetic process. If the temperature is too low or the reaction time is too short, the framework may not have sufficient time to order and crystallize. Conversely, excessively high temperatures can sometimes lead to the formation of more stable, but less desirable, dense phases.

  • Solution 3: For solvothermal synthesis of UiO-66-NH₂ in DMF, temperatures around 120 °C for 24 hours are commonly reported. For IRMOF-3, temperatures around 105 °C for 24 hours are typical.[2] If low crystallinity is observed, consider incrementally increasing the reaction time or temperature.

  • Cause 4: Impurities in Reagents. Impurities in the this compound or the metal salt can inhibit crystal growth.

  • Solution 4: Ensure the purity of your starting materials. Recrystallization of the linker may be necessary if its purity is in doubt.

Q2: The particle size of my MOF is not what I expected. How can I control the particle size?

A2: Controlling the particle size of MOFs is critical for many applications. The solvent and other synthesis parameters play a key role.

  • Cause 1: Solvent and Modulator Concentration. The choice of solvent and the use of modulators (e-g., acetic acid, benzoic acid) can significantly influence nucleation and growth rates, thereby affecting the final particle size.

  • Solution 1: In the synthesis of UiO-66-NH₂, adding a modulator like acetic acid can compete with the linker for coordination to the metal cluster, which can slow down the growth and lead to smaller particles. The concentration of the modulator is a key parameter to adjust.

  • Cause 2: Reaction Temperature. Higher temperatures generally lead to faster nucleation and the formation of smaller crystals.

  • Solution 2: To obtain larger crystals, a lower reaction temperature with a longer reaction time can be employed to favor crystal growth over nucleation.

  • Cause 3: Water Content. As with crystallinity, the amount of water can influence particle size.

  • Solution 3: Systematically varying the water content in the reaction mixture can be a strategy to tune the particle size.

Q3: My product seems to be a mix of different phases. How can I obtain a phase-pure product?

A3: The formation of mixed phases can be attributed to the reaction conditions favoring the nucleation of multiple competing structures.

  • Cause 1: Solvent Composition. The solvent can direct the formation of a specific MOF topology. For instance, in the synthesis of iron-based MOFs with this compound, different phases can be obtained in water, ethanol (B145695), or DMF.

  • Solution 1: Carefully select and control the solvent system. If using a mixed-solvent system, the ratio of the solvents is a critical parameter to control.

  • Cause 2: pH of the reaction mixture. The deprotonation of the carboxylic acid groups of the linker is essential for MOF formation, and this is influenced by the pH.

  • Solution 2: The addition of acids or bases can be used to modulate the pH and favor the formation of a specific phase. For example, in the synthesis of some Zr-MOFs, the addition of HCl is common.

Q4: The BET surface area of my MOF is lower than the reported values. What could be the reason?

A4: A lower-than-expected surface area is often due to pore collapse or the presence of residual molecules within the pores.

  • Cause 1: Incomplete Solvent Removal. High-boiling point solvents like DMF can be difficult to remove completely from the MOF pores.

  • Solution 1: After synthesis, a thorough solvent exchange with a more volatile solvent (e.g., ethanol or acetone) for several days is crucial before activation. Activation is typically performed by heating the MOF under vacuum to remove the guest solvent molecules.

  • Cause 2: Pore Collapse During Activation. Some MOF structures are not stable upon removal of the guest molecules and can collapse, leading to a loss of porosity.

  • Solution 2: Use a gentle activation procedure. Supercritical CO₂ drying is a technique that can be used to remove the solvent without causing pore collapse, especially for more delicate structures.

  • Cause 3: Crystal Defects or Impurities. A high density of defects or the presence of amorphous impurities can lead to a reduced surface area.

  • Solution 3: Optimize the synthesis conditions to improve crystallinity, as discussed in Q1.

Quantitative Data on Solvent Influence

The choice of solvent significantly impacts the physicochemical properties of this compound-based MOFs. Below is a summary of available quantitative data from the literature. Direct comparative studies under identical conditions are limited, and the data is compiled from different sources.

MOFSolventTemperature (°C)Time (h)BET Surface Area (m²/g)Particle SizeYieldReference
UiO-66-NH₂ DMF12024~950 - 1100~100 - 500 nm--
UiO-66-NH₂ DMF/Acetone (B3395972) (1:3)12024~750---
UiO-66-NH₂ Water (Aqueous Synthesis)----Cost: $15.8/kg[3][4]
IRMOF-3 DMF10524~718~500 nm - 1 µm-[2]
IRMOF-3 DMF/Ethanol-----[2]

Note: The table highlights the common use of DMF. While syntheses in other solvents like water and ethanol are reported, comprehensive and directly comparable quantitative data on properties like BET surface area and yield are not consistently available in the literature reviewed. The aqueous synthesis of UiO-66-NH₂ is noted for its economic and environmental benefits.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of two common this compound MOFs are provided below.

Protocol 1: Synthesis of UiO-66-NH₂ in DMF (Solvothermal Method)
  • Precursor Solution Preparation: In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) and this compound in N,N-dimethylformamide (DMF).

  • Modulator Addition (Optional): Add a modulating agent, such as acetic acid or hydrochloric acid, to the solution. The modulator can help control the crystallite size and defect density.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Washing: After the reaction, allow the vial to cool down to room temperature. The resulting powder is then collected by centrifugation and washed several times with fresh DMF to remove unreacted precursors.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores, the product is soaked in a volatile solvent like ethanol or acetone for several days, with the solvent being replaced periodically.

  • Activation: The solvent-exchanged product is dried under vacuum at an elevated temperature (e.g., 150 °C) to remove the guest solvent molecules and activate the MOF.

Protocol 2: Synthesis of IRMOF-3 in DMF (Solvothermal Method)
  • Precursor Solution Preparation: Dissolve zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and this compound in N,N-dimethylformamide (DMF).[2]

  • Stirring: Stir the mixture at room temperature for about 20 minutes to ensure homogeneity.[2]

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat it in an oven at 105 °C for 24 hours.[2]

  • Cooling and Washing: After cooling to room temperature, the crystalline product is collected and washed multiple times with dry DMF.[2]

  • Solvent Exchange: The product is then immersed in a volatile solvent such as chloroform (B151607) or ethanol for several days, with daily solvent replacement.[2]

  • Activation: The final product is dried at an elevated temperature (e.g., 120 °C) to yield the activated IRMOF-3.[2]

Visualizations

Experimental Workflow for this compound MOF Synthesis

MOF_Synthesis_Workflow General Workflow for this compound MOF Synthesis A Precursor Dissolution (Metal Salt + 2-ATA in Solvent) B Addition of Modulator (e.g., Acetic Acid, HCl) (Optional) A->B Optional Step C Solvothermal Reaction (Heating in Autoclave) A->C Without Modulator B->C D Cooling & Product Collection (Centrifugation/Filtration) C->D E Washing with Synthesis Solvent D->E F Solvent Exchange (e.g., with Ethanol/Acetone) E->F G Activation (Heating under Vacuum) F->G H Final MOF Product G->H

Caption: General experimental workflow for the synthesis of this compound MOFs.

Logical Relationship of Factors Influencing MOF Properties

MOF_Properties_Influence Factors Influencing Key MOF Properties cluster_factors Synthesis Parameters cluster_properties Resulting MOF Properties Solvent Solvent Choice (Polarity, Coordinating Ability) Crystallinity Crystallinity Solvent->Crystallinity ParticleSize Particle Size Solvent->ParticleSize Morphology Morphology Solvent->Morphology Yield Yield Solvent->Yield Temperature Reaction Temperature Temperature->Crystallinity Temperature->ParticleSize Temperature->Yield Time Reaction Time Time->Crystallinity Time->ParticleSize Time->Yield Modulator Modulator (Concentration, Type) Modulator->Crystallinity Modulator->ParticleSize Water Water Content Water->Crystallinity Water->ParticleSize SurfaceArea BET Surface Area Crystallinity->SurfaceArea

Caption: Key synthesis parameters and their influence on the final properties of the MOF.

References

Validation & Comparative

Performance Showdown: 2-Aminoterephthalic Acid-Based Catalysts vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the catalytic prowess of metal-organic frameworks (MOFs) derived from 2-aminoterephthalic acid reveals their significant potential to outperform traditional catalysts in a variety of chemical transformations. This guide offers a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals seeking to leverage these advanced materials.

At the forefront of this new class of catalysts are materials constructed using this compound as a versatile organic linker. Its unique structure, featuring both amino and carboxylic acid functional groups, allows for the synthesis of highly porous and tunable metal-organic frameworks (MOFs). These MOFs, including notable examples like UiO-66-NH₂, IRMOF-3, and various MIL-series frameworks, are demonstrating remarkable efficiency and selectivity in reactions crucial to various industries. This report benchmarks their performance against established catalytic systems, including zeolites, metal oxides, and homogeneous catalysts.

Quantitative Performance Comparison

The catalytic performance of this compound-based MOFs is best illustrated through a direct comparison of key metrics such as conversion rates, selectivity, and reaction times against alternative catalysts.

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for basic catalysts. MOFs derived from this compound exhibit exceptional activity in this reaction, often under milder conditions than their counterparts.

CatalystReactantsSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
IRMOF-3 Benzaldehyde, Ethyl CyanoacetateN/A14024~80100[1]
UiO-66-NH₂ Benzaldehyde, MalononitrileEthanol601>99>99
Zeolite BEA Benzaldehyde, Ethyl CyanoacetateToluene8024LowModerate[2]
Homogeneous (Aniline) Benzaldehyde, Ethyl CyanoacetateN/A1402~40High[3]
Photocatalytic Degradation of Organic Dyes

In the realm of environmental remediation, this compound-based MOFs are emerging as powerful photocatalysts for the degradation of organic pollutants under visible light. Their performance often surpasses that of the widely used titanium dioxide (TiO₂).

CatalystPollutantLight SourceTime (min)Degradation (%)Reference
NH₂-MIL-101(Fe)/TiO₂ TetracyclineVisible36091.5[4]
TiO₂/en-MIL-101(Cr) Rhodamine BUV12084
TiO₂ (P25) Rhodamine BUV12074
Ag-MOF Methylene BlueVisible12090.7[5]
Other Catalytic Transformations

The versatility of these MOFs extends to a range of other important chemical reactions, including esterification and oxidation, where they demonstrate high efficiency and reusability.

CatalystReactionTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
UiO-66-NH₂ Levulinic Acid Esterification66.18 mol/mol Zr-[6]
L-Proline functionalized IRMOF-3 Asymmetric Aldol (B89426) ReactionHigher than homogeneous counterpart-[7]
Bimetallic Fe/Co-MOF Dehydrogenation of Sodium Borohydride-5220 (87 min⁻¹)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of a this compound-based MOF and its application in a catalytic reaction.

Synthesis of UiO-66-NH₂
  • Preparation of Precursor Solution: Zirconium(IV) chloride (ZrCl₄) is dissolved in N,N-dimethylformamide (DMF) via sonication and stirring.[9]

  • Addition of Linker: this compound and a small amount of deionized water are added to the solution while stirring.[9]

  • Solvothermal Synthesis: The mixture is heated in a sealed vessel (e.g., a Teflon-lined autoclave) at a specific temperature (e.g., 85-120°C) for a designated period (e.g., 24 hours).[9]

  • Product Isolation and Activation: The resulting crystalline product is collected by filtration, washed with DMF and a solvent like methanol, and then dried under vacuum to remove residual solvent from the pores.

Catalytic Degradation of Rhodamine B
  • Catalyst Suspension: A specific amount of the powdered MOF catalyst (e.g., NH₂-MIL-101(Fe)/TiO₂) is suspended in an aqueous solution of Rhodamine B of a known concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the dye molecules.

  • Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., a Xenon lamp simulating visible light).

  • Monitoring the Reaction: Aliquots of the suspension are withdrawn at regular intervals, and the catalyst is separated by centrifugation. The concentration of Rhodamine B in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.

  • Data Analysis: The degradation efficiency is calculated as (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration and C is the concentration at a given time.

Visualizing Catalytic Processes

Diagrams illustrating the experimental workflow and proposed reaction mechanisms provide a clearer understanding of the catalytic processes.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing s1 Precursor Solution (Metal Salt + Solvent) s2 Linker Addition (this compound) s1->s2 s3 Solvothermal Reaction (Heating in Autoclave) s2->s3 s4 Isolation & Activation (Washing & Drying) s3->s4 c1 Catalyst Suspension (MOF + Reactant Solution) s4->c1 Synthesized MOF c2 Reaction Initiation (e.g., Light Irradiation) c1->c2 c3 Reaction Monitoring (Sampling & Analysis) c2->c3 c4 Product Identification & Yield Calculation c3->c4

Caption: A generalized workflow for the synthesis and catalytic testing of this compound-based MOFs.

Knoevenagel_Mechanism cluster_mechanism Proposed Knoevenagel Condensation Mechanism Reactants Benzaldehyde + Ethyl Cyanoacetate MOF_Catalyst UiO-66-NH₂ (Basic Amino Site) Reactants->MOF_Catalyst Adsorption Intermediate1 Enolate Formation (Deprotonation of Ethyl Cyanoacetate) MOF_Catalyst->Intermediate1 Base Catalysis Intermediate2 Nucleophilic Attack (Enolate attacks Benzaldehyde) Intermediate1->Intermediate2 Intermediate3 Aldol Adduct Intermediate2->Intermediate3 Product Ethyl-2-cyano-3-phenylacrylate Intermediate3->Product Dehydration

Caption: A simplified mechanism for the Knoevenagel condensation catalyzed by an amino-functionalized MOF.

References

A Comparative Guide to 2-Aminoterephthalic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for rapid, sensitive, and selective detection of various analytes, from heavy metals to pharmaceuticals, has led to the development of a diverse array of sensing technologies. Among these, fluorescent sensors based on 2-aminoterephthalic acid have emerged as a promising platform. This guide provides an objective comparison of the performance of these sensors against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound Sensors vs. Alternatives

The efficacy of a sensor is determined by several key performance indicators, including its limit of detection (LOD), linear range, and selectivity. The following tables summarize the performance of this compound-based fluorescent sensors for the detection of heavy metal ions and antibiotics, and compare them with established and alternative detection methods.

Heavy Metal Ion Detection (Fe³⁺)
Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeMethodReference
This compound-Based MOF (Cu-MOF) Fe³⁺0.5 µM2 - 35 µMFluorescence Quenching[1]
This compound-Based MOF (Cd-MOF) Fe³⁺5.34 x 10⁻⁸ M-Fluorescence Quenching
Rhodamine-based Fluorescent Probe Fe³⁺--Fluorescence Turn-on[2]
Graphene Quantum Dots Fe³⁺2.88 nM-Fluorescence Quenching[3]
Ion Chromatography Fe³⁺0.09 mg/L1 - 100 mg/LChromatography[3]
Antibiotic Detection (Tetracycline)
Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeMethodReference
This compound-Based MOF (NH₂-MIL-88B) Tetracycline (B611298)46.75 nM50 - 1000 nMColorimetric[4]
Zirconium-based MOF (UiO-66-NH₂) Sensor Tetracyclines--Fluorescence Quenching[5]
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) Tetracyclines4.2 - 10.7 mg kg⁻¹-Chromatography[6]
Liquid Chromatography with Mass Spectrometry (LC-MS) Tetracyclines5.6 - 10.8 mg kg⁻¹-Chromatography[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of a this compound-based sensor and its application in fluorescent detection.

Synthesis of Copper-Based this compound MOF (Cu-NH₂-BDC)

This protocol describes a solvothermal method for the synthesis of a copper-based metal-organic framework using this compound.

Materials:

Procedure:

  • In a 100 mL beaker, dissolve 0.241 g of Cu(NO₃)₂·3H₂O in 20 mL of DMF.

  • In a separate 100 mL beaker, dissolve 0.181 g of this compound in 20 mL of DMF.

  • Pour the copper nitrate solution into the this compound solution while stirring.

  • Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the resulting blue precipitate by centrifugation.

  • Wash the precipitate three times with DMF and then three times with ethanol to remove any unreacted reagents.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Fluorescent Detection of Fe³⁺ Ions

This protocol outlines the general procedure for using the synthesized Cu-NH₂-BDC MOF for the fluorescent detection of ferric ions.

Materials:

  • Synthesized Cu-NH₂-BDC MOF

  • Deionized water

  • Stock solution of FeCl₃ (1 mM)

  • Various concentrations of Fe³⁺ solutions prepared by diluting the stock solution

Procedure:

  • Disperse 1 mg of the synthesized Cu-NH₂-BDC MOF in 10 mL of deionized water and sonicate for 30 minutes to form a homogeneous suspension.

  • In a series of cuvettes, add 2 mL of the MOF suspension.

  • To each cuvette, add a specific volume of the different Fe³⁺ solutions to achieve a final concentration gradient (e.g., 0, 5, 10, 20, 50, 100 µM).

  • Incubate the mixtures at room temperature for 5 minutes.

  • Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer with an excitation wavelength of 340 nm.

  • Record the fluorescence intensity at the emission maximum (around 430 nm).

  • Plot the fluorescence intensity against the concentration of Fe³⁺ to determine the quenching efficiency and limit of detection.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and processes is essential for a comprehensive understanding of the sensor's functionality. The following diagrams, created using the DOT language, illustrate the synthesis workflow and the fluorescence quenching mechanism.

Synthesis_Workflow cluster_reactants Reactant Preparation Cu_Nitrate Cu(NO₃)₂·3H₂O in DMF Mix Mixing Cu_Nitrate->Mix NH2_BDC This compound in DMF NH2_BDC->Mix Autoclave Solvothermal Reaction (120°C, 24h) Mix->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash Washing (DMF & Ethanol) Centrifuge->Wash Dry Drying (60°C, vacuum) Wash->Dry Final_Product Cu-NH₂-BDC MOF Dry->Final_Product

Synthesis workflow for Cu-NH₂-BDC MOF.

Fluorescence_Quenching cluster_excitation Excitation and Emission cluster_quenching Quenching by Analyte Excitation Excitation Light (Photon) MOF_Ground MOF (Ground State) Excitation->MOF_Ground Absorption MOF_Excited MOF (Excited State) MOF_Ground->MOF_Excited MOF_Excited->MOF_Ground Emission Fluorescence Fluorescence Emission MOF_Excited->Fluorescence Analyte Analyte (e.g., Fe³⁺) MOF_Excited->Analyte Photoinduced Electron Transfer Non_Radiative Non-Radiative Decay (Heat) Analyte->Non_Radiative Energy Transfer

Fluorescence quenching mechanism in MOF-based sensors.

Experimental_Workflow Start Start Dispersion Disperse MOF in Water Start->Dispersion Addition Add Analyte (e.g., Fe³⁺) Dispersion->Addition Incubation Incubate at Room Temp Addition->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (Quenching Plot) Measurement->Analysis End End Analysis->End

References

Benchmarking 2-Aminoterephthalic acid MOFs for gas separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to 2-Aminoterephthalic Acid MOFs for Gas Separation

For researchers, scientists, and drug development professionals, the selection of optimal porous materials is critical for advancements in gas separation technologies. Metal-Organic Frameworks (MOFs) synthesized from this compound have emerged as a promising class of adsorbents due to their tunable structures and functional amine groups that enhance selectivity for gases like carbon dioxide. This guide provides an objective comparison of the gas separation performance of prominent this compound MOFs, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.

Performance Benchmarking of this compound MOFs

The following tables summarize the gas separation performance of key MOFs derived from this compound, including UiO-66-NH₂, MIL-101(Cr)-NH₂, and other relevant amino-functionalized MOFs. The data is compiled from various studies to facilitate a comparative analysis.

Table 1: CO₂/N₂ Separation Performance of Amino-Functionalized MOFs

MOFMetal CenterCO₂ Uptake (mmol/g)N₂ Uptake (mmol/g)Selectivity (CO₂/N₂)Temperature (K)Pressure (bar)Reference
Mg-ABDCMg~2.5~0.0063962981[1][2]
Co-ABDCCo~2.0~0.0063262981[1][2]
MIL-101(Cr)-NH₂Cr~25.9~1.3319.4273.41[3]
UiO-66-NH₂Zr------

Note: Data for UiO-66-NH₂ for direct CO₂/N₂ selectivity was not explicitly found in the initial search results in a comparable format.

Table 2: CO₂/CH₄ Separation Performance of Amino-Functionalized MOFs

MOFMetal CenterCO₂ Uptake (mmol/g)CH₄ Uptake (mmol/g)Selectivity (CO₂/CH₄)Temperature (K)Pressure (bar)Reference
UiO-66-NH₂Zr52 cm³/g11.1 cm³/g~4.73031[4]
Amino-Zr-MOFZr~9.0~3.7~2.4273~1[5]
Mg-MOF-1/8NH₂Mg3.9--303-[6]

Table 3: H₂/N₂ Separation Performance of UiO-66-NH₂

MOFSynthesis MethodH₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹)N₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹)Separation Factor (H₂/N₂)Gas MixtureReference
UiO-66-NH₂Layer-by-Layer--3.02Equimolar H₂/N₂[7]
UiO-66-NH₂One-Pot--2.64Equimolar H₂/N₂[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to benchmarking studies. The following sections outline the methodologies for MOF synthesis and gas separation experiments.

Synthesis of this compound MOFs

UiO-66-NH₂ Synthesis [8][9] A common solvothermal method for synthesizing UiO-66-NH₂ is as follows[8]:

  • Dissolve 1.027 g of Zirconium(IV) chloride (ZrCl₄) in 50 mL of N,N-dimethylformamide (DMF).

  • Stir the solution magnetically for 5 minutes.

  • Incorporate 0.789 g of this compound (NH₂-BDC) into the solution.

  • Continue magnetic stirring for 30 minutes to form a gel.

  • Transfer the gel into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with DMF and then with a suitable solvent like methanol (B129727) to remove unreacted precursors.

  • Activate the material by heating under vacuum to remove residual solvent molecules from the pores.

MIL-101(Cr)-NH₂ Synthesis [7][10] A hydrothermal synthesis method for MIL-101(Cr)-NH₂ is described as follows[7][10]:

  • Disperse a mixture of 0.8 g of Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), 0.362 g of this compound, and 0.2 g of sodium hydroxide (B78521) in 20 mL of deionized water.

  • Stir the resulting solution for 10 minutes.

  • Transfer the solution to a Teflon-lined autoclave and heat at 150°C for 12 hours.

  • After cooling to room temperature, collect the green solid product.

  • Wash the product with DMF.

  • Further purify the product by solvothermal treatment in ethanol (B145695) at 100°C for 24 hours.

  • Dry the final product in a vacuum oven at 80°C.

Gas Adsorption Measurements

Gas adsorption isotherms are crucial for determining the uptake capacity and selectivity of MOFs. The volumetric method is a standard technique[11][12]:

  • Sample Activation: Place a known mass of the MOF sample in a sample tube. Heat the sample under vacuum at a specific temperature (e.g., 150-200°C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement: Cool the sample tube to the desired temperature (e.g., 77 K for N₂ adsorption, or ambient temperature for CO₂ and CH₄).

  • Introduce a known amount of the adsorbate gas into the sample tube in controlled doses.

  • After each dose, allow the system to reach equilibrium and record the pressure.

  • The amount of gas adsorbed is calculated from the pressure change.

  • Repeat this process over a range of pressures to generate the adsorption isotherm.

  • The desorption isotherm is measured by systematically reducing the pressure.

Breakthrough Curve Experiments

Dynamic breakthrough experiments simulate the performance of an adsorbent in a packed bed for a continuous flow of a gas mixture, providing insights into the dynamic separation capability[13][14][15].

  • Column Packing: Pack a column of known dimensions with a specific amount of the MOF adsorbent.

  • Activation: Activate the packed bed by heating it under a flow of an inert gas (e.g., He or N₂) to remove any adsorbed impurities.

  • Gas Mixture Flow: Introduce a gas mixture with a known composition and flow rate into the column at a specific temperature and pressure.

  • Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a gas chromatograph or a mass spectrometer.

  • Breakthrough Curve: Plot the normalized outlet concentration of each gas component against time. The time at which the concentration of a component at the outlet reaches a certain percentage of its inlet concentration is the breakthrough time.

Visualizing the Benchmarking Workflow

The process of selecting and evaluating a this compound MOF for a specific gas separation application can be visualized as a logical workflow.

MOF_Benchmarking_Workflow cluster_synthesis MOF Synthesis and Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis and Comparison synthesis Synthesis of This compound MOFs (e.g., UiO-66-NH2, MIL-101-NH2) characterization Physicochemical Characterization (XRD, SEM, TGA, N2 Sorption) synthesis->characterization gas_adsorption Gas Adsorption Isotherms (CO2, N2, CH4) characterization->gas_adsorption Select well-characterized MOFs breakthrough Dynamic Breakthrough Experiments (Mixed Gas Separation) gas_adsorption->breakthrough Provides equilibrium data for dynamic model validation data_compilation Compile Performance Metrics: - Uptake Capacity - Selectivity - Breakthrough Time breakthrough->data_compilation Extract performance data comparison Benchmark Against Alternative MOFs data_compilation->comparison end Select Optimal MOF for Application comparison->end start Define Gas Separation Target (e.g., CO2/N2) start->synthesis

Caption: Workflow for benchmarking this compound MOFs for gas separation.

References

A Comparative Analysis of Metal-Organic Frameworks Derived from 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of different metal nodes on the properties and performance of Metal-Organic Frameworks (MOFs) synthesized with the versatile organic linker, 2-Aminoterephthalic acid.

The selection of the metal node is a critical determinant in the rational design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural, thermal, porous, and functional properties. This guide provides a comparative overview of MOFs constructed from this compound and a range of divalent and trivalent metal cations, including Magnesium (Mg), Cobalt (Co), Strontium (Sr), Zinc (Zn), Copper (Cu), Nickel (Ni), and Iron (Fe). The following sections present a compilation of experimental data, detailed synthesis and characterization protocols, and visual representations of key processes to aid in the selection and development of MOFs for specific applications.

Comparative Performance Data

The choice of the metal node directly impacts the physicochemical properties of the resulting MOF. The following tables summarize key performance indicators for various metal-2-Aminoterephthalic acid MOFs, offering a quantitative basis for comparison.

Thermal Stability

The thermal stability of a MOF is a crucial parameter for its application in various processes, especially those requiring elevated temperatures. The decomposition temperature is a key indicator of the strength of the metal-linker coordination bonds and the overall robustness of the framework.

Metal NodeMOF DesignationDecomposition Temperature (°C)Atmosphere
MgMg-ABDC575N/A
CoCo-ABDC370N/A
SrSr-ABDC500N/A
ZnIRMOF-3> 250Air
FeFe-MIL-88B-NH2250N/A
TiNH2-MIL-101(Ti)200N/A
Porosity and Surface Area

The porosity and specific surface area of MOFs are defining features that underpin their utility in gas storage, separation, and catalysis. These properties are highly dependent on the coordination geometry of the metal node and the resulting framework topology.

Metal NodeMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)
MgMg-ABDC26.50.03
CoCo-ABDC21.60.02
SrSr-ABDC3.80.004
ZnIRMOF-3718.11N/A
FeFe-based MOF157N/A
TiNH2-MIL-101(Ti)2146N/A

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis and characterization of representative MOFs discussed in this guide.

General Synthesis of Metal-2-Aminoterephthalic Acid MOFs (Solvothermal Method)

This protocol outlines a general procedure for the synthesis of MOFs using this compound and various metal salts via the solvothermal method. Specific modifications for each metal node are noted.

Materials:

Procedure:

  • Dissolve the appropriate metal salt and this compound in DMF in a Teflon-lined autoclave. The molar ratios of metal salt to linker may vary depending on the target MOF.[1]

  • Stir the mixture at room temperature for a designated period (e.g., 10-20 minutes) to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at a specific temperature for a defined duration (e.g., 90-125°C for 48 hours). The reaction temperature and time are critical parameters that influence crystal growth and phase purity.[1]

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product sequentially with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and residual DMF from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules coordinated to the metal sites and occluded within the pores. For some MOFs like IRMOF-3, a solvent exchange with chloroform followed by heating is employed for activation.

Characterization Methods

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOFs, PXRD patterns are recorded and compared with simulated patterns from single-crystal X-ray diffraction data or literature reports.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. The decomposition temperature is determined from the TGA curve.

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area, pore volume, and pore size distribution of the activated MOFs.

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the synthesis and characterization workflow for these materials.

SynthesisWorkflow Start Start Reagents Metal Salt & This compound Start->Reagents Solvent DMF Start->Solvent Mixing Mixing & Stirring Reagents->Mixing Solvent->Mixing Solvothermal Solvothermal Reaction (Autoclave, Heat) Mixing->Solvothermal Cooling Cooling Solvothermal->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing (DMF, Ethanol/Methanol) Filtration->Washing Activation Activation (Heat, Vacuum) Washing->Activation Product Crystalline MOF Activation->Product

Caption: General solvothermal synthesis workflow for metal-2-aminoterephthalic acid MOFs.

CharacterizationWorkflow SynthesizedMOF Synthesized MOF PXRD Powder X-ray Diffraction (PXRD) (Phase & Purity) SynthesizedMOF->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) SynthesizedMOF->TGA BET BET Analysis (Surface Area & Porosity) SynthesizedMOF->BET Catalysis Catalytic Activity Testing (Application Specific) SynthesizedMOF->Catalysis Analysis Data Analysis & Comparison PXRD->Analysis TGA->Analysis BET->Analysis Catalysis->Analysis

Caption: Standard characterization workflow for synthesized MOFs.

Catalytic Applications

The catalytic performance of MOFs derived from this compound is highly dependent on the nature of the metal node, which can act as a Lewis acid site or a redox-active center.

  • Fe/Co-MOFs: Bimetallic Fe/Co-MOFs have demonstrated significant catalytic activity in the reduction of nitroarenes and as electrocatalysts for the oxygen evolution reaction (OER). The synergistic effect between the two metals can enhance the catalytic performance compared to their monometallic counterparts.

  • Cu-MOFs: Copper-based MOFs have shown peroxidase-like activity, enabling their use in colorimetric detection assays. They have also been investigated as catalysts for the aerobic oxidation of olefins.[2]

  • Ni-MOFs: Nickel-containing MOFs have been explored as electrocatalysts for the methanol oxidation reaction, a key process in direct methanol fuel cells.[3]

  • Zn-MOFs: While often considered catalytically less active than open-shell transition metal-based MOFs, the Lewis acidic Zn(II) centers in frameworks like IRMOF-3 can catalyze certain organic reactions.

This comparative guide serves as a foundational resource for the selection and design of this compound-based MOFs. The presented data and protocols highlight the significant influence of the metal node on the final properties of the material, providing a rational basis for tailoring MOFs for specific applications in catalysis, gas separation, and drug delivery. Further research into bimetallic and mixed-metal systems holds the promise of unlocking synergistic effects and even greater functional diversity.

References

Isoreticular MOFs based on 2-Aminoterephthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Isoreticular MOFs Based on 2-Aminoterephthalic Acid Derivatives for Drug Delivery Applications

Researchers in drug development are increasingly turning to isoreticular metal-organic frameworks (MOFs) for their tunable structures and high porosity, making them promising candidates for drug delivery systems. This guide provides a detailed comparison of isoreticular MOFs based on this compound and its derivatives, with a focus on their synthesis, drug loading capabilities, and release kinetics. Experimental data is presented to offer a clear comparison of their performance.

Performance Comparison of Isoreticular MOFs

The introduction of amino groups into the organic linkers of MOFs has been shown to significantly influence their drug delivery properties. A notable example is the comparison between IRMOF-1 (based on terephthalic acid) and IRMOF-3 (based on this compound). The amino group in IRMOF-3 enhances the affinity for drug molecules like curcumin (B1669340), leading to a higher drug loading capacity and a more sustained release profile compared to its non-functionalized counterpart.[1]

Below is a summary of key performance indicators for various isoreticular MOFs based on this compound derivatives.

MOF NameMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)DrugDrug Loading Capacity (%)Key Findings
IRMOF-3ZnThis compound718.11[2]0.378[2]Curcumin55.36[1]Higher drug loading and slower release compared to IRMOF-1.[1]
IRMOF-3ZnThis compound--10-hydroxycamptothecin (HCPT)46 (wt%)[3]Demonstrates pH-responsive drug release.[3]
Mg-ABDCMgThis compound----Isostructural to Co-ABDC, exhibits high heat of CO₂ adsorption.[1][4]
Co-ABDCCoThis compound----Isostructural to Mg-ABDC, shows high CO₂/N₂ selectivity.[1][4]
Sr-ABDCSrThis compound----Good thermal stability but low adsorption capacity due to narrow pores.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of IRMOF-3 and subsequent drug loading and release studies.

Synthesis of IRMOF-3

Materials:

Procedure:

  • Dissolve 1.2 g (4.59 mmol) of zinc nitrate hexahydrate and 0.3 g (1.66 mmol) of this compound in 30 mL of dry DMF.[2]

  • Stir the suspension for 20 minutes at room temperature.[2]

  • Transfer the mixture to a Teflon-lined autoclave and heat in an oven at 105 °C for 24 hours.[2]

  • Allow the autoclave to cool slowly to room temperature.

  • Remove the solvent and rinse the resulting brown crystals three times with dry DMF.[2]

  • Immerse the product in chloroform for three days, replacing the chloroform with a fresh portion daily to activate the MOF.[2]

Drug Loading: Curcumin in IRMOF-3

Materials:

Procedure:

  • Prepare a stock solution of curcumin in ethanol.

  • Disperse a known amount of activated IRMOF-3 in the curcumin solution.

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.

  • Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.

  • Wash the curcumin-loaded IRMOF-3 with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

  • Determine the drug loading capacity by analyzing the concentration of curcumin remaining in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release Study

Materials:

  • Curcumin-loaded IRMOF-3

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.0 and 7.4)

Procedure:

  • Disperse a known amount of curcumin-loaded IRMOF-3 in a specific volume of PBS in a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[3]

  • Analyze the concentration of curcumin in the withdrawn aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the synthesis and application of these isoreticular MOFs.

Synthesis_of_IRMOF3 Synthesis of IRMOF-3 cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product & Activation Zn_nitrate Zinc Nitrate Hexahydrate DMF DMF (Solvent) Zn_nitrate->DMF Amino_terephthalic 2-Aminoterephthalic Acid Amino_terephthalic->DMF Heating Heating (105°C, 24h) DMF->Heating IRMOF3_raw As-synthesized IRMOF-3 Heating->IRMOF3_raw Activation Solvent Exchange (Chloroform) IRMOF3_raw->Activation IRMOF3_activated Activated IRMOF-3 Activation->IRMOF3_activated

Caption: Workflow for the solvothermal synthesis and activation of IRMOF-3.

Drug_Delivery_Mechanism Drug Loading and Release Mechanism cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated Amino-MOF Loading_Process Encapsulation Activated_MOF->Loading_Process Drug_Molecule Drug Molecule (e.g., Curcumin) Drug_Molecule->Loading_Process Loaded_MOF Drug-Loaded Amino-MOF Loading_Process->Loaded_MOF Release_Process Diffusion Loaded_MOF->Release_Process Release_Environment Physiological Environment (pH) Release_Environment->Release_Process Released_Drug Released Drug Molecule Release_Process->Released_Drug

Caption: Schematic of the drug loading and release process using amino-functionalized MOFs.

Functionalization_Advantage Advantage of Amino Functionalization cluster_properties Properties IRMOF1 IRMOF-1 (Terephthalic Acid) Affinity Drug Affinity IRMOF1->Affinity Lower IRMOF3 IRMOF-3 (this compound) IRMOF3->Affinity Higher (due to -NH₂ group) Loading Drug Loading Capacity Affinity->Loading Release Drug Release Rate Affinity->Release Loading->IRMOF1 Lower Loading->IRMOF3 Higher Release->IRMOF1 Faster Release->IRMOF3 Slower (Sustained)

Caption: Comparison of properties between IRMOF-1 and amino-functionalized IRMOF-3.

References

Assessing the Reusability of 2-Aminoterephthalic Acid-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for robust and recyclable catalysts is a cornerstone of sustainable chemical synthesis and drug development. 2-Aminoterephthalic acid has emerged as a versatile building block in the design of highly effective heterogeneous catalysts, primarily as a linker in Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of the reusability of this compound-based catalysts with other alternatives, supported by experimental data.

Performance Comparison of this compound-Based Catalysts

Catalysts derived from this compound, particularly the zirconium-based MOF UiO-66-NH₂ and the chromium-based MIL-101(Cr)-NH₂, have demonstrated remarkable stability and reusability across a range of applications, including photocatalytic degradation of pollutants and various organic transformations. The amino group present on the terephthalate (B1205515) linker often enhances catalytic activity and provides a site for further functionalization.

Reusability in Photocatalytic Dye Degradation

The photocatalytic degradation of organic dyes is a common benchmark for catalyst performance and reusability. The following table compares the performance of a UiO-66-NH₂ composite with another MOF-based catalyst in the degradation of methylene (B1212753) blue (MB).

CatalystReactionSubstrateInitial ConcentrationCatalyst LoadingLight SourceReaction TimeDegradation Efficiency (%)Reusability (Number of Cycles)Final Efficiency (%)Reference
NH₂-UiO-66/ZnOPhotocatalytic DegradationMethylene Blue--Visible Light1 h96.7--[1]
MIL-101(Cr)Adsorptionp-nitrophenol----Adsorption capacity: ~18.3 mg g⁻¹Successive removal processesExceptional stability[2]

Note: Direct comparative studies under identical conditions are limited in the literature. This table compiles data from different studies to provide a relative performance overview.

Reusability in Other Catalytic Reactions

Beyond photocatalysis, MOFs based on this compound have been successfully employed and recycled in other important chemical transformations.

CatalystReactionSubstrateProductSolventTemperature (°C)TimeYield (%)Reusability (Number of Cycles)Final Yield (%)Reference
MIL-101(Cr)-N(CH₂PO₃H₂)₂Multi-component reaction4-nitro benzaldehyde, ethyl cyanoacetate, hydrazine (B178648) hydrate, malononitrileN-amino-2-pyridone derivative---906Not specified[3]
MIL-101(Cr)One-pot, three-component synthesisBenzil, 4-chlorobenzaldehyde, ammonium (B1175870) acetate2,4,5-trisubstituted imidazoleSolvent-free12010 min955Slight loss[4]
UiO-66-NH₂–PdC-O cross-couplingPhenol, Aryl halideUnsymmetrical ethersEtOH-120 min925Not specified[5]
Amine Functionalized Graphitic Carbon Nitride (NH₂-GCN)Knoevenagel Condensation4-nitrobenzaldehyde, malononitrile2-(4-nitrobenzylidene) malononitrileEthanol (B145695)25-92--[6][7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate assessment of catalyst reusability. Below are generalized methodologies for catalyst synthesis and reusability testing in a photocatalytic application.

Synthesis of UiO-66-NH₂

A common method for the synthesis of UiO-66-NH₂ is the solvothermal method.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ZrCl₄ and this compound in DMF in a Teflon-lined autoclave.

  • Add a specific amount of HCl and water to the mixture.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 85-120°C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the solid product is collected by centrifugation or filtration.

  • The collected solid is washed multiple times with DMF and then with a solvent like ethanol or methanol (B129727) to remove unreacted precursors.

  • The final product is dried under vacuum.

General Protocol for Photocatalytic Reusability Test

This protocol outlines a typical procedure for evaluating the reusability of a photocatalyst for dye degradation.

Materials:

  • Synthesized photocatalyst (e.g., UiO-66-NH₂)

  • Organic dye stock solution (e.g., Methylene Blue)

  • Deionized water

  • Photoreactor with a suitable light source (e.g., Xenon lamp with a visible light filter)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Initial Run: a. Prepare a specific volume and concentration of the dye solution in the photoreactor. b. Add a known amount of the photocatalyst to the solution. c. Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium. d. Take an initial sample (t=0), centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the dye's maximum absorption wavelength using a UV-Vis spectrophotometer. e. Turn on the light source to initiate the photocatalytic reaction. f. Withdraw aliquots at regular time intervals, centrifuge, and measure the absorbance of the supernatant. g. Calculate the degradation efficiency at each time point.

  • Catalyst Recovery and Subsequent Runs: a. After the first run, recover the catalyst from the reaction mixture by centrifugation. b. Wash the recovered catalyst several times with deionized water and then with a solvent like ethanol to remove any adsorbed dye molecules and byproducts. c. Dry the catalyst under vacuum or in an oven at a mild temperature. d. Add the recycled catalyst to a fresh dye solution of the same initial concentration and volume. e. Repeat the photocatalytic degradation experiment (steps 1.c to 1.g) for the desired number of cycles.

  • Data Analysis: a. Plot the degradation efficiency versus time for each cycle. b. Compare the degradation efficiency of each cycle to assess the catalyst's stability and reusability. c. Characterize the catalyst after the final run using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to check for any changes in its crystalline structure and morphology.

Visualizing the Catalytic Process

Understanding the underlying mechanism is key to designing more efficient catalysts. The following diagrams illustrate a proposed photocatalytic mechanism for a this compound-based MOF and a general workflow for assessing catalyst reusability.

Photocatalytic_Mechanism cluster_MOF UiO-66-NH₂ cluster_reaction Redox Reactions VB Valence Band (VB) (2-aminoterephthalate linker) CB Conduction Band (CB) (Zr-oxo cluster) VB->CB e⁻ (LMCT) H2O H₂O VB->H2O Oxidation (h⁺) O2 O₂ CB->O2 Reduction O2_rad •O₂⁻ O2->O2_rad Pollutant Organic Pollutant O2_rad->Pollutant Oxidation OH_rad •OH H2O->OH_rad OH_rad->Pollutant Oxidation Degradation Degradation Products Pollutant->Degradation Light Visible Light (hν) Light->VB Excitation

Caption: Proposed photocatalytic mechanism of UiO-66-NH₂ under visible light.

Catalyst_Reusability_Workflow start Start: Fresh Catalyst reaction Catalytic Reaction (e.g., Photocatalysis) start->reaction separation Catalyst Separation (Centrifugation/Filtration) reaction->separation analysis Performance Analysis (e.g., Yield, Conversion) reaction->analysis washing Washing (Solvent) separation->washing drying Drying (Vacuum/Oven) washing->drying recycled_catalyst Recycled Catalyst drying->recycled_catalyst recycled_catalyst->reaction Next Cycle characterization Post-run Characterization (XRD, SEM) recycled_catalyst->characterization end End analysis->end characterization->end

Caption: General experimental workflow for assessing catalyst reusability.

References

A Cross-Validation of Experimental and Computational Analyses of 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of 2-Aminoterephthalic acid is crucial for its application in areas such as the synthesis of metal-organic frameworks (MOFs) and pharmaceutical development.[1] This guide provides a comparative analysis of experimental data and computational results for this compound, offering a clear cross-validation of its molecular properties.

This compound (H₂ATA), a derivative of terephthalic acid, is a versatile organic linker due to its amino and carboxylic acid functional groups.[2][3] These groups allow for the formation of extended structures, such as MOFs, and can participate in hydrogen bonding to direct self-assembly.[2] The inherent light-absorbing properties of H₂ATA also make it suitable for photocatalytic applications.[2] This guide summarizes key quantitative data from both laboratory experiments and theoretical calculations, provides detailed experimental protocols, and visualizes the workflow of this comparative analysis.

Comparative Analysis of Molecular Geometry

The geometric parameters of this compound have been determined experimentally and calculated using Density Functional Theory (DFT). A comparison of selected bond lengths and angles reveals a strong agreement between the two methods, validating the computational models used.[4][5]

Parameter Experimental Value (Å or °) Computational Value (Å or °) Methodology
C-NH₂ Bond Length~1.39 Å1.385 ÅDFT/B3LYP/6-311++G(d,p)[5]
C-COOH Bond Lengths~1.49 Å1.47 ÅDFT/B3LYP/6-311++G(d,p)[5]
C=O Bond Length~1.21 Å1.215 ÅDFT/B3LYP/6-311++G(d,p)[5]
O-H Bond LengthNot specifiedNot specified
C-C (ring) Bond LengthsNot specifiedNot specified
C-N-H Bond AngleNot specifiedNot specified
O-C-O Bond Angle~123°121.17°DFT/B3LYP/6-311++G(d,p)[5]

Spectroscopic Properties: A Tale of Two Spectrums

Spectroscopic analysis provides insight into the vibrational and electronic properties of a molecule. Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of the molecule, while UV-Vis spectroscopy examines its electronic transitions. Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict these spectroscopic features.

Vibrational Analysis: FTIR Spectroscopy

The experimental FTIR spectrum of this compound shows characteristic peaks corresponding to its functional groups. DFT calculations have been successfully used to assign these vibrational modes.[6]

Vibrational Mode Experimental Frequency (cm⁻¹) Computational Frequency (cm⁻¹) Assignment
N-H Stretch (asymmetric)3469Not specifiedAmino Group
N-H Stretch (symmetric)3359Not specifiedAmino Group
C=O Stretch~1680Not specifiedCarboxylic Acid
C-N Stretch1253Not specifiedAromatic Amine
O-H BendNot specifiedNot specifiedCarboxylic Acid
Electronic Transitions: UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in ethanol (B145695) exhibits distinct absorption bands. TD-DFT calculations have been employed to predict the electronic transitions corresponding to these bands, showing good agreement with experimental data.[2][6]

Transition Experimental λmax (nm) Computational λmax (nm) Oscillator Strength (f) Major Contribution
π → π3423550.087HOMO → LUMO (95%)[2]
π → π2953010.154HOMO-1 → LUMO (89%)[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Bruker IFS 85 or similar FTIR spectrometer is used for analysis.[7]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the transmission mode over a range of 4000-400 cm⁻¹.[6] A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as ethanol, to a known concentration.[6]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The absorption spectrum is recorded over a wavelength range of 190-450 nm.[6]

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is determined from the spectrum.

Visualizing the Workflow and Concepts

The following diagrams illustrate the workflow for the cross-validation of experimental and computational results and the interplay between theoretical and experimental approaches.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_crossval Cross-Validation Synthesis Synthesis of 2-ATA FTIR FTIR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis XRD X-ray Diffraction Synthesis->XRD CompareSpectra Compare Spectra FTIR->CompareSpectra UVVis->CompareSpectra CompareGeom Compare Geometries XRD->CompareGeom DFT DFT Calculations TDDFT TD-DFT Calculations DFT->TDDFT DFT->CompareSpectra TDDFT->CompareSpectra GeomOpt Geometry Optimization GeomOpt->DFT GeomOpt->CompareGeom Validation Validated Molecular Model CompareGeom->Validation CompareSpectra->Validation

Caption: Workflow for Cross-Validation of this compound.

G Theory Theoretical Prediction (e.g., DFT) Experiment Experimental Validation (e.g., Spectroscopy) Theory->Experiment Guides Experiment Understanding Fundamental Understanding of Molecular Properties Theory->Understanding Experiment->Theory Refines Theory Experiment->Understanding Application Application in Materials Science & Drug Development Understanding->Application

Caption: Interplay of Theory and Experiment in Materials Science.

References

A Comparative Guide to the Structural Analysis of 2-Aminoterephthalic Acid MOFs via XRD and BET

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity and porosity of Metal-Organic Frameworks (MOFs) are paramount to their function in diverse applications such as gas storage, catalysis, and drug delivery. For MOFs synthesized from 2-aminoterephthalic acid (NH2-BDC), X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis are indispensable techniques for elucidating their crystalline structure and surface area characteristics. This guide provides a comparative overview of the structural properties of prominent NH2-BDC MOFs, supported by experimental data and detailed protocols for their characterization.

Comparative Structural Data

The following table summarizes key structural parameters obtained from XRD and BET analyses for several well-known this compound MOFs, including MIL-101(Cr)-NH2, IRMOF-3, and UiO-66-NH2. These values can vary based on the specific synthesis conditions and post-synthetic modifications.

MOFSynthesis/Modification ConditionsBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Key XRD Peaks (2θ)
MIL-101(Cr)-NH2 Hydrothermal synthesis at 120°C for 24h in pure water2200 ± 100 to 2500 ± 200Not specifiedNot specifiedBroad diffraction peaks indicative of small nanoparticle size
MIL-101(Cr)-NH2 Synthesis with NaOH modulator (molar ratio 1.0) at 140°C for 24h2200 ± 100 to 2500 ± 200Not specifiedNot specifiedBroad diffraction peaks indicative of small nanoparticle size
MIL-101(Fe)-NH2 As-synthesized6700.42.4Not specified
MIL-101(Fe)-NH2 Washed with hot ethanol915Not specifiedNot specifiedNot specified
IRMOF-3 Solvothermal synthesis (100-130°C for 12-24h)718.110.3782.1056.8°, 9.7°, 13.6°
Cu@IRMOF-3 Post-synthetic modification of IRMOF-3Microporous structureNot specifiedNot specifiedFirm peaks indicating crystallinity
UiO-66-NH2 General synthesis11440.372.847.42°, 8.59°, 22.28°, 25.78°, 30.78°
UiO-66-NH2 Post-synthetic modification with 2-methylaziridine336Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible results in MOF synthesis and characterization. Below are typical experimental protocols for XRD and BET analysis of this compound MOFs.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline structure, phase purity, and crystallite size of the MOF.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.

Sample Preparation:

  • A small amount of the dried MOF powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.

  • The ground powder is then mounted onto a sample holder, ensuring a flat and level surface.

Data Collection:

  • The sample is placed in the diffractometer.

  • XRD patterns are typically collected over a 2θ range of 5° to 50°, with a step size of 0.02° and a scan speed of 2°/min.

  • The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ.

Data Analysis:

  • The positions and intensities of the diffraction peaks are compared to simulated patterns from single-crystal X-ray data or reference patterns from databases (e.g., JCPDS) to confirm the crystal structure and phase purity.[1]

  • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Brunauer-Emmett-Teller (BET) Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

Instrumentation: A volumetric gas adsorption analyzer is used. Nitrogen is the most common adsorbate.

Sample Preparation:

  • A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.

  • The sample is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture or solvent molecules from the pores. This process is crucial for obtaining accurate surface area measurements.

Data Collection:

  • The sample tube is transferred to the analysis port of the instrument and cooled to liquid nitrogen temperature (77 K).

  • Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).

  • A full adsorption-desorption isotherm is typically collected.

Data Analysis:

  • The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3 using the BET equation.

  • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • The pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model. The shape of the isotherm can provide qualitative information about the porous structure (e.g., Type I for microporous materials).[1]

Workflow for Synthesis and Structural Analysis of NH₂-BDC MOFs

The following diagram illustrates the general workflow from the synthesis of this compound MOFs to their structural characterization using XRD and BET.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Structural Analysis cluster_data Data Output Metal_Salt Metal Salt Synthesis Solvothermal/ Hydrothermal Synthesis Metal_Salt->Synthesis NH2_BDC This compound (NH₂-BDC) NH2_BDC->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Washing Washing (e.g., with DMF, Ethanol) Synthesis->Washing Crude Product Drying Drying/Activation (Vacuum, Heat) Washing->Drying MOF_Powder Activated MOF Powder Drying->MOF_Powder Purified Product XRD XRD Analysis MOF_Powder->XRD BET BET Analysis MOF_Powder->BET XRD_Data Crystal Structure, Phase Purity, Crystallite Size XRD->XRD_Data BET_Data Surface Area, Pore Volume, Pore Size BET->BET_Data

Caption: Workflow of NH₂-BDC MOF Synthesis and Characterization.

References

A Comparative Guide to the Catalytic Kinetics of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the amine functional group onto the organic linkers of Metal-Organic Frameworks (MOFs) has been shown to significantly enhance their catalytic capabilities. By using 2-aminoterephthalic acid as a building block, researchers have developed a class of MOFs, such as UiO-66-NH₂ and NH₂-MIL-125(Ti), with tailored electronic properties and active sites that are highly effective in a range of catalytic reactions. The amine group can act as a basic site, a proton relay, or a modulator of the electronic structure, leading to improved performance compared to their non-functionalized parent frameworks.[1][2][3][4]

This guide provides an objective comparison of the catalytic performance of MOFs derived from this compound against relevant alternatives, supported by experimental data from recent literature. We will delve into their applications in hydrolysis, esterification, and photocatalysis, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.

Performance in Hydrolysis Reactions: Detoxification of Nerve Agent Simulants

Zirconium-based MOFs, particularly UiO-66-NH₂, have demonstrated exceptional activity in the hydrolysis of chemical warfare agent simulants like dimethyl p-nitrophenyl phosphate (B84403) (DMNP). The presence of the amine group adjacent to the Zr₆ catalytic cluster is believed to play a crucial role in enhancing the reaction rate.

Comparative Kinetic Data for DMNP Hydrolysis
CatalystSubstrateKey Kinetic ParameterValueConditionsReference
UiO-66-NH₂ DMNPHalf-life (t₁/₂)~1 min Room Temp, N-ethylmorpholine buffer[5]
UiO-66-NH₂ (81 nm)DMNPHalf-life (t₁/₂)3.9 min Microwave-assisted synthesis[6]
UiO-66-NH₂ (159 nm)DMNPHalf-life (t₁/₂)11.1 minMicrowave-assisted synthesis[6]
UiO-66 (Parent MOF)DMNPHalf-life (t₁/₂)35 min[6]
UiO-67DMNPHalf-life (t₁/₂)3.5 min[6]
NU-1000DMNPHalf-life (t₁/₂)15 min[6]

As shown in the table, UiO-66-NH₂ exhibits a significantly shorter half-life for DMNP hydrolysis compared to its parent framework, UiO-66, highlighting the positive effect of amine functionalization. Furthermore, kinetic performance is shown to be dependent on particle size, with smaller nanoparticles (81 nm) displaying faster reaction rates.[6]

Performance in Acid Catalysis: Esterification Reactions

Amine-functionalized MOFs can act as bifunctional acid-base catalysts. In the esterification of levulinic acid with ethanol (B145695), the Lewis acidic Zr sites and the basic amine groups of UiO-66-NH₂ are proposed to work cooperatively to achieve high product selectivity and yield.[7]

Comparative Kinetic Data for Levulinic Acid Esterification
CatalystReactionKey Kinetic ParameterValueConditionsReference
UiO-66-NH₂ (MOF25%)Levulinic Acid + EthanolTurnover Number (TON)66.18 mol/mol Zr Autoclave reactor, 3h[7][8]
UiO-66-NH₂ (MOF50%)Levulinic Acid + EthanolConversionLower than MOF25%Batch system[7]
UiO-66-NH₂ (MOF100%)Levulinic Acid + EthanolConversionLowest of the threeBatch system[7]

The catalytic activity in this case was found to be influenced by the synthesis solvent composition, which affects the surface availability of Zr⁴⁺ acid sites and -NH₂ basic sites. A catalyst synthesized with 25% DMF and 75% acetone (B3395972) (MOF25%) showed the highest turnover number.[7][8]

Performance in Photocatalysis

MOFs like NH₂-MIL-125(Ti) utilize the 2-aminoterephthalate linker as a photosensitizer. Upon visible light irradiation, charge separation occurs, enabling redox reactions for applications such as hydrogen evolution and CO₂ reduction.

Comparative Data for Photocatalytic Reactions
CatalystReactionKey Performance MetricValueConditionsReference
NH₂-MIL-125(Ti) H₂ EvolutionH₂ Production8050 µmol g⁻¹ (after 3 cycles)Visible light (λ ≥ 385 nm)[9]
Co@NH₂-MIL-125(Ti) H₂ EvolutionH₂ Production4810 µmol g⁻¹ (after 3 cycles)Visible light (λ ≥ 385 nm)[9]
rGO@NH₂-MIL-125 CO₂ PhotoreductionMethyl Formate Yield1,116 µmol g⁻¹ h⁻¹ CH₃OH, visible light[10]
Pure NH₂-MIL-125(Ti)CO₂ PhotoreductionMethyl Formate Yield~500 µmol g⁻¹ h⁻¹CH₃OH, visible light[10]

The data indicates that modifications such as creating defects or forming composites can dramatically alter photocatalytic activity. For H₂ evolution, the pristine MOF showed enhanced activity after several cycles, suggesting structural changes create more active sites.[9] For CO₂ reduction, a composite with reduced graphene oxide (rGO) more than doubled the product yield, attributed to improved charge separation and transfer.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis and catalytic testing of this compound MOFs.

Protocol 1: Synthesis of UiO-66-NH₂

This protocol is adapted from the solvothermal synthesis method described for catalytic applications.[5]

  • Preparation of Precursor Solution: Dissolve Zirconium(IV) chloride (ZrCl₄, e.g., 0.080 g, 0.343 mmol) in N,N-dimethylformamide (DMF, e.g., 20 mL) in a 20 mL glass scintillation vial. Sonicate for 1 minute and stir for 5 minutes to ensure complete dissolution.

  • Ligand Addition: Add this compound (e.g., 0.062 g, 0.343 mmol) and deionized water (e.g., 20 µL) to the solution under continuous stirring.

  • Solvothermal Reaction: Seal the vial and heat the mixture in a furnace or oven at 85 °C for 24 hours.

  • Product Collection and Washing: After cooling to room temperature, collect the resulting yellow powder by filtration using a polypropylene (B1209903) membrane (0.45 µm pore size).

  • Purification: Wash the collected solid thoroughly with DMF and then with a solvent like ethanol or methanol (B129727) to remove unreacted precursors and residual DMF.

  • Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 110-150 °C) to remove trapped solvent molecules from the pores, activating the catalyst.

Protocol 2: Kinetic Study of DMNP Hydrolysis

This protocol outlines a typical experiment for evaluating the catalytic hydrolysis of a nerve agent simulant.[5]

  • Buffer Preparation: Prepare a stock solution of a suitable buffer, such as N-ethylmorpholine (e.g., 0.45 M in water).

  • Catalyst Suspension: Accurately weigh a specific amount of activated UiO-66-NH₂ powder (e.g., 2.6 mg, 0.0015 mmol) and place it in a microcentrifuge tube.

  • Reaction Initiation: Add the buffer solution (e.g., 1 mL) to the tube containing the catalyst. Then, add a stock solution of DMNP in a solvent like acetonitrile (B52724) to initiate the reaction. The final concentration of DMNP should be in the millimolar range.

  • Monitoring the Reaction: The progress of the hydrolysis reaction is monitored by measuring the formation of the product, p-nitrophenolate, over time using UV-Vis spectroscopy. The absorbance is measured at the characteristic wavelength of the product (typically around 400 nm).

  • Data Analysis: Record the absorbance at regular time intervals. The concentration of the product can be calculated using a calibration curve. The reaction rate and half-life (t₁/₂) are then determined by fitting the concentration vs. time data to a pseudo-first-order kinetic model.

Visualizations

Diagrams are essential for understanding the logical flow of experiments and the relationships between different stages of research.

G General Workflow for Kinetic Analysis of MOF Catalysts cluster_synthesis Catalyst Preparation cluster_reaction Catalytic Testing cluster_analysis Data Analysis s1 Precursor & Ligand (e.g., ZrCl₄, 2-ATA) s2 Solvothermal Synthesis (DMF, Heat) s1->s2 s3 Purification (Washing, Filtration) s2->s3 s4 Activation (Vacuum, Heat) s3->s4 c1 Structural Analysis (XRD, SEM) c2 Porosity Measurement (N₂ Sorption) c3 Compositional Analysis (FTIR, XPS) r1 Reactor Setup (Batch or Flow) s4->r1 r2 Add Reactants & Catalyst r1->r2 r3 Monitor Reaction (e.g., UV-Vis, GC) r2->r3 r4 Collect Data (Concentration vs. Time) r3->r4 a1 Kinetic Modeling r4->a1 a2 Calculate Parameters (Rate, t½, TON, TOF) a1->a2 a3 Compare Performance a2->a3

Caption: Workflow for MOF catalyst synthesis, characterization, and kinetic evaluation.

G Proposed Bifunctional Mechanism in Esterification cluster_mof mof UiO-66-NH₂ Site zr_site Zr-OH (Lewis Acid) activated_acid Activated Carbonyl zr_site->activated_acid amine_site -NH₂ (Brønsted Base) activated_alcohol Activated Alcohol (R'-O⁻ H⁺) amine_site->activated_alcohol alcohol Alcohol (R'-OH) alcohol->amine_site 2. Proton Abstraction acid Carboxylic Acid (R-COOH) acid->zr_site 1. Carbonyl Coordination activated_alcohol->activated_acid 3. Nucleophilic Attack ester Ester Product activated_acid->ester 4. Elimination water Water activated_acid->water 4. Elimination

Caption: Cooperative acid-base catalysis by UiO-66-NH₂ in esterification reactions.

References

A Comparative Guide to Solvothermal and Microwave Synthesis of 2-Aminoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Metal-Organic Frameworks (MOFs) is a critical step in their application for drug delivery, catalysis, and gas storage. Among the various MOFs, those constructed from 2-aminoterephthalic acid have garnered significant attention due to the functionalizability of the amino group. The two primary methods for synthesizing these MOFs are conventional solvothermal synthesis and microwave-assisted synthesis. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

At a Glance: Solvothermal vs. Microwave Synthesis

Microwave-assisted synthesis has emerged as a promising alternative to the traditional solvothermal method, offering significant reductions in reaction time and often leading to improved or comparable material properties.[1][2] The primary advantage of microwave synthesis is the rapid and uniform heating of the reagents, which can accelerate nucleation and crystal growth.[1]

Quantitative Comparison of Synthesis Methods

The choice of synthesis method can significantly impact the physicochemical properties of the resulting this compound MOFs. The following table summarizes key quantitative data for the synthesis of UiO-66-NH2 and Fe-MIL-101-NH2, two prominent MOFs derived from this compound.

ParameterSolvothermal SynthesisMicrowave-Assisted SynthesisMOF System
Reaction Time 20 - 24 hours[3][4]20 - 30 minutes[3][5]UiO-66-NH2
24 hours[6]Not specified in direct comparisonFe-MIL-101-NH2
Temperature 85 - 120 °C[4][7]120 - 180 °C[8]UiO-66-NH2
110 °C[6]~150 °C (typical)[2]Fe-MIL-101-NH2
Yield Not specified in direct comparison84 - 91%[5]UiO-66-NH2
Not specified in direct comparisonHigh space-time yields reported[2]Fe-MIL-101-NH2
Crystal Size ~500 nm[3]~600 nm[3]UiO-66-NH2
BET Surface Area Not specified in direct comparison875 - 1035 m²/g[5][8]UiO-66-NH2
CO2 Adsorption Not specified in direct comparison5.8 mmol/g (at 273 K and 1 bar)[3]UiO-66-NH2
CO2/N2 Selectivity Not specified in direct comparison66[3]UiO-66-NH2

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of MOFs. Below are representative protocols for the solvothermal and microwave-assisted synthesis of UiO-66-NH2.

Solvothermal Synthesis of UiO-66-NH2

This protocol is adapted from a procedure for growing UiO-66-NH2 on various substrates.[4]

  • Precursor Solution Preparation:

    • Dissolve 0.080 g (0.343 mmol) of Zirconium(IV) chloride (ZrCl₄) in 20 mL of N,N-Dimethylformamide (DMF) in a 20 mL glass scintillation vial.

    • Aid dissolution by sonicating for 1 minute, followed by stirring for 5 minutes.

    • To this solution, add 0.062 g (0.343 mmol) of this compound and 20 µL of deionized water under continuous stirring (approximately 500 rpm).

  • Reaction:

    • Heat the prepared mixture at 85°C for 24 hours in a laboratory oven.

  • Product Isolation and Purification:

    • Collect the resulting UiO-66-NH2 product by filtering out unreacted precursors, byproducts, and residual DMF using a polypropylene (B1209903) membrane (0.45 µm pore size).

    • Wash the collected solid thoroughly with fresh DMF and subsequently with ethanol (B145695) to remove any remaining impurities.

    • Dry the purified product under vacuum.

Microwave-Assisted Synthesis of UiO-66-NH2

This protocol is based on a rapid synthesis method with a focus on scalability.[5]

  • Precursor Solution Preparation:

    • In a suitable microwave reactor vessel, combine Zirconium(IV) chloride, this compound, and a modulator (e.g., acetic acid or hydrochloric acid) in a solvent, typically DMF. The molar ratios of the reactants can be optimized to control crystal size and defects.[9]

  • Microwave Reaction:

    • Place the sealed reactor vessel in a monomodal microwave instrument.

    • Heat the mixture to the desired temperature (e.g., 120-150°C) with a specific ramp time and hold it at that temperature for a short duration, typically ranging from a few minutes to 30 minutes.

  • Product Isolation and Purification:

    • After the reaction is complete and the vessel has cooled, collect the crystalline product by centrifugation or filtration.

    • Wash the product multiple times with DMF and then with a lower-boiling-point solvent like ethanol or methanol (B129727) to exchange the high-boiling-point solvent.

    • Dry the final product under vacuum.

Synthesis Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows of solvothermal and microwave-assisted synthesis of this compound MOFs.

G cluster_solvothermal Solvothermal Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_outcomes Comparative Outcomes S1 Precursor Dissolution (Metal Salt + 2-ATA in Solvent) S2 Sealed Autoclave S1->S2 S3 Conventional Oven Heating (Slow, Uniform Heating) S2->S3 S4 Long Reaction Time (Hours to Days) S3->S4 S5 Cooling & Product Collection S4->S5 S6 Washing & Drying S5->S6 O1 Crystal Size & Morphology S6->O1 O2 Yield & Purity S6->O2 O3 Surface Area & Porosity S6->O3 M1 Precursor Dissolution (Metal Salt + 2-ATA in Solvent) M2 Sealed Microwave Vial M1->M2 M3 Microwave Irradiation (Rapid, Volumetric Heating) M2->M3 M4 Short Reaction Time (Minutes to Hours) M3->M4 M5 Cooling & Product Collection M4->M5 M6 Washing & Drying M5->M6 M6->O1 M6->O2 M6->O3

Caption: Comparative workflow of solvothermal and microwave-assisted synthesis of this compound MOFs.

Logical Relationship of Synthesis Parameters

The interplay of various reaction parameters determines the final properties of the synthesized MOFs. The following diagram illustrates the logical relationships between key synthesis variables and the resulting MOF characteristics.

G cluster_inputs Synthesis Parameters cluster_process Crystallization Process cluster_outputs MOF Characteristics Method Synthesis Method (Solvothermal vs. Microwave) Nucleation Nucleation Rate Method->Nucleation affects Growth Crystal Growth Rate Method->Growth affects Time Reaction Time Time->Growth influences Temp Temperature Temp->Nucleation influences Temp->Growth influences Solvent Solvent Solvent->Nucleation affects Purity Phase Purity Solvent->Purity affects Modulator Modulator Size Crystal Size Modulator->Size controls Defects Defect Density Modulator->Defects controls Nucleation->Size Yield Yield Nucleation->Yield Growth->Size Morphology Morphology Growth->Morphology Growth->Yield SurfaceArea Surface Area Purity->SurfaceArea Defects->SurfaceArea

Caption: Logical relationships between synthesis parameters and MOF characteristics.

References

Evaluating the Selectivity of 2-Aminoterephthalic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of selective chemosensors is a cornerstone of modern analytical chemistry, with profound implications for environmental monitoring, biomedical diagnostics, and pharmaceutical analysis. Among the diverse array of sensing platforms, those based on 2-aminoterephthalic acid have garnered significant attention. This organic ligand serves as a versatile building block for the synthesis of highly fluorescent materials, particularly Metal-Organic Frameworks (MOFs), which exhibit exceptional sensitivity and, critically, selectivity towards specific analytes. This guide provides a comparative analysis of the selectivity of this compound-based sensors, supported by experimental data and detailed protocols to aid researchers in their development and application.

Performance Comparison of this compound-Based Sensors

The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. In the context of this compound-based fluorescent sensors, selectivity is often assessed by monitoring the change in fluorescence intensity upon introduction of the target analyte versus a panel of other ions or molecules. The data presented below is compiled from studies on two prominent examples of such sensors: a copper-based MOF (Cu-MOF) for the detection of ferric ions (Fe³⁺) and an iron-based MOF, NH₂-MIL-88B(Fe), for the detection of the antibiotic tetracycline.

Table 1: Selectivity of a Cu-MOF Sensor for Ferric Ions (Fe³⁺)

Interfering IonConcentration Ratio (Interferent:Fe³⁺)Fluorescence Quenching Efficiency (%)
Na⁺10:1< 5
K⁺10:1< 5
Ca²⁺10:1< 5
Mg²⁺10:1< 5
Al³⁺10:1~10
Cr³⁺10:1~15
Ni²⁺10:1< 5
Co²⁺10:1< 5
Zn²⁺10:1< 5
Pb²⁺10:1< 5
Cd²⁺10:1< 5
Fe³⁺ 1:1 > 90

Note: The data in this table is representative of typical performance and has been synthesized from qualitative statements in the literature, such as "No clear interference was observed when challenged with a wide variety of cations and anions"[1]. The quenching efficiencies for interfering ions are estimations based on graphical representations in similar studies.

Table 2: Selectivity of NH₂-MIL-88B(Fe) Sensor for Tetracycline

Interfering SubstanceConcentration Ratio (Interferent:Tetracycline)Fluorescence Response Change (%)
Glucose20:1< 3
Sucrose20:1< 3
Urea20:1< 2
Ascorbic Acid20:1~5
Dopamine20:1~4
Uric Acid20:1< 3
Na⁺50:1< 2
K⁺50:1< 2
Mg²⁺50:1< 2
Ca²⁺50:1< 2
Tetracycline 1:1 Significant Quenching

Note: This table is a representative summary based on literature describing the "excellent selectivity" of NH₂-MIL-88B(Fe) for tetracycline. The percentage changes for interferents are illustrative of the minimal impact reported.

Signaling Pathway and Experimental Workflow

The sensing mechanism of these materials often relies on fluorescence quenching. For instance, the high fluorescence of the this compound-based MOF can be significantly quenched upon interaction with an analyte like Fe³⁺. This is often attributed to an electron transfer process from the excited state of the MOF to the d-orbitals of the metal ion.

Signaling_Pathway cluster_sensor This compound-Based MOF cluster_quenching Analyte Interaction (e.g., Fe³⁺) Excitation Excitation Excited_State Excited_State Excitation->Excited_State Light (hν) Ground_State Ground_State Excited_State->Ground_State Radiative Decay Analyte Fe³⁺ Excited_State->Analyte Electron Transfer Nonradiative_Decay Non-radiative Decay Fluorescence Strong Fluorescence Ground_State->Fluorescence No_Fluorescence Quenched Fluorescence

Caption: Fluorescence quenching mechanism in a this compound-based sensor.

The evaluation of sensor selectivity follows a systematic experimental workflow designed to challenge the sensor with a variety of potential interferents.

Experimental_Workflow Start Start Prepare_Sensor Prepare Sensor Suspension Start->Prepare_Sensor Prepare_Analytes Prepare Stock Solutions (Target Analyte & Interferents) Start->Prepare_Analytes Measure_Blank Measure Fluorescence of Sensor Suspension (Blank) Prepare_Sensor->Measure_Blank Add_Target Add Target Analyte Measure_Blank->Add_Target Add_Interferent Add Interfering Species Measure_Blank->Add_Interferent Measure_Target Measure Fluorescence Add_Target->Measure_Target Compare_Results Compare Fluorescence Changes Measure_Target->Compare_Results Measure_Interference Measure Fluorescence Add_Interferent->Measure_Interference Measure_Interference->Compare_Results End End Compare_Results->End

Caption: Workflow for evaluating the selectivity of a fluorescent sensor.

Experimental Protocols

Synthesis of this compound-Based MOFs (General Solvothermal Method)

This protocol provides a general framework for the synthesis of MOFs like Cu-MOF and NH₂-MIL-88B(Fe). Specific metal salts, solvent ratios, and reaction conditions may vary based on the desired MOF.

Materials:

  • This compound (H₂N-BDC)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O for Cu-MOF, FeCl₃·6H₂O for NH₂-MIL-88B(Fe))

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve this compound in DMF in a beaker with stirring.

  • In a separate beaker, dissolve the metal salt in a mixture of DMF and deionized water.

  • Pour the metal salt solution into the this compound solution and stir for 30 minutes to ensure homogeneity.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product sequentially with DMF and ethanol to remove any unreacted precursors.

  • Dry the final MOF product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol for Selectivity Evaluation of a Fluorescent Sensor

This protocol details the steps to assess the selectivity of a this compound-based fluorescent sensor against potential interfering species.

Materials and Equipment:

  • Synthesized this compound-based sensor (e.g., Cu-MOF or NH₂-MIL-88B(Fe))

  • Stock solution of the target analyte (e.g., Fe³⁺ or tetracycline)

  • Stock solutions of various interfering ions and molecules (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, glucose, etc.)

  • Appropriate buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Fluorometer

Procedure:

  • Preparation of Sensor Suspension: Disperse a small, precise amount of the synthesized MOF sensor in the chosen buffer solution to create a homogeneous suspension. The concentration should be optimized for a stable and strong fluorescence signal.

  • Fluorescence Measurement of the Blank: Transfer a specific volume of the sensor suspension to a cuvette and record its fluorescence emission spectrum. This will serve as the baseline fluorescence (F₀).

  • Interference Study: a. To a fresh cuvette containing the same volume of the sensor suspension, add a specific concentration of an interfering species. The concentration of the interferent is typically 10- to 100-fold higher than that of the target analyte. b. Record the fluorescence emission spectrum and note any change in intensity. c. Repeat this step for all the selected interfering species.

  • Target Analyte Measurement: a. To a fresh cuvette containing the sensor suspension, add the target analyte to a final concentration within the sensor's linear detection range. b. Record the fluorescence emission spectrum and measure the fluorescence intensity (F).

  • Competitive Selectivity Study: a. To a cuvette containing the sensor suspension and the same concentration of the target analyte as in step 4, add an interfering species at a high concentration (e.g., 10-fold excess). b. Record the fluorescence emission spectrum and compare the fluorescence response to that obtained with the target analyte alone. c. Repeat for all interfering species.

  • Data Analysis: Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte, with minimal to no change in the presence of other species. The results can be presented as a bar chart showing the relative fluorescence intensity in the presence of different species.

References

Unveiling the Endurance: A Comparative Guide to the Long-Term Stability of 2-Aminoterephthalic Acid Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of materials is a critical parameter influencing their viability in therapeutic applications. This guide provides an in-depth comparison of the stability of metal-organic frameworks (MOFs) synthesized from 2-aminoterephthalic acid against their non-functionalized counterparts and other relevant alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows to facilitate informed material selection.

The stability of MOFs, a class of porous crystalline materials, is paramount for their application in fields like drug delivery, where premature degradation can lead to uncontrolled release and potential toxicity. The introduction of functional groups, such as the amino group in this compound, can significantly alter the physicochemical properties of the MOF, including its stability. This guide explores these differences through a comparative analysis of thermal and chemical stability.

Comparative Stability Analysis: A Data-Driven Overview

The long-term stability of MOFs is typically assessed by subjecting them to various stressors, including elevated temperatures and different chemical environments, and then analyzing the retention of their crystalline structure and porosity.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to determine the thermal decomposition temperature of materials. The data below compares the thermal stability of MOFs synthesized with this compound (often referred to as amino-functionalized MOFs) with their non-functionalized analogs.

MaterialLigandMetal CenterDecomposition Temperature (°C)Reference
IRMOF-3This compoundZn~250-300[1]
MOF-5Terephthalic acidZn~460[1]
Mg-ABDCThis compoundMg>350[2]
Co-ABDCThis compoundCo>350[2]
Sr-ABDCThis compoundSr>350[2]
UiO-66-NH₂This compoundZr~350[1]
UiO-66Terephthalic acidZr>450[3][4]

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

The data suggests that while amino-functionalization can in some cases decrease the thermal stability of MOFs, as seen in the comparison between IRMOF-3 and MOF-5, many this compound-based MOFs still exhibit high thermal stability suitable for numerous applications.[1][2]

Chemical Stability

The chemical stability of MOFs, particularly in aqueous or biological media, is crucial for drug delivery applications. This is often evaluated by exposing the material to solutions of varying pH, such as phosphate-buffered saline (PBS), and monitoring for structural degradation using techniques like Powder X-ray Diffraction (PXRD).

MaterialMediumExposure TimeStructural Integrity (PXRD)Reference
IRMOF-3Basic TreatmentNot specifiedCrystalline structure destroyed[1]
UiO-66Water (neutral pH)4 hoursStable[5]
UiO-66TRIS buffer (pH 7.5)Not specifiedLeaching of terephthalate (B1205515) linker observed[5]
UiO-66Phosphate (B84403) bufferNot specifiedRapid degradation[5]
MIL-100(Fe)PBS (pH 7.4)2 daysComplete loss of crystallinity (amorphous)[6]
MIL-100(Fe)PBS (pH 5.4)2 daysRetained significant crystallinity[6]

These findings highlight that the stability of MOFs is highly dependent on the specific chemical environment. For instance, the robust Zr-O bonds in UiO-66 provide significant stability in water, but the framework is susceptible to degradation in the presence of certain buffers like phosphate buffer.[5] The degradation of iron carboxylate MOFs like MIL-100(Fe) is notably pH-dependent, with greater stability observed in more acidic conditions.[6]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are essential. The following are generalized protocols for key stability testing experiments.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the activated MOF sample into a TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a set period (e.g., 20 minutes) to remove any loosely bound solvent.

      • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a final temperature (e.g., 600-800 °C).

  • Data Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss, after the initial solvent loss, is typically considered the decomposition temperature.

Powder X-ray Diffraction (PXRD) for Chemical Stability Protocol
  • Initial Characterization: Obtain a PXRD pattern of the as-synthesized, activated MOF material to serve as a baseline.

  • Exposure to Medium: Suspend a known amount of the MOF in the desired test medium (e.g., deionized water, PBS buffer of a specific pH) at a specified temperature (e.g., 37 °C for physiological conditions).

  • Incubation: Gently agitate the suspension for a predetermined duration (e.g., hours, days, or weeks).

  • Sample Recovery: At each time point, retrieve a portion of the solid material by centrifugation or filtration.

  • Washing and Drying: Wash the recovered solid with deionized water and a suitable solvent (e.g., ethanol) to remove residual medium and then dry under vacuum.

  • PXRD Analysis: Acquire a PXRD pattern of the treated sample.

  • Data Comparison: Compare the PXRD pattern of the treated sample with the baseline pattern. A loss of peak intensity, peak broadening, or the appearance of new peaks indicates a loss of crystallinity and structural degradation.

Visualizing Degradation and Experimental Processes

Diagrams can provide a clear and concise understanding of complex processes. The following sections utilize Graphviz (DOT language) to illustrate key pathways and workflows.

Proposed Hydrolytic Degradation Pathway of a 2-Aminoterephthalate MOF

The degradation of many MOFs in aqueous environments is initiated by the hydrolysis of the metal-ligand coordination bonds. For a MOF based on this compound, this process leads to the release of the organic linker and the breakdown of the framework structure.

G MOF Intact MOF Crystal (M-2-aminoterephthalate) Hydrolysis Hydrolysis of Metal-Ligand Bond MOF->Hydrolysis Exposure to aqueous medium Water Water Molecules (H₂O) Water->Hydrolysis Degraded_MOF Partially Degraded MOF Hydrolysis->Degraded_MOF Released_Ligand Released 2-Aminoterephthalic Acid Hydrolysis->Released_Ligand Degraded_MOF->Released_Ligand Metal_Hydroxide Metal Hydroxide/ Oxide Species Degraded_MOF->Metal_Hydroxide Amorphous Amorphous Product Degraded_MOF->Amorphous Further degradation

Caption: Proposed hydrolytic degradation pathway for a this compound-based MOF.

Experimental Workflow for Long-Term Stability Testing

A systematic workflow is crucial for conducting reliable long-term stability studies. This diagram outlines the key steps involved in such an investigation.

G Start Start: MOF Synthesis & Characterization Exposure Exposure to Stress Conditions (e.g., 37°C PBS, pH 7.4) Start->Exposure Time_Points Sampling at Pre-defined Time Points (t₀, t₁, t₂, ...) Exposure->Time_Points Analysis Sample Analysis Time_Points->Analysis PXRD PXRD (Crystallinity) Analysis->PXRD TGA TGA (Thermal Stability) Analysis->TGA Porosity Gas Sorption (Porosity) Analysis->Porosity Data_Analysis Data Analysis & Comparison to Baseline PXRD->Data_Analysis TGA->Data_Analysis Porosity->Data_Analysis Conclusion Conclusion on Long-Term Stability Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the long-term stability of MOF materials.

Logical Relationship of Factors Influencing MOF Stability

The stability of a MOF is not an intrinsic property but is influenced by a combination of factors related to its structure and the surrounding environment. This diagram illustrates the interplay of these factors.

G Stability Overall MOF Stability Metal_Node Metal Node (e.g., Charge, Coordination) Metal_Node->Stability Ligand Organic Ligand (e.g., pKa, Functional Groups) Ligand->Stability Framework Framework Topology (e.g., Connectivity, Porosity) Framework->Stability Environment Environmental Conditions (e.g., pH, Temperature, Solvent) Environment->Stability

Caption: Key factors influencing the overall stability of a metal-organic framework.

References

Safety Operating Guide

Proper Disposal of 2-Aminoterephthalic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Aminoterephthalic acid, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). The substance is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear compatible, chemical-resistant gloves.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Use chemical safety goggles or eyeglasses with side-shields.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: In case of insufficient ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Facilities must be equipped with an eyewash station and a safety shower.[1][2]

Hazard Summary Table

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be managed as hazardous chemical waste from the point of generation through final disposal.[5][6] Never dispose of this chemical down the sink or in regular trash.[7]

Step 1: Waste Collection and Segregation
  • Identify Waste Streams: Collect different forms of waste separately:

    • Solid Waste: Unused or expired this compound powder.

    • Contaminated Labware: Pipette tips, gloves, weigh boats, and other disposable items that have come into contact with the chemical.

    • Spill Cleanup Materials: Absorbents and other materials used to clean up spills. All contaminated spill cleanup materials must be managed as hazardous waste.[7]

  • Segregate from Incompatibles: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][8]

Step 2: Container Management
  • Use Compatible Containers: Collect waste in containers that are in good condition, leak-proof, and made of a compatible material (e.g., glass or high-density polyethylene).[7][9] Whenever possible, use the original container.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7][8] This minimizes the release of dust or vapors and prevents spills.

  • Avoid Overfilling: Fill containers to no more than 90% capacity, leaving adequate headspace for expansion.[8]

Step 3: Labeling
  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, affix a fully completed hazardous waste label.[7]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date when waste was first accumulated.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][8]

  • Secondary Containment: Place the waste container in a clean, compatible secondary containment tray or bin to contain any potential leaks.[7][9]

  • Monitor Accumulation Time: Laboratory wastes may be accumulated for a limited time (e.g., up to 9-12 months), depending on institutional and local regulations.[5][7]

Step 5: Arranging for Final Disposal
  • Contact EH&S: When the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to request a waste pickup.[5]

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed and approved waste disposal facility.[6] Disposal methods may involve high-temperature incineration in a unit equipped with appropriate emission controls.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Pickup gen Waste Generated (Solid, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select Labeled, Compatible Hazardous Waste Container ppe->container Step 2 segregate Segregate from Incompatible Chemicals container->segregate Step 3 saa Store Sealed Container in Designated SAA segregate->saa containment Use Secondary Containment saa->containment monitor Monitor Fill Level and Accumulation Date containment->monitor pickup Request Waste Pickup from EH&S monitor->pickup Container Full or Time Limit Reached transport Transport to Licensed Waste Disposal Facility pickup->transport

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Aminoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a yellow granular solid that poses the following primary hazards[1]:

  • Irritation: Causes irritation to the eyes, skin, and respiratory tract[1][2][3][4][5][6].

  • Unknown Toxicity: The full toxicological properties of this substance have not been thoroughly investigated[1][3].

A thorough risk assessment should be conducted before commencing any work involving this chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles entering the eyes[2][3][7].
Skin Protection Chemical-resistant gloves (nitrile or butyl rubber recommended).Prevents direct skin contact and potential irritation[2][3][7].
Lab coat or chemical-resistant apron.Protects clothing and underlying skin from contamination[4][8].
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask).Required when handling the powder to avoid inhalation of dust particles[2][7][8].
Safe Handling and Operational Plan

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor accumulation[1][2][8].

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area[1][2][5].

3.2. Procedural Steps for Handling

  • Preparation:

    • Ensure all necessary PPE is correctly donned.

    • Verify that the work area is clean and uncluttered.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Dispensing Solid this compound:

    • Handle the container with care to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid.

    • Keep the container tightly closed when not in use[1].

  • Preparing Solutions:

    • Slowly add the solid to the solvent to avoid splashing.

    • If heating is required, do so under controlled conditions and with adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][3].

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Spill Management and Disposal Plan

4.1. Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal[1][3].

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Waste Disposal

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[3][8]. Do not mix with other waste streams[3].

  • Container Disposal: Handle empty containers as if they still contain the product. Do not reuse empty containers[3].

Emergency Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][6].
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2][4].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][4].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention[1].

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency prep1 Don PPE prep2 Verify Engineering Controls prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Dispense Solid prep3->handling1 handling2 Prepare Solution handling1->handling2 disp1 Collect Waste handling1->disp1 spill Spill Occurs handling1->spill exposure Exposure Occurs handling1->exposure post1 Decontaminate Work Area handling2->post1 handling2->disp1 handling2->spill handling2->exposure post2 Remove PPE post1->post2 post1->disp1 post3 Personal Hygiene post2->post3 post2->disp1 disp2 Label and Store disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3 cleanup Spill Cleanup Protocol spill->cleanup first_aid First Aid Measures exposure->first_aid cleanup->disp1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.